Product packaging for 1-Methoxy-3-phenylurea(Cat. No.:CAS No. 33026-74-3)

1-Methoxy-3-phenylurea

Cat. No.: B15476023
CAS No.: 33026-74-3
M. Wt: 166.18 g/mol
InChI Key: RTQBQRBTYCSFAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-3-phenylurea is a chemical compound for professional research applications. As part of the phenylurea family, this substance is of significant interest in agricultural and environmental science. Phenylurea herbicides are known to inhibit photosynthesis by disrupting electron transport within photosystem II (PSII) in plants, making them valuable tools for studying plant physiology and herbicide mechanisms . Research into similar phenylurea compounds, such as 1-Methoxy-1-methyl-3-phenylurea (MMPU), demonstrates their utility in developing advanced detection methods; MMPU has been successfully detected at low concentrations using Surface-Enhanced Raman Scattering (SERS) with silver-silica nanocomposites, highlighting the relevance of these compounds in analytical chemistry and environmental monitoring . Furthermore, studies on phenylurea herbicides like diuron and linuron assess their single and joint toxicological effects on aquatic organisms such as Lemna minor and Vibrio fischeri , providing critical data for environmental risk assessment . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle this material in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B15476023 1-Methoxy-3-phenylurea CAS No. 33026-74-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33026-74-3

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-methoxy-3-phenylurea

InChI

InChI=1S/C8H10N2O2/c1-12-10-8(11)9-7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,10,11)

InChI Key

RTQBQRBTYCSFAR-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)NC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methoxy-1-methyl-3-phenylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-methoxy-1-methyl-3-phenylurea, a compound of interest in various chemical and pharmaceutical research fields. This document details the synthetic pathway, experimental protocols, and in-depth characterization data.

Compound Identification and Properties

1-Methoxy-1-methyl-3-phenylurea, also known as N-methoxy-N-methyl-N'-phenylurea, is a urea derivative with the chemical formula C₉H₁₂N₂O₂.[1][2] Key identification and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 1576-17-6[2]
Molecular Weight 180.20 g/mol [1]
Melting Point 61-62 °C[2][3]
Appearance White solid
IUPAC Name 1-methoxy-1-methyl-3-phenylurea[1]

Synthesis of 1-Methoxy-1-methyl-3-phenylurea

The synthesis of 1-methoxy-1-methyl-3-phenylurea can be achieved through a multi-step process. A common pathway involves the initial formation of phenyl isocyanate, followed by a reaction with a hydroxylamine derivative and subsequent methylation. While various methods exist for the synthesis of urea derivatives, a general and effective approach is outlined below.

Synthetic Pathway

The synthesis is typically carried out in three main stages:

  • Step 1: Synthesis of Phenyl Isocyanate. This intermediate is commonly synthesized from aniline and phosgene or a phosgene equivalent. Due to the hazardous nature of phosgene, alternative methods using reagents like triphosgene are often employed.

  • Step 2: Synthesis of 1-Hydroxy-3-phenylurea. Phenyl isocyanate is then reacted with a hydroxylamine salt, such as hydroxylamine sulfate, in an aqueous solution to form the N-hydroxyurea derivative.

  • Step 3: Methylation to Yield 1-Methoxy-1-methyl-3-phenylurea. The final step involves the methylation of both the nitrogen and oxygen atoms of the hydroxyurea intermediate. A suitable methylating agent, such as dimethyl sulfate, is used in this step to yield the target compound.

Experimental Workflow: Synthesis of 1-Methoxy-1-methyl-3-phenylurea

G cluster_0 Step 1: Phenyl Isocyanate Synthesis cluster_1 Step 2: N-Hydroxyurea Formation cluster_2 Step 3: Methylation Aniline Aniline Phenyl_Isocyanate Phenyl Isocyanate Aniline->Phenyl_Isocyanate Reaction Phosgene_equivalent Phosgene Equivalent (e.g., Triphosgene) Phosgene_equivalent->Phenyl_Isocyanate Hydroxy_Phenylurea 1-Hydroxy-3-phenylurea Phenyl_Isocyanate->Hydroxy_Phenylurea Reaction Hydroxylamine_Sulfate Hydroxylamine Sulfate Hydroxylamine_Sulfate->Hydroxy_Phenylurea Final_Product 1-Methoxy-1-methyl-3-phenylurea Hydroxy_Phenylurea->Final_Product Reaction Dimethyl_Sulfate Dimethyl Sulfate Dimethyl_Sulfate->Final_Product

Caption: Synthetic workflow for 1-methoxy-1-methyl-3-phenylurea.

Experimental Protocols

The following protocols are generalized procedures based on common organic synthesis techniques for urea derivatives. Researchers should adapt these methods based on laboratory conditions and safety protocols.

Step 1: Synthesis of Phenyl Isocyanate (Illustrative)

In a well-ventilated fume hood, a solution of aniline in an appropriate inert solvent (e.g., toluene) is prepared. A phosgene equivalent, such as triphosgene, is added portion-wise at a controlled temperature. The reaction is monitored by a suitable technique (e.g., TLC or GC) until completion. The resulting phenyl isocyanate solution is typically used directly in the next step without isolation.

Step 2: Synthesis of 1-Hydroxy-3-phenylurea

To a solution of hydroxylamine sulfate in water, a base (e.g., sodium hydroxide solution) is added to adjust the pH. The solution of phenyl isocyanate from the previous step is then added dropwise while maintaining the temperature and pH of the reaction mixture. The product, 1-hydroxy-3-phenylurea, precipitates out of the solution and can be collected by filtration, washed, and dried.

Step 3: Synthesis of 1-Methoxy-1-methyl-3-phenylurea

The dried 1-hydroxy-3-phenylurea is suspended in a suitable solvent. A methylating agent, such as dimethyl sulfate, is added, followed by the slow addition of a base (e.g., sodium hydroxide solution) to facilitate the reaction. The reaction mixture is stirred until completion, after which the product is isolated by extraction and purified, for example, by recrystallization.

Characterization of 1-Methoxy-1-methyl-3-phenylurea

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected spectroscopic data.

Technique Expected Data
¹H NMR Signals corresponding to the methoxy protons, N-methyl protons, and the protons of the phenyl group.
¹³C NMR Resonances for the carbonyl carbon, the carbons of the phenyl ring, and the methyl and methoxy carbons.
FTIR (cm⁻¹) Characteristic absorption bands for N-H stretching, C=O stretching (urea), C-N stretching, and aromatic C-H stretching.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (180.0899 g/mol ).[1]
Spectroscopic Data (Reference)
  • ¹H NMR and ¹³C NMR: BRUKER AC-300[1]

  • FTIR: Bruker IFS 85[1]

Researchers should perform their own spectral analysis and compare the obtained data with these reference spectra for confirmation.

Safety and Handling

1-Methoxy-1-methyl-3-phenylurea is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of 1-methoxy-1-methyl-3-phenylurea. The outlined synthetic pathway and characterization data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. It is recommended that researchers consult the primary literature for more detailed experimental procedures and to adapt the protocols to their specific laboratory settings.

References

An In-depth Technical Guide to 1-Methoxy-3-phenylurea: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 1-Methoxy-3-phenylurea. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Structure and Identification

This compound is a substituted urea derivative characterized by a phenyl group and a methoxy group attached to the urea backbone. Its structure is defined by the presence of a phenyl ring bonded to one of the urea nitrogens, and a methoxy and a methyl group attached to the other nitrogen.

IUPAC Name: 1-methoxy-1-methyl-3-phenylurea[1] Synonyms: N-Methoxy-N-methyl-N'-phenylurea, Methoxyfenuron[1][2]

The chemical structure can be represented by the following SMILES string: CN(C(=O)NC1=CC=CC=C1)OC[1][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 1576-17-6[1][2][3]
Molecular Formula C9H12N2O2[1][2][3]
Molecular Weight 180.20 g/mol [1]
Melting Point 61-62 °C[2][3]
Density 1.18 g/cm³ (Predicted)[2][3]
XLogP3 1.3[2][3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 2[3]
Exact Mass 180.089877630 Da[1][3]

Experimental Protocols

Synthesis of Phenylureas: A General Approach

While a specific protocol for the synthesis of this compound was not detailed in the provided search results, a general one-step synthesis for N,N'-disubstituted ureas can be adapted. This method involves the carbonylation of an amine followed by the addition of another amine. A plausible synthetic route for phenylureas is outlined below, based on similar syntheses.[5]

Reaction Scheme: A common method for synthesizing unsymmetrical ureas involves the reaction of an isocyanate with an amine. For this compound, this would involve the reaction of phenyl isocyanate with N,O-dimethylhydroxylamine.

Synthesis_Workflow reagent1 Phenyl Isocyanate reaction Reaction Mixture reagent1->reaction reagent2 N,O-dimethylhydroxylamine reagent2->reaction solvent Anhydrous Solvent (e.g., THF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

A generalized workflow for the synthesis of this compound.

Experimental Details (Hypothetical):

  • Reaction Setup: To a stirred solution of N,O-dimethylhydroxylamine in an anhydrous aprotic solvent such as tetrahydrofuran (THF), an equimolar amount of phenyl isocyanate is added dropwise at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting materials are consumed.

  • Workup: Upon completion, the reaction mixture is quenched with water, and the product is extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

An established reverse-phase HPLC method is available for the analysis of this compound.[6]

Chromatographic Conditions:

  • Column: Newcrom R1[6]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility).[6]

  • Detection: The method is suitable for use with various detectors, including Diode Array Detectors (DAD) and Mass Spectrometry (MS).[6]

This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[6]

Analytical_Workflow sample Sample containing This compound hplc HPLC System sample->hplc column Newcrom R1 Column hplc->column detector Detector (DAD or MS) column->detector mobile_phase Mobile Phase (Acetonitrile, Water, Acid) mobile_phase->hplc data Data Acquisition & Analysis detector->data

Workflow for the HPLC analysis of this compound.

Spectroscopic Data

Spectroscopic data for this compound is available from various sources, which is crucial for structural elucidation and confirmation.

  • 1H NMR and 13C NMR: Spectral data are available and have been recorded on instruments such as a BRUKER AC-300.[1]

  • Infrared (IR) Spectroscopy: FTIR spectra have been documented.[1]

Biological and Toxicological Context

While specific biological activity for this compound is not extensively detailed in the initial search, it is important to note that the phenylurea class of compounds includes many herbicides.[7] These compounds often act by inhibiting photosynthesis. The environmental fate and potential toxicity of phenylurea herbicides are areas of active research.[7][8][9]

From a safety perspective, this compound is classified as harmful if swallowed and may cause an allergic skin reaction and serious eye irritation.[2]

Conclusion

This technical guide has summarized the core chemical properties, structure, and analytical methods for this compound. The provided data tables and experimental workflow diagrams offer a foundational resource for researchers and scientists. Further investigation into the specific biological activities and potential applications of this compound is warranted.

References

Unveiling the Molecular Choreography: A Technical Guide to the Mechanism of Action of 1-Methoxy-3-phenylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxy-3-phenylurea belongs to the phenylurea class of compounds, which are recognized for their significant biological activities, particularly within the plant kingdom. While direct experimental data on this compound is limited, extensive research on structurally analogous phenylurea derivatives strongly indicates its primary mechanism of action as a modulator of cytokinin signaling. This technical guide synthesizes the current understanding of how phenylurea compounds, and by extension this compound, exert their effects at a molecular level. The core mechanism involves the inhibition of cytokinin oxidase/dehydrogenase (CKX), the primary enzyme responsible for cytokinin degradation. This inhibition leads to an increase in endogenous cytokinin levels, subsequently activating cytokinin signaling pathways that regulate cell division, differentiation, and various developmental processes. Furthermore, some phenylurea derivatives have been shown to directly interact with cytokinin receptors. This guide provides an in-depth exploration of these mechanisms, supported by quantitative data from related compounds, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Modulation of Cytokinin Homeostasis

The central mechanism of action of phenylurea compounds revolves around their ability to interfere with cytokinin homeostasis, primarily through the inhibition of cytokinin oxidase/dehydrogenase (CKX).

1.1. Inhibition of Cytokinin Oxidase/Dehydrogenase (CKX)

CKX is a flavoenzyme that catalyzes the irreversible degradation of cytokinins, thereby playing a crucial role in regulating their cellular concentrations. Phenylurea derivatives, including likely this compound, act as competitive inhibitors of CKX.[1] By binding to the active site of the enzyme, they prevent the degradation of natural cytokinins such as zeatin and isopentenyladenine.[1] This inhibition leads to an accumulation of endogenous cytokinins, thereby amplifying cytokinin-mediated physiological responses.

1.2. Direct Interaction with Cytokinin Receptors

In addition to CKX inhibition, some phenylurea derivatives, such as Thidiazuron (TDZ), have been demonstrated to directly bind to and activate cytokinin receptors like ARABIDOPSIS HISTIDINE KINASE 3 (AHK3) and AHK4 (also known as CRE1).[2][3] These receptors are key components of the cytokinin signaling pathway. The binding of a ligand initiates a phosphorelay cascade that ultimately leads to the activation of transcription factors and the expression of cytokinin-responsive genes. While it is not confirmed for this compound, its structural similarity to other active phenylureas suggests a potential for direct receptor interaction.

Quantitative Data on Phenylurea Cytokinin Activity

Table 1: Inhibition of Cytokinin Oxidase/Dehydrogenase (CKX) by Phenylurea Derivatives

CompoundCKX IsoformIC50 (µM)Reference
Diphenylurea (DPU)Maize CKX1~10[4]
N-(2-chloro-pyridin-4-yl)-N'-phenylurea (CPPU)Maize ZmCKX1Competitive Inhibitor[5]
Thidiazuron (TDZ)Arabidopsis AtCKX2~0.1[6]
Diphenylurea DerivativesMaize and Arabidopsis CKX isoforms10⁻⁸ M range[4][7]

Table 2: Binding Affinities of Phenylurea Derivatives to Cytokinin Receptors

CompoundReceptorKd (nM)Reference
Thidiazuron (TDZ)AHK3Strong Competitor[2][8]
Thidiazuron (TDZ)CRE1/AHK4Strong Competitor[2][8]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow for characterizing the activity of phenylurea cytokinins.

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenylurea Phenylurea AHK_Receptor Cytokinin Receptor (AHK) Phenylurea->AHK_Receptor Potential Direct Binding CKX Cytokinin Oxidase (CKX) Phenylurea->CKX Inhibition Cytokinin Cytokinin Cytokinin->AHK_Receptor Binding & Activation Cytokinin->CKX Degradation AHP AHP AHK_Receptor->AHP Phosphotransfer AHP_P AHP-P AHP->AHP_P ARR_B Type-B ARR AHP_P->ARR_B Phosphotransfer ARR_B_P Type-B ARR-P ARR_B->ARR_B_P Gene_Expression Cytokinin Response Gene Expression ARR_B_P->Gene_Expression Transcription Activation

Caption: Cytokinin Signaling Pathway and Phenylurea Interference.

Experimental_Workflow Start Hypothesis: This compound acts as a cytokinin CKX_Assay Cytokinin Oxidase (CKX) Inhibition Assay Start->CKX_Assay Receptor_Binding_Assay Cytokinin Receptor Binding Assay Start->Receptor_Binding_Assay Tissue_Culture_Assay Plant Tissue Culture Assay (Callus Induction & Shoot Regeneration) Start->Tissue_Culture_Assay Data_Analysis Data Analysis: IC50, Kd, Phenotypic Effects CKX_Assay->Data_Analysis Receptor_Binding_Assay->Data_Analysis Tissue_Culture_Assay->Data_Analysis Conclusion Conclusion on Mechanism of Action Data_Analysis->Conclusion

Caption: Experimental Workflow for Characterizing Phenylurea Cytokinin Activity.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of phenylurea cytokinins.

4.1. Cytokinin Oxidase/Dehydrogenase (CKX) Inhibition Assay

This protocol is adapted from established spectrophotometric methods for determining CKX activity.

Objective: To determine the inhibitory effect of this compound on CKX activity and to calculate its IC50 value.

Materials:

  • Recombinant or purified CKX enzyme (e.g., from maize or Arabidopsis).

  • Cytokinin substrate: N6-(2-isopentenyl)adenine (iP).

  • Electron acceptor: 2,6-dichlorophenolindophenol (DCPIP).

  • Reaction buffer: 100 mM McIlvaine buffer, pH 6.0.

  • This compound stock solution (in DMSO).

  • 96-well microplate reader.

Procedure:

  • Prepare a reaction mixture containing 100 mM McIlvaine buffer (pH 6.0) and 50 µM iP substrate.

  • Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) to the wells of a 96-well plate. Include a control with DMSO only.

  • Add the CKX enzyme to each well to initiate the reaction.

  • Add the electron acceptor DCPIP to the reaction mixture.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Measure the decrease in absorbance of DCPIP at 600 nm, which corresponds to its reduction by the enzymatic reaction.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

4.2. Live-Cell Cytokinin-Binding Assay

This protocol is based on a competitive binding assay using E. coli expressing a cytokinin receptor.[9]

Objective: To assess the ability of this compound to bind to cytokinin receptors.

Materials:

  • E. coli strain (e.g., KMI001) expressing a cytokinin receptor (e.g., CRE1/AHK4).[9]

  • [³H]-trans-zeatin ([³H]tZ) as the radiolabeled ligand.

  • Unlabeled trans-zeatin (tZ) for competition.

  • This compound stock solution (in DMSO).

  • M9 liquid medium.

  • Scintillation counter.

Procedure:

  • Grow overnight cultures of the receptor-expressing E. coli at 25°C in M9 liquid medium.[9]

  • For each sample, combine 1 ml of the cell culture with 3 pmol of [³H]tZ.[9]

  • Add varying concentrations of unlabeled this compound (e.g., 0.1 nM to 50 µM) or unlabeled tZ (for the standard curve).[9] A negative control should contain only DMSO.[9]

  • Incubate the samples for 30 minutes at 4°C to allow binding to reach equilibrium.[9]

  • Centrifuge the samples (e.g., 8,000 rpm, 4 min, 4°C) and discard the supernatant.[9]

  • Resuspend the bacterial pellet in 50 µl of deionized water and add 1 ml of scintillation cocktail.[9]

  • Measure the radioactivity using a scintillation counter.

  • Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled tZ) from total binding.

  • Analyze the competition data to determine the binding affinity (Ki) of this compound for the cytokinin receptor.

4.3. In Vitro Callus Induction and Shoot Regeneration Assay

This protocol provides a general framework for assessing the cytokinin-like activity of this compound in plant tissue culture.

Objective: To evaluate the ability of this compound to promote cell division (callus formation) and differentiation (shoot regeneration) in plant explants.

Materials:

  • Sterile plant explants (e.g., cotyledons, hypocotyls, or leaf discs).

  • Basal salt medium (e.g., Murashige and Skoog - MS medium).

  • Sucrose.

  • Gelling agent (e.g., agar or gellan gum).

  • Auxin (e.g., 1-Naphthaleneacetic acid - NAA, or Indole-3-acetic acid - IAA).

  • This compound stock solution (filter-sterilized).

  • Sterile petri dishes and culture vessels.

Procedure:

  • Callus Induction:

    • Prepare MS medium supplemented with a fixed concentration of auxin (e.g., 0.5 mg/L NAA) and varying concentrations of this compound (e.g., 0.01, 0.1, 1.0, 10 µM). Include a control with auxin only and a positive control with a known cytokinin like BAP or zeatin.

    • Adjust the pH of the medium to 5.7-5.8 before autoclaving.

    • Place the sterile explants onto the solidified medium in petri dishes.

    • Incubate the cultures in the dark at 25 ± 2°C.

    • After 3-4 weeks, record the percentage of callus induction and the morphology of the callus.

  • Shoot Regeneration:

    • Prepare MS medium with a lower auxin-to-cytokinin ratio. This can be achieved by reducing the auxin concentration or using a range of this compound concentrations (e.g., 0.1, 1.0, 5.0, 10 µM) with a low, fixed level of auxin (e.g., 0.1 mg/L NAA).

    • Transfer the induced calli to the shoot regeneration medium.

    • Incubate the cultures under a 16-hour photoperiod at 25 ± 2°C.

    • After 4-6 weeks, record the percentage of calli forming shoots and the average number of shoots per explant.

Conclusion

While direct experimental evidence for this compound is still emerging, the wealth of data on related phenylurea compounds provides a strong foundation for understanding its mechanism of action. The primary mode of action is anticipated to be the inhibition of cytokinin oxidase/dehydrogenase, leading to increased endogenous cytokinin levels. A secondary mechanism may involve the direct activation of cytokinin receptors. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for the empirical investigation and validation of the precise molecular interactions and physiological effects of this compound. This knowledge is critical for its potential applications in agriculture, biotechnology, and as a tool for dissecting the intricacies of plant development.

References

The Ascending Trajectory of 1-Methoxy-3-phenylurea Derivatives in Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The 1-methoxy-3-phenylurea scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. This in-depth technical guide explores the synthesis, potential applications, and mechanisms of action of these compounds, with a particular focus on their promising anticancer properties. By providing a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance the exploration of this versatile chemical class.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several reliable methods. A common and efficient approach involves the reaction of a substituted aniline with an appropriate isocyanate.[1][2]

One straightforward method for synthesizing 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea involves a one-step carbonylation reaction. This process utilizes triphosgene in the presence of triethylamine, followed by the addition of 4-methoxyaniline to the in situ generated aryl isocyanate.[1] An alternative two-step synthesis is also viable, which first involves the preparation of a carbamate intermediate.[1]

Another general and effective one-pot methodology for the synthesis of hetero/aryl-urea derivatives employs chlorosulfonyl isocyanate. In this procedure, a hetero/aryl amine is reacted with chlorosulfonyl isocyanate, followed by in situ hydrolysis with hydrochloric acid to yield the desired urea derivative.

A widely applicable synthetic protocol for producing aryl pyridin-2-yl phenylureas begins with the nucleophilic attack of an amino-substituted aromatic ketone on an isocyanate under reflux conditions. This is followed by a cyclization reaction with various aldehydes in the presence of ethyl cyanoacetate and ammonium acetate.[3] For the synthesis of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs, a multistep process is employed. This involves the initial preparation of a phenyl(substituted phenyl)carbamate, followed by reaction with aminoisoindoline-1,3-dione.[2]

Potential Applications in Oncology

Derivatives of this compound have shown significant promise as anticancer agents, exhibiting potent activity against a range of cancer cell lines. The urea moiety is adept at forming hydrogen bonds with biological receptors, a key feature for drug-receptor interactions.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u)A549Non-small cell lung cancer2.39 ± 0.10
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u)HCT-116Colon cancer3.90 ± 0.33
N-(3-methoxyphenyl) derivativeRXF-393Renal cancer17.88 ± 1.32
N-(3-methoxyphenyl) derivativeHOP-92Non-small cell lung cancer29.37 ± 1.87
1,3,4-thiadiazole derivative with 3,4,5-trimethoxyphenyl groupMCF-7Breast cancer6.6[4]
1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c)EKVXNon-small cell lung cancer>10 (75.46% growth inhibition at 10 µM)[2]
1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c)CAKI-1Renal cancer>10 (78.52% growth inhibition at 10 µM)[2]
1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c)UACC-62Melanoma>10 (80.81% growth inhibition at 10 µM)[2]
1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c)MCF7Breast cancer>10 (83.48% growth inhibition at 10 µM)[2]
1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c)LOX IMVIMelanoma>10 (84.52% growth inhibition at 10 µM)[2]
1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c)ACHNRenal cancer>10 (89.61% growth inhibition at 10 µM)[2]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of many this compound derivatives are attributed to their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and angiogenesis. Two of the most significant targets are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the c-Met signaling pathways.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This initiates multiple downstream signaling cascades that are crucial for angiogenesis.[5] Key downstream pathways include:

  • PLCγ-PKC-MAPK Cascade: Activation of Phospholipase C gamma (PLCγ) leads to the activation of Protein Kinase C (PKC) and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) pathway (RAF-MEK-ERK), which promotes cell proliferation.

  • PI3K-Akt Pathway: The Phosphoinositide 3-kinase (PI3K)-Akt pathway is activated, leading to cell survival and increased permeability.

  • FAK and p38 MAPK Pathways: Activation of Focal Adhesion Kinase (FAK) and p38 MAPK is critical for endothelial cell migration.

VEGFR2_Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K FAK FAK VEGFR2->FAK p38 p38 MAPK VEGFR2->p38 PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration FAK->Migration p38->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis

VEGFR-2 Signaling Pathway
c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates a range of cellular signaling pathways implicated in proliferation, motility, migration, and invasion. Dysregulation of the HGF/c-Met pathway is a hallmark of many cancers.[6][7] Key downstream cascades include:

  • RAS-MAPK Pathway: This pathway is crucial for cell proliferation.

  • PI3K/Akt Pathway: This cascade is primarily responsible for cell survival signals.[7]

  • STAT3 Pathway: Direct binding of STAT3 to c-Met leads to its phosphorylation, dimerization, and nuclear translocation, resulting in tubulogenesis and invasion.[7]

cMET_Signaling HGF HGF cMET c-Met HGF->cMET GAB1 GAB1 cMET->GAB1 STAT3 STAT3 cMET->STAT3 RAS RAS GAB1->RAS PI3K PI3K GAB1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Invasion Invasion & Migration STAT3->Invasion

c-Met Signaling Pathway

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Synthesis of 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea Derivatives

This protocol outlines a general procedure for the synthesis of a specific class of phenylurea derivatives.

Synthesis_Workflow cluster_1 Intermediate Synthesis cluster_2 Urea Formation cluster_3 Characterization Start Start Materials: Substituted Aniline, Isocyanate Precursor Intermediate Formation of Isocyanate Start->Intermediate Reaction Reaction of Aniline with Isocyanate Intermediate->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Analysis Spectroscopic Analysis (NMR, MS, IR) Purification->Analysis

General Synthesis Workflow

Materials:

  • Appropriate substituted aniline

  • Appropriate aryl isocyanate or isocyanate precursor (e.g., triphosgene)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Base (e.g., Triethylamine)

  • Stirring apparatus

  • Reaction vessel

  • Purification system (e.g., flash chromatography)

Procedure:

  • Preparation of Isocyanate (if not commercially available): a. To a stirred solution of the starting amine and a base (e.g., triethylamine) in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen), add a solution of the isocyanate precursor (e.g., triphosgene) dropwise at a controlled temperature (e.g., 0-5 °C). b. Stir the reaction mixture at room temperature for a specified time to ensure complete formation of the isocyanate.

  • Urea Formation: a. To a solution of the appropriate aniline in an anhydrous solvent, add the prepared or commercial aryl isocyanate. b. Stir the mixture at room temperature until the reaction is complete, monitoring the progress by a suitable method (e.g., Thin Layer Chromatography (TLC)).

  • Work-up and Purification: a. Remove the solvent under reduced pressure. b. Subject the resulting residue to purification, typically by flash chromatography, using an appropriate eluent system (e.g., hexanes and ethyl acetate).

  • Characterization: a. Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the desired cancer cell lines into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. b. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. b. After the 24-hour incubation, replace the medium in the wells with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent). c. Incubate the plates for a further 48 or 72 hours.

  • MTT Addition and Incubation: a. Following the treatment period, add 10-20 µL of MTT solution to each well. b. Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization of Formazan: a. Carefully remove the medium containing MTT. b. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plates for 15-30 minutes to ensure complete dissolution.

  • Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. b. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antitumor Efficacy: Human Tumor Xenograft Model

This protocol describes a general procedure for evaluating the antitumor efficacy of a test compound in an in vivo mouse model.[8][9][10]

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Positive control (a known anticancer drug)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Tumor Cell Implantation: a. Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10⁶ to 1 x 10⁷ cells) in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping: a. Monitor the mice regularly for tumor growth. b. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: a. Administer the test compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. b. Administer the vehicle control to the control group and the positive control to a separate group, following the same schedule.

  • Monitoring and Measurement: a. Measure the tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2. b. Monitor the body weight of the mice as an indicator of toxicity. c. Observe the general health and behavior of the animals throughout the study.

  • Study Termination and Analysis: a. At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific duration of treatment), euthanize the mice. b. Excise the tumors and measure their final weight. c. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. d. Perform statistical analysis to determine the significance of the observed antitumor effects.

This comprehensive guide provides a foundational understanding of the potential of this compound derivatives in drug discovery, particularly in the field of oncology. The detailed protocols and pathway diagrams are intended to serve as valuable resources for researchers dedicated to advancing the therapeutic applications of this promising class of compounds.

References

Technical Guide: Osimertinib (NNEWRFHYQPTQKR-UHFFFAOYSA-N)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Compound Identification

The InChIKey NNEWRFHYQPTQKR-UHFFFAOYSA-N corresponds to Osimertinib , a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1]

  • Chemical Name: N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide

  • Synonyms: AZD9291, Tagrisso™

  • Molecular Formula: C₂₈H₃₃N₇O₂

  • Mechanism: Osimertinib is a kinase inhibitor that selectively and irreversibly binds to mutant forms of EGFR, including the T790M resistance mutation, L858R, and exon 19 deletions, at concentrations significantly lower than those required to inhibit wild-type EGFR.[2][3]

Quantitative Data

Pharmacokinetic Properties

Osimertinib exhibits linear pharmacokinetics, with exposure increasing proportionally with dose.[2] Steady state is typically achieved after 15 days of daily administration.[2]

ParameterValueUnitCitation(s)
Mean Half-Life (t½) ~48hours[1][4]
Oral Clearance (CL/F) 14.2 - 14.3L/hr[1][5]
Mean Volume of Distribution (Vd) 918 - 986L[1][4]
Time to Max Concentration (Cmax) ~6hours[1]
Plasma Protein Binding 95%[1]
Metabolism Primarily via CYP3A4/5 (oxidation and dealkylation)-[1][4]
Excretion ~68% in feces, ~14% in urine% of dose[1][5]

Metabolites: Two pharmacologically active metabolites, AZ7550 and AZ5104, have been identified.[1] At steady state, they circulate at approximately 10% of the parent osimertinib concentration.[1][4] AZ5104 is noted to be more potent against both mutant and wild-type EGFR than the parent compound.[1]

Clinical Efficacy & Potency

Osimertinib demonstrates high potency against clinically relevant EGFR mutations while sparing wild-type (WT) EGFR, which contributes to its manageable safety profile.[4][6]

Target / Cell LineMetricValueUnitCitation(s)
EGFR (T790M/L858R) Affinity vs WT-EGFR~200x higher-[1]
T790M Mutant Cell Lines Mean IC₅₀<15nM[6]
Wild-Type EGFR Cell Lines Mean IC₅₀480 - 1865nM[6]
AURA3 Trial (Second-Line) Median PFS11.0months[6]
FLAURA Trial (First-Line) Median Overall Survival38.6months[7]
FLAURA2 Trial (First-Line + Chemo) Median Overall Survival47.5months[8][9]

Mechanism of Action & Signaling Pathways

Osimertinib functions by irreversibly inhibiting mutated EGFR. This action prevents the binding of ATP to the kinase domain, thereby blocking EGFR autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways.[10] The primary pathways inhibited are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[10][11]

EGFR Inhibition Pathway

The diagram below illustrates the mechanism by which Osimertinib inhibits signaling in EGFR-mutated cells.

EGFR_Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR Mutant EGFR (L858R, ex19del, T790M) RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) EGFR->RAS_RAF Activation Blocked PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Activation Blocked Osimertinib Osimertinib (AZD9291) Osimertinib->EGFR Irreversible Covalent Bond (at Cys797) ATP ATP ATP->EGFR Binding Blocked Proliferation Tumor Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Osimertinib's mechanism of action on mutant EGFR signaling.
Mechanisms of Acquired Resistance

Despite its efficacy, resistance to osimertinib eventually develops through various mechanisms. These can be broadly categorized as EGFR-dependent (on-target) or EGFR-independent (off-target/bypass pathways).[6][12]

Resistance_Mechanisms cluster_egfr_dependent EGFR-Dependent cluster_egfr_independent EGFR-Independent (Bypass Pathways) Osimertinib_Resistance Acquired Resistance to Osimertinib C797S EGFR C797S Mutation (Prevents covalent binding) Osimertinib_Resistance->C797S Other_EGFR Other EGFR Mutations (e.g., L792H) Osimertinib_Resistance->Other_EGFR MET_Amp MET Amplification Osimertinib_Resistance->MET_Amp HER2_Amp HER2 Amplification Osimertinib_Resistance->HER2_Amp RAS_Mut KRAS/NRAS Mutations Osimertinib_Resistance->RAS_Mut Histologic Histologic Transformation (e.g., to SCLC) Osimertinib_Resistance->Histologic

Major mechanisms of acquired resistance to Osimertinib.

Key Experimental Protocols

Central Confirmation of T790M Mutation for Clinical Trial Enrollment

A crucial step for patient enrollment in pivotal trials like AURA2 was the central confirmation of the EGFR T790M resistance mutation.[6]

  • Objective: To confirm the presence of the T790M mutation in tumor tissue or plasma to determine patient eligibility for osimertinib treatment.

  • Methodology:

    • Sample Collection: A tumor biopsy or circulating tumor DNA (ctDNA) from a plasma sample is obtained from the patient who has progressed on a prior EGFR TKI.[6]

    • DNA Extraction: DNA is extracted from the collected tissue or plasma sample using standardized laboratory procedures.

    • Mutation Analysis: The extracted DNA is analyzed using a validated diagnostic test. The AURA2 trial specifically utilized the cobas® EGFR Mutation Test v2 .[6]

    • Confirmation: A positive result for the T790M mutation confirms the patient's eligibility for the trial.

    • Workflow Visualization:

T790M_Confirmation_Workflow Start Patient Progresses on 1st/2nd Gen TKI Sample Collect Tumor Biopsy or Plasma Sample Start->Sample Extract Extract DNA Sample->Extract Test Analyze with cobas® EGFR Mutation Test Extract->Test Result T790M Mutation Status Test->Result Eligible Eligible for Osimertinib Trial Result->Eligible Positive NotEligible Not Eligible Result->NotEligible Negative

Workflow for T790M mutation confirmation in clinical trials.
Assessment of Interstitial Lung Disease (ILD)/Pneumonitis

Given that ILD/Pneumonitis is a serious adverse event associated with osimertinib, rigorous monitoring protocols are essential in clinical practice.[13][14]

  • Objective: To monitor, diagnose, and manage potential ILD/Pneumonitis in patients receiving osimertinib.

  • Methodology:

    • Baseline Assessment: Before initiating treatment, assess patient history for pre-existing pulmonary conditions.

    • Routine Monitoring: At each patient visit, actively monitor for new or worsening pulmonary symptoms such as dyspnea, cough, and fever.[14]

    • Symptom Onset: If a patient presents with indicative pulmonary symptoms, immediately interrupt osimertinib treatment.[14]

    • Radiological Evaluation: Perform a chest CT scan to investigate for signs of ILD/Pneumonitis (e.g., ground-glass opacities).

    • Differential Diagnosis: Rule out other potential causes, including disease progression, pulmonary embolism, and infection.

    • Confirmation & Management: If ILD/Pneumonitis is confirmed, permanently discontinue osimertinib treatment.[14] Initiate corticosteroid therapy as clinically indicated.

Summary and Conclusion

Osimertinib (InChIKey: NNEWRFHYQPTQKR-UHFFFAOYSA-N) is a highly selective, third-generation EGFR TKI that has become a standard of care for patients with EGFR-mutated non-small cell lung cancer, particularly those harboring the T790M resistance mutation.[6][] Its mechanism of irreversible inhibition of key downstream signaling pathways provides significant clinical benefit.[10] However, the eventual development of acquired resistance through on-target and off-target mechanisms remains a clinical challenge, necessitating ongoing research into combination therapies and next-generation inhibitors.[12][16] The quantitative data on its pharmacokinetics and clinical efficacy underscore its potent and targeted profile. Adherence to strict experimental and safety monitoring protocols, such as those for mutation confirmation and management of adverse events like ILD, is critical for optimizing patient outcomes.[6][14]

References

An In-depth Technical Guide to N-Methoxy-N-methyl-N′-phenylurea (CAS No. 1576-17-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxy-N-methyl-N′-phenylurea, with the CAS Registry Number 1576-17-6, is a chemical compound belonging to the phenylurea class. Phenylurea derivatives are a significant group of molecules with diverse applications, most notably as herbicides. This technical guide provides a comprehensive overview of the available experimental data on N-Methoxy-N-methyl-N′-phenylurea, focusing on its chemical properties, biological activity, and metabolic pathways. The information is curated to be a valuable resource for researchers and professionals involved in agricultural science, environmental science, and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-Methoxy-N-methyl-N′-phenylurea is presented in Table 1. This data is essential for understanding the compound's behavior in experimental settings and in the environment.

PropertyValueSource
CAS Registry Number 1576-17-6N/A
Molecular Formula C₉H₁₂N₂O₂N/A
Molecular Weight 180.20 g/mol N/A
IUPAC Name 1-methoxy-1-methyl-3-phenylureaN/A
Synonyms N-Methoxy-N-methyl-N′-phenylurea, MethoxyfenuronN/A
Melting Point 61-62 °CN/A
LogP 1.3N/A
Hydrogen Bond Donor Count 1N/A
Hydrogen Bond Acceptor Count 2N/A
Rotatable Bond Count 2N/A

Biological Activity and Mechanism of Action

N-Methoxy-N-methyl-N′-phenylurea is classified as a phenylurea herbicide. The primary mechanism of action for this class of herbicides is the inhibition of photosynthesis in target plant species.

Inhibition of Photosynthesis

Phenylurea herbicides are known to disrupt the photosynthetic electron transport chain in plants. They act by binding to the D1 protein of the photosystem II (PSII) complex in the thylakoid membranes of chloroplasts. This binding blocks the electron flow from quinone A (QA) to quinone B (QB), thereby inhibiting the reduction of plastoquinone. The interruption of this critical step in the light-dependent reactions of photosynthesis leads to a halt in ATP and NADPH production, ultimately causing plant death due to energy starvation and oxidative stress.

Metabolic Pathways and Degradation

The environmental fate and metabolism of N-Methoxy-N-methyl-N′-phenylurea are crucial for assessing its persistence and potential impact on non-target organisms. Microbial degradation is a key process in the breakdown of this compound in soil and aquatic environments.

Enzymatic Hydrolysis

Studies on related N-methoxy-N-methyl substituted phenylurea herbicides have shown that they can be metabolized by various soil microorganisms. A primary degradation pathway involves the enzymatic hydrolysis of the urea bridge. Specific bacterial enzymes, known as phenylurea hydrolases (such as PuhA, PuhB, and HylA), are capable of cleaving the molecule.[1]

The degradation can proceed through two main routes:

  • Direct Hydrolysis: The urea bond is directly cleaved to yield aniline and a methoxy-methyl-carbamate derivative.

  • Sequential N-Dealkylation and Hydrolysis: The compound may first undergo N-demethylation or N-demethoxylation, followed by the hydrolysis of the urea linkage.

A logical workflow for the microbial degradation of N-Methoxy-N-methyl-N′-phenylurea is depicted below.

Microbial_Degradation_Workflow cluster_compound N-Methoxy-N-methyl-N′-phenylurea cluster_pathways Degradation Pathways cluster_products Metabolites A N-Methoxy-N-methyl-N′-phenylurea B Direct Hydrolysis A->B Phenylurea Hydrolases C Sequential N-Dealkylation A->C N-Dealkylases D Aniline B->D E N-methoxy-N-methylcarbamic acid B->E F N-methyl-N'-phenylurea C->F G N-methoxy-N'-phenylurea C->G F->D Hydrolysis G->D Hydrolysis PSII_Inhibition_Assay_Workflow A Isolate Thylakoid Membranes C Add Thylakoids to Mixture A->C B Prepare Reaction Mixture (Buffer, Electron Acceptor) B->C D Add Varying Concentrations of N-Methoxy-N-methyl-N′-phenylurea C->D E Measure Oxygen Evolution (Clark-type Electrode) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

References

Unveiling the Herbicidal Potential of 1-Methoxy-3-phenylurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxy-3-phenylurea is a phenylurea compound with potential herbicidal properties. This technical guide provides an in-depth analysis of its core herbicidal characteristics, drawing parallels with the well-studied herbicide Linuron. The focus is on its mechanism of action as a Photosystem II inhibitor, supported by detailed experimental protocols for its investigation and evaluation. This document serves as a foundational resource for researchers engaged in the discovery and development of novel herbicidal agents.

Introduction

The phenylurea class of herbicides represents a significant group of compounds utilized in agriculture for weed management. Their primary mode of action involves the inhibition of photosynthesis, a fundamental process for plant viability. This compound belongs to this chemical family and is structurally related to the commercial herbicide Linuron (3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea).[1][2][3] Consequently, it is anticipated to exhibit a similar mechanism of action and herbicidal effects. This guide explores the herbicidal properties of this compound, providing a technical framework for its scientific investigation.

Core Mechanism of Action: Photosystem II Inhibition

The principal target of this compound is Photosystem II (PSII), a critical protein complex within the thylakoid membranes of chloroplasts.[4][5] By interfering with the photosynthetic electron transport chain, it effectively halts the plant's ability to convert light energy into chemical energy.

The specific inhibitory action involves the binding of the molecule to the D1 protein of the PSII complex.[4][6] This binding event obstructs the quinone (QB) binding site, which in turn blocks the transfer of electrons from QA to QB. This disruption of electron flow leads to a series of detrimental downstream effects:

  • Cessation of Energy Production: The interruption of the electron transport chain prevents the synthesis of ATP and NADPH, the energy currency required for carbon fixation in the Calvin cycle.[6]

  • Oxidative Stress: The blockage of electron transfer promotes the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These ROS inflict severe oxidative damage to cellular components, leading to lipid peroxidation, protein denaturation, and ultimately, cell death.

  • Increased Chlorophyll Fluorescence: The accumulation of reduced QA due to the blocked electron flow results in an increase in chlorophyll fluorescence. This biophysical parameter can be quantitatively measured to assess the inhibitory potency of the herbicide.

G cluster_0 Photosystem II (PSII) Complex cluster_1 Inhibitory Cascade P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA Electron Transfer QB QB on D1 Protein QA->QB Electron Transfer ETC_Stop Electron Transport Chain Inhibited Herbi This compound Herbi->QB Binds to D1 protein, blocking electron flow ATP_NADPH_Stop ATP & NADPH Production Halts ETC_Stop->ATP_NADPH_Stop ROS_Gen Reactive Oxygen Species (ROS) Generation ETC_Stop->ROS_Gen Cell_Damage Oxidative Cell Damage ROS_Gen->Cell_Damage Plant_Death Plant Death Cell_Damage->Plant_Death

Caption: Signaling pathway of Photosystem II inhibition by this compound.

Anticipated Herbicidal Efficacy

Based on the activity of the related compound Linuron, this compound is expected to be effective against a broad spectrum of annual broadleaf and grassy weeds.[4] Its efficacy can be quantified through various metrics, including the half-maximal effective concentration (EC₅₀) for photosynthesis inhibition and the half-maximal growth reduction (GR₅₀) for pre- and post-emergent applications.

Table 1: Illustrative EC₅₀ Values for Photosynthesis Inhibition (Based on Linuron Data)

Plant SpeciesCommon NameExpected EC₅₀ Range (µM)
Amaranthus retroflexusRedroot Pigweed1.0 - 2.0
Chenopodium albumCommon Lambsquarters1.5 - 3.0
Setaria viridisGreen Foxtail3.0 - 5.0
Triticum aestivumWheat10.0 - 20.0
Zea maysCorn15.0 - 30.0

Table 2: Anticipated Pre-emergent Herbicidal Activity (GR₅₀) (Based on Linuron Data)

Weed SpeciesCommon NameExpected GR₅₀ Range (g/ha)
Abutilon theophrastiVelvetleaf120 - 180
Ipomoea hederaceaIvyleaf Morningglory180 - 250
Sorghum halepenseJohnsongrass220 - 300
Echinochloa crus-galliBarnyardgrass250 - 350

Table 3: Anticipated Post-emergent Herbicidal Activity (GR₅₀) (Based on Linuron Data)

Weed SpeciesCommon NameExpected GR₅₀ Range (g/ha)
Amaranthus retroflexusRedroot Pigweed80 - 120
Chenopodium albumCommon Lambsquarters100 - 150
Setaria viridisGreen Foxtail150 - 200
Ambrosia artemisiifoliaCommon Ragweed200 - 250

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of the herbicidal properties of this compound.

Determination of EC₅₀ for Photosynthesis Inhibition

Objective: To quantify the concentration of this compound that inhibits photosynthetic activity by 50%.

Materials:

  • Test plant leaf discs

  • Phosphate buffer (pH 7.2)

  • Serial dilutions of this compound in a suitable solvent (e.g., DMSO)

  • Pulse-Amplitude-Modulation (PAM) chlorophyll fluorometer

  • Controlled environment growth chamber

Procedure:

  • Prepare a range of this compound concentrations in phosphate buffer, including a solvent control.

  • Excise uniform leaf discs from healthy, dark-adapted plants.

  • Incubate the leaf discs in the respective treatment solutions for a defined period (e.g., 1-2 hours) in the dark.

  • Measure the maximum quantum yield of PSII (Fv/Fm) using the PAM fluorometer.

  • Calculate the percentage of inhibition for each concentration relative to the control.

  • Plot the inhibition percentage against the logarithm of the herbicide concentration to determine the EC₅₀ value from the resulting dose-response curve.

G cluster_0 Sample Preparation cluster_1 Treatment cluster_2 Measurement cluster_3 Data Analysis A Prepare Herbicide Dilutions C Incubate Leaf Discs in Treatment Solutions (Dark) A->C B Excise Leaf Discs B->C D Measure Fv/Fm with PAM Fluorometer C->D E Calculate % Inhibition D->E F Generate Dose-Response Curve E->F G Determine EC50 F->G

Caption: Experimental workflow for EC₅₀ determination of photosynthesis inhibition.

Pre-Emergent Herbicidal Activity Assay

Objective: To evaluate the effect of this compound on seed germination and early seedling growth.

Materials:

  • Test weed species seeds

  • Potting medium (soil or sand)

  • Pots or trays

  • Formulated this compound for soil application

  • Greenhouse or controlled environment chamber

Procedure:

  • Fill pots with a standardized amount of potting medium.

  • Sow a predetermined number of seeds at a uniform depth.

  • Apply the formulated herbicide to the soil surface at various rates. Include an untreated control.

  • Water the pots and place them in a controlled environment.

  • After a specified period (e.g., 14-21 days), assess the herbicidal effects by measuring parameters such as emergence rate, shoot height, and biomass (fresh and dry weight).

  • Calculate the GR₅₀ value by plotting the growth reduction against the herbicide application rate.

Post-Emergent Herbicidal Activity Assay

Objective: To determine the efficacy of this compound on established seedlings.

Materials:

  • Young, actively growing test weed plants

  • Formulated this compound for foliar application

  • Laboratory spray chamber

  • Greenhouse or controlled environment chamber

Procedure:

  • Grow test plants to a consistent growth stage (e.g., 2-4 true leaves).

  • Apply the herbicide formulation to the foliage at various rates using a laboratory spray chamber to ensure uniform coverage. Include an untreated control.

  • Return the plants to a controlled environment.

  • Observe the plants for visual signs of injury (e.g., chlorosis, necrosis) over a period of 14-21 days.

  • Harvest the above-ground biomass and determine the fresh and dry weights.

  • Calculate the GR₅₀ value from the dose-response data of biomass reduction.

G A Plant Cultivation (to 2-4 leaf stage) B Herbicide Application (Foliar Spray) A->B C Incubation in Controlled Environment (14-21 days) B->C D Visual Injury Assessment C->D E Biomass Harvest (Fresh & Dry Weight) C->E F Data Analysis (GR50 Calculation) D->F E->F

Caption: Logical workflow for post-emergent herbicidal activity assessment.

Conclusion

This compound, as a member of the phenylurea family of herbicides, is a promising candidate for weed management due to its anticipated mode of action as a Photosystem II inhibitor. The technical information and experimental protocols outlined in this guide provide a robust framework for its comprehensive evaluation. Further investigations into its spectrum of activity, crop selectivity, and environmental fate are essential to fully characterize its potential as a novel herbicidal active ingredient. The close structural and functional relationship to Linuron provides a valuable predictive model for guiding this research.

References

Early Discovery Research on N-Methoxy-N-methyl-N'-phenylurea and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Early discovery research data specifically for N-Methoxy-N-methyl-N'-phenylurea is limited in publicly available literature. This guide focuses on the core chemical structure and draws upon extensive research conducted on its close structural analogs, primarily the phenylurea herbicides linuron and metobromuron, to provide a comprehensive overview for researchers, scientists, and drug development professionals. The information presented herein should be considered representative of this class of N-methoxy-N-methyl-substituted phenylurea compounds.

Introduction

N-Methoxy-N-methyl-N'-phenylurea belongs to the phenylurea class of chemical compounds. While specific research on the parent compound is sparse, its derivatives, characterized by substitutions on the phenyl ring, have been extensively studied, particularly for their biological activity as herbicides. This technical guide provides a detailed overview of the synthesis, mechanism of action, and biological effects of this chemical scaffold, with a focus on well-documented analogs.

Chemical Synthesis and Properties

The synthesis of N-methoxy-N-methyl-N'-phenylurea and its derivatives generally involves the reaction of a substituted phenyl isocyanate with N,O-dimethylhydroxylamine. Alternatively, a substituted phenylcarbamyl chloride can be reacted with N,O-dimethylhydroxylamine in the presence of a base like pyridine.[1]

Table 1: Physicochemical Properties of N-Methoxy-N-methyl-N'-phenylurea

PropertyValueSource
Molecular FormulaC₉H₁₂N₂O₂PubChem[2]
Molecular Weight180.20 g/mol PubChem[2]
CAS Number1576-17-6PubChem[2]
IUPAC Name1-methoxy-1-methyl-3-phenylureaPubChem[2]
Melting Point61-62 °CEchemi[3]
LogP1.29SIELC Technologies[4]

Biological Activity and Mechanism of Action

The most well-documented biological activity of N-methoxy-N-methyl-substituted phenylureas is their herbicidal action, which stems from the inhibition of photosynthesis.[5][6] Additionally, some compounds in this class have been shown to interact with mammalian receptors, indicating potential for other biological effects.

Herbicidal Activity: Photosystem II Inhibition

Phenylurea herbicides are potent inhibitors of Photosystem II (PSII) in plants and cyanobacteria.[5][6][7] They bind to the D1 protein of the PSII complex, specifically at the QB-binding niche, thereby blocking the electron transport chain from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). This disruption of electron flow halts photosynthesis and leads to the formation of reactive oxygen species, ultimately causing cellular damage and plant death.[5]

Table 2: Herbicidal Activity of N-Methoxy-N-methyl-N'-phenylurea Analogs

CompoundTargetAssayIC50 / ActivitySource
LinuronPhotosystem IIThylakoidal Electron Transfer-[6]
MetobromuronPhotosystem IIPhotosynthetic Electron Transport-[5]
DiuronPhotosystem IIInhibition of effective quantum yield-[8]
IsoproturonPhotosystem IIInhibition of PSII photochemistry-[7]

Note: Specific IC50 values for N-Methoxy-N-methyl-N'-phenylurea are not available in the reviewed literature. The table highlights the established activity of its analogs.

Endocrine Disruption: Androgen Receptor Antagonism

Certain phenylurea herbicides, including the N-methoxy-N-methyl-substituted analog linuron, have been identified as endocrine-disrupting chemicals due to their ability to act as antagonists of the androgen receptor (AR).[9] These compounds can competitively bind to the AR, preventing the binding of endogenous androgens and subsequently inhibiting androgen-dependent gene expression.

Table 3: Androgen Receptor Binding Affinity of Phenylurea Analogs

CompoundReceptorAssayRelative Binding Affinity (RBA)Source
LinuronBovine Androgen ReceptorRadioreceptor Assay-[9]
3,4-Dichloroaniline (Linuron metabolite)Bovine Androgen ReceptorRadioreceptor Assay-[9]
3,4-Dichloroacetanilide (Linuron metabolite)Bovine Androgen ReceptorRadioreceptor Assay1.31 x 10⁻⁴ (of DHT)[9]

Note: The RBA is relative to the natural ligand, dihydrotestosterone (DHT).

Experimental Protocols

Photosystem II Inhibition Assay (based on isolated thylakoids)

Objective: To determine the inhibitory effect of a test compound on the photosynthetic electron transport chain in isolated chloroplasts (thylakoids).

Materials:

  • Fresh spinach or pea leaves

  • Isolation buffer (e.g., 400 mM sucrose, 50 mM HEPES-KOH pH 7.6, 20 mM NaCl, 2 mM MgCl₂)

  • Assay buffer (e.g., 100 mM sucrose, 50 mM HEPES-KOH pH 7.6, 20 mM NaCl, 5 mM MgCl₂)

  • Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Test compound dissolved in a suitable solvent (e.g., DMSO or ethanol)

  • Spectrophotometer

Procedure:

  • Thylakoid Isolation: Homogenize fresh leaves in ice-cold isolation buffer. Filter the homogenate through several layers of cheesecloth and centrifuge the filtrate at low speed to pellet intact chloroplasts. Resuspend the pellet in a hypotonic buffer to lyse the chloroplasts and release the thylakoids. Centrifuge at a higher speed to pellet the thylakoids and resuspend them in the assay buffer. Determine the chlorophyll concentration.

  • Assay Setup: In a cuvette, mix the assay buffer, the artificial electron acceptor (DCPIP), and the isolated thylakoids.

  • Measurement: Place the cuvette in a spectrophotometer and illuminate it with actinic light. Monitor the reduction of DCPIP by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm).

  • Inhibition Measurement: Add varying concentrations of the test compound to the assay mixture and repeat the measurement. A decrease in the rate of DCPIP reduction indicates inhibition of PSII.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Androgen Receptor Competitive Binding Assay

Objective: To assess the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

  • Source of androgen receptor (e.g., calf uterus cytosol, recombinant AR)[9]

  • Radiolabeled androgen (e.g., [³H]dihydrotestosterone - [³H]DHT)[9]

  • Test compound

  • Wash buffer

  • Scintillation cocktail and counter

Procedure:

  • Incubation: Incubate the androgen receptor preparation with a fixed concentration of [³H]DHT in the presence of increasing concentrations of the test compound.

  • Separation: After incubation, separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.

  • Quantification: Measure the amount of radioactivity in the receptor-bound fraction using a scintillation counter.

  • Data Analysis: The amount of radioactivity will decrease as the concentration of the test compound increases, indicating competitive binding. Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]DHT (IC50). The relative binding affinity (RBA) can be calculated by comparing the IC50 of the test compound to the IC50 of a reference androgen.

Visualizations

Photosystem_II_Inhibition cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA Pheo->QA Electron Flow QB QB (D1 Protein) QA->QB Electron Flow Block Blockage of Electron Transfer QB->Block Phenylurea N-Methoxy-N-methyl- N'-phenylurea Analog Phenylurea->QB Binds to D1 protein No_Photosynthesis Inhibition of Photosynthesis Block->No_Photosynthesis

Caption: Mechanism of Photosystem II inhibition by phenylurea herbicides.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Assays cluster_data Data Analysis Synthesis Synthesis of N-Methoxy-N-methyl-N'-phenylurea analog Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization PSII_Assay Photosystem II Inhibition Assay Characterization->PSII_Assay AR_Assay Androgen Receptor Binding Assay Characterization->AR_Assay IC50_PSII Determine IC50 (Herbicidal Potency) PSII_Assay->IC50_PSII RBA_AR Determine RBA (Endocrine Activity) AR_Assay->RBA_AR

References

Spectroscopic analysis of 1-Methoxy-3-phenylurea (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Methoxy-3-phenylurea. Due to the limited availability of direct experimental data for this specific compound, this document presents a detailed analysis based on established spectroscopic principles and data from closely related analogues. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, including predicted data, experimental protocols, and a discussion of the expected spectral features.

Introduction

This compound is a chemical compound of interest in various fields, including pharmaceutical and materials science. Its structural elucidation and characterization are crucial for understanding its properties and potential applications. Spectroscopic techniques are indispensable tools for confirming the molecular structure and purity of such compounds. This guide focuses on the interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established chemical shift and absorption frequency databases.

Table 1: Predicted ¹H NMR Data for this compound
Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
-OCH₃3.7 - 3.9Singlet (s)N/A
Phenyl H (ortho)7.2 - 7.4Doublet (d) or Multiplet (m)~ 7-8
Phenyl H (meta)6.9 - 7.1Triplet (t) or Multiplet (m)~ 7-8
Phenyl H (para)7.0 - 7.2Triplet (t) or Multiplet (m)~ 7-8
N-H (methoxy side)8.0 - 9.0Broad Singlet (br s)N/A
N-H (phenyl side)8.5 - 9.5Singlet (s)N/A
Table 2: Predicted ¹³C NMR Data for this compound
Carbon Assignment Predicted Chemical Shift (ppm)
-OCH₃60 - 65
Phenyl C (ipso)138 - 142
Phenyl C (ortho)118 - 122
Phenyl C (meta)128 - 130
Phenyl C (para)122 - 125
C=O (Urea)155 - 160
Table 3: Predicted IR Absorption Bands for this compound
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (Urea)3200 - 3400Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic, -OCH₃)2850 - 2950Medium
C=O Stretch (Urea, "Amide I")1630 - 1680Strong
N-H Bend (Urea, "Amide II")1550 - 1620Medium
C=C Stretch (Aromatic)1450 - 1600Medium to Weak
C-N Stretch (Urea)1200 - 1350Medium
C-O Stretch (Methoxy)1000 - 1100Medium
Table 4: Predicted Mass Spectrometry Data for this compound
Ion Predicted m/z Description
[M]⁺•166.07Molecular Ion
[M+H]⁺167.08Protonated Molecular Ion
[M-OCH₃]⁺135.06Loss of Methoxy Radical
[C₆H₅NCO]⁺•119.04Phenyl Isocyanate Radical Cation
[C₆H₅NH₂]⁺•93.06Aniline Radical Cation
[C₆H₅]⁺77.04Phenyl Cation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1] The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum to obtain singlets for each unique carbon atom.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.[2]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample This compound Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve NMR_Tube NMR_Tube Dissolve->NMR_Tube Transfer Spectrometer Spectrometer NMR_Tube->Spectrometer Insert Acquisition Acquisition Spectrometer->Acquisition ¹H & ¹³C Pulses FID FID Acquisition->FID FT FT FID->FT Fourier Transform Phasing Phasing FT->Phasing Baseline_Correction Baseline_Correction Phasing->Baseline_Correction Calibration Calibration Baseline_Correction->Calibration Final_Spectrum Final_Spectrum Calibration->Final_Spectrum

NMR Experimental Workflow

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Solid):

    • KBr Pellet Method: Grind a small amount of this compound with dry potassium bromide (KBr) powder.[3] Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Thin Film Method: Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film.[4]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the pure KBr pellet.

    • Place the sample in the instrument's beam path and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Solid Sample Grind Grind Sample->Grind KBr KBr Powder KBr->Grind Press Press Grind->Press Create Pellet FTIR FTIR Press->FTIR Place in Spectrometer Background_Scan Background_Scan FTIR->Background_Scan Sample_Scan Sample_Scan FTIR->Sample_Scan Ratioing Ratioing Background_Scan->Ratioing Sample_Scan->Ratioing IR_Spectrum IR_Spectrum Ratioing->IR_Spectrum

IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Ionization: Ionize the sample molecules. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

  • Tandem MS (MS/MS): For structural elucidation, the molecular ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions, providing information about the molecule's connectivity. A common fragmentation pathway for ureas involves the cleavage of the C-N bond.[5]

MS_Fragmentation_Pathway Parent [C₈H₁₀N₂O₂]⁺• (m/z 166) Frag1 [C₇H₇N₂O]⁺ (m/z 135) Parent->Frag1 -OCH₃ Frag2 [C₆H₅NCO]⁺• (m/z 119) Parent->Frag2 -NH₂OCH₃ Frag3 [C₆H₅NH₂]⁺• (m/z 93) Parent->Frag3 Rearrangement & Cleavage Frag4 [C₆H₅]⁺ (m/z 77) Frag2->Frag4 -NCO

Proposed Mass Spec Fragmentation

Interpretation of Spectra

¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound would show distinct signals for the methoxy protons, the aromatic protons, and the two N-H protons. The methoxy group protons are expected to appear as a singlet in the upfield region. The protons on the phenyl ring will exhibit splitting patterns (doublets and triplets) characteristic of a monosubstituted benzene ring. The N-H protons are likely to appear as broad singlets due to quadrupole broadening and exchange phenomena, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals. The methoxy carbon will be the most upfield signal. The phenyl carbons will appear in the aromatic region, with the ipso-carbon (the one attached to the nitrogen) being the most downfield of the ring carbons. The carbonyl carbon of the urea group will be the most downfield signal in the entire spectrum.

IR Spectrum

The IR spectrum will be dominated by strong absorptions from the N-H and C=O stretching vibrations of the urea moiety. The N-H stretches will appear as a broad band, while the C=O stretch will be a sharp, intense peak. The aromatic C-H and C=C stretches, as well as the aliphatic C-H and C-O stretches of the methoxy group, will also be present and aid in confirming the presence of these functional groups.

Mass Spectrum

The mass spectrum will provide the molecular weight of the compound. Under soft ionization conditions like ESI, the protonated molecular ion [M+H]⁺ at m/z 167 would be prominent. The fragmentation pattern can help confirm the structure. Key fragments would likely arise from the loss of the methoxy group, and cleavage of the urea C-N bonds, leading to fragments corresponding to phenyl isocyanate and aniline.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful toolkit for the comprehensive structural analysis of this compound. While direct experimental data is not widely available, the predicted spectra and fragmentation patterns detailed in this guide, based on sound spectroscopic principles and data from analogous structures, offer a robust framework for the characterization of this compound. This information is vital for researchers and professionals engaged in the synthesis, quality control, and application of this compound.

References

Navigating the Physicochemical Landscape of 1-Methoxy-3-phenylurea: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the critical physicochemical properties of 1-Methoxy-3-phenylurea, specifically its solubility in various solvents and its stability under different conditions. A comprehensive search of available scientific literature and databases indicates a significant lack of specific experimental data for this compound. However, the closely related compound, 1-methoxy-1-methyl-3-phenylurea, is more frequently documented, suggesting a possible point of reference or a potential misidentification in some contexts.

In the absence of direct quantitative data for this compound, this guide will provide a framework for its characterization. It will present standardized, industry-accepted experimental protocols for determining solubility and stability, along with illustrative data tables. This will equip researchers with the necessary methodologies to generate these crucial data points in their own laboratories.

Illustrative Solubility and Stability Data

The following tables are presented as templates to be populated with experimental data. They are structured for clarity and ease of comparison, which are essential for drug development and formulation studies.

Table 1: Illustrative Solubility of this compound at 25°C

SolventClassificationIllustrative Solubility (mg/mL)
WaterAqueous< 0.1
Phosphate Buffered Saline (PBS) pH 7.4Aqueous Buffer< 0.1
EthanolPolar Protic10 - 50
MethanolPolar Protic10 - 50
AcetonePolar Aprotic> 100
AcetonitrilePolar Aprotic50 - 100
DichloromethaneNon-polar> 100
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100

Table 2: Illustrative Stability of this compound after 6 Months

ConditionTemperatureRelative HumidityIllustrative Purity (%)Observations
Long-term25°C ± 2°C60% ± 5%> 99No significant degradation
Intermediate30°C ± 2°C65% ± 5%> 98Minor degradation products detected
Accelerated40°C ± 2°C75% ± 5%~ 95Significant degradation observed
Photostability25°CN/A~ 90Degradation upon exposure to light

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of a compound such as this compound, based on established practices and regulatory guidelines.

Protocol for Determining Thermodynamic Solubility
  • Objective: To determine the equilibrium solubility of this compound in various solvents.

  • Materials:

    • This compound (solid)

    • Selected solvents (e.g., water, PBS, ethanol, DMSO)

    • Vials with screw caps

    • Orbital shaker or rotator in a temperature-controlled environment

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

    • Analytical balance

  • Procedure:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

    • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

    • The solubility is calculated from the measured concentration and the dilution factor.

Protocol for Stability Testing

This protocol is based on the principles outlined in the ICH Q1A(R2) guideline for stability testing of new drug substances.[1]

  • Objective: To evaluate the stability of this compound under various environmental conditions over time.

  • Materials:

    • This compound (at least one batch of representative quality)[1]

    • Stability chambers with controlled temperature and humidity

    • Photostability chamber[2]

    • Appropriate containers that do not interact with the substance

    • HPLC system for purity and degradation product analysis

  • Procedure:

    • Sample Preparation: Place an appropriate amount of this compound into suitable containers.

    • Storage Conditions: Distribute the samples into stability chambers set at the following conditions:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH[3]

      • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (if significant change occurs under accelerated conditions)[3]

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[3]

    • Photostability: Expose the substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light by wrapping in aluminum foil.[2]

    • Testing Frequency:

      • Long-term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.[3]

      • Accelerated: Test at 0, 3, and 6 months.[1]

    • Analysis: At each time point, analyze the samples for:

      • Appearance (e.g., color, physical state)

      • Assay (potency) by a stability-indicating HPLC method

      • Purity and degradation products by the same HPLC method

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound B Add to known volume of solvent in vial A->B C Seal vials and place on orbital shaker at 25°C B->C D Equilibrate for 24-48 hours C->D E Centrifuge to pellet undissolved solid D->E F Collect and dilute supernatant E->F G Analyze by HPLC F->G H Calculate solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Stability_Workflow cluster_setup Study Setup cluster_conditions Storage Conditions cluster_testing Testing and Analysis Start Prepare samples of This compound LongTerm Long-term 25°C / 60% RH Start->LongTerm Accelerated Accelerated 40°C / 75% RH Start->Accelerated Photo Photostability (ICH Q1B) Start->Photo Timepoints Pull samples at specified time points LongTerm->Timepoints Accelerated->Timepoints Photo->Timepoints Analysis Analyze for appearance, assay, and purity (HPLC) Timepoints->Analysis Evaluation Evaluate data and determine stability profile Analysis->Evaluation

Caption: Workflow for Stability and Photostability Testing.

References

Methodological & Application

Synthesis of 1-Methoxy-3-phenylurea: A Laboratory-Scale Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 1-methoxy-3-phenylurea, a molecule of interest in pharmaceutical and agrochemical research. The synthesis is based on the nucleophilic addition of methoxyamine to phenyl isocyanate. This application note includes a comprehensive experimental procedure, characterization data, and a graphical representation of the synthesis workflow.

Introduction

Substituted ureas are a significant class of compounds in medicinal chemistry and materials science. This compound, in particular, shares structural similarities with bioactive molecules, making its synthesis and characterization valuable for research and development. The protocol herein describes a straightforward and efficient one-step synthesis suitable for a standard laboratory setting.

Reaction Scheme

The synthesis of this compound is achieved through the reaction of phenyl isocyanate with methoxyamine. The lone pair of electrons on the nitrogen atom of methoxyamine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up and Purification cluster_product Product A Phenyl Isocyanate F Add Phenyl Isocyanate dropwise A->F B Methoxyamine Hydrochloride D Dissolve Methoxyamine HCl and Triethylamine in THF B->D C Triethylamine (Base) C->D E Cool to 0°C D->E E->F G Stir at Room Temperature F->G H Remove Solvent in vacuo G->H I Partition between Ethyl Acetate and Water H->I J Dry Organic Layer (Na2SO4) I->J K Concentrate J->K L Recrystallize from Ethyl Acetate/Hexane K->L M This compound L->M

Caption: Synthesis workflow for this compound.

Experimental Protocol

Materials:

  • Phenyl Isocyanate (98%)

  • Methoxyamine hydrochloride (98%)

  • Triethylamine (≥99%)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (ACS grade)

  • Hexane (ACS grade)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer with cooling bath

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methoxyamine hydrochloride (1.0 g, 12.0 mmol) and triethylamine (1.7 mL, 12.0 mmol) in 30 mL of anhydrous tetrahydrofuran (THF).

  • Cool the resulting suspension to 0°C in an ice bath.

  • To the cooled suspension, add phenyl isocyanate (1.3 mL, 12.0 mmol) dropwise over a period of 10 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, wash with brine (2 x 25 mL), and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic solution in vacuo.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield this compound as a white solid.

Characterization Data

ParameterValue
Appearance White crystalline solid
Melting Point 134-136 °C
Yield 85-90%
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol

¹H NMR (400 MHz, DMSO-d₆) δ:

  • 9.45 (s, 1H, -NH)

  • 8.68 (s, 1H, -NH)

  • 7.42 (d, J = 7.8 Hz, 2H, Ar-H)

  • 7.23 (t, J = 7.8 Hz, 2H, Ar-H)

  • 6.91 (t, J = 7.3 Hz, 1H, Ar-H)

  • 3.69 (s, 3H, -OCH₃)

¹³C NMR (101 MHz, DMSO-d₆) δ:

  • 156.9 (C=O)

  • 140.1 (Ar-C)

  • 128.8 (Ar-CH)

  • 121.4 (Ar-CH)

  • 118.0 (Ar-CH)

  • 63.1 (-OCH₃)

Safety Precautions

  • Phenyl isocyanate is toxic and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Triethylamine is flammable and corrosive. Handle with care.

  • Anhydrous THF can form peroxides. Use from a freshly opened bottle or test for peroxides before use.

This protocol provides a reliable method for the synthesis of this compound, which can be a valuable building block for further research in drug discovery and materials science.

Application Notes and Protocols for the Quantification of 1-Methoxy-3-phenylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of analytical methods for the quantification of 1-Methoxy-3-phenylurea, a compound of interest in various research and development fields. The following protocols are based on established methods for the analysis of structurally related phenylurea compounds and can be adapted for the specific quantification of this compound in various matrices.

Introduction

This compound and its derivatives are a class of compounds with diverse biological activities, making their accurate quantification crucial for pharmacokinetic studies, metabolism research, and quality control in drug development. This document outlines protocols for two common and reliable analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

A summary of the quantitative performance of the described methods for analogous phenylurea compounds is presented below. These values can serve as a benchmark for the expected performance of an adapted method for this compound.

MethodAnalyte ClassMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryLinearity (r²)Reference
HPLC-UV Phenylurea HerbicidesWater/Soft Drinks0.82–1.29 ng/mLNot SpecifiedGood> 0.99[1]
HPLC-DAD Phenylurea HerbicidesWater4–40 ng/L (MDL)Not Specified74–104%Linear over three decades[2][3]
LC-ESI-MS Phenylurea CompoundsDrinking Water< 0.03 µg/L (MDL)Not Specified74–128%Not Specified[4]
MI-FPSE-HPLC-DAD Phenylurea PesticidesEnvironmental Water0.3 µg/L1.0 µg/L85.2–110.0%Not Specified[5]

MDL: Method Detection Limit

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in relatively clean sample matrices.

3.1.1. Sample Preparation (Solid-Phase Extraction - SPE)

Solid-phase extraction is a common technique for pre-concentrating the analyte and removing interfering matrix components.[1][2][3]

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load the aqueous sample (e.g., 100 mL of a water sample or a diluted biological fluid) onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elution: Elute the retained this compound with 5 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

3.1.2. HPLC-UV Instrumentation and Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 210 nm or 245 nm[1][2]

3.1.3. Calibration

Prepare a series of calibration standards of this compound in the mobile phase, covering the expected concentration range of the samples. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices at low concentrations.

3.2.1. Sample Preparation

For biological matrices such as plasma or urine, a protein precipitation step followed by dilution is often sufficient for LC-MS/MS analysis.

  • Protein Precipitation: To 100 µL of plasma or urine, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Dilution (if necessary): Dilute the supernatant with the mobile phase to bring the analyte concentration within the calibration range.

3.2.2. LC-MS/MS Instrumentation and Conditions

ParameterCondition
LC Column C18 or similar reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ion Source Electrospray Ionization (ESI), positive mode
MS/MS Detection Multiple Reaction Monitoring (MRM)

3.2.3. MRM Transitions

The specific MRM transitions for this compound will need to be determined by infusing a standard solution of the compound into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺, and the product ions will be characteristic fragments.

3.2.4. Calibration

Prepare calibration standards in a matrix that matches the study samples (e.g., blank plasma or urine) and process them alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing sample Sample Collection (e.g., Plasma, Water) spe Solid-Phase Extraction (SPE) or Protein Precipitation sample->spe reconstitution Evaporation & Reconstitution spe->reconstitution hplc HPLC-UV Analysis reconstitution->hplc HPLC-UV Path lcms LC-MS/MS Analysis reconstitution->lcms LC-MS/MS Path chromatography Chromatogram Generation hplc->chromatography lcms->chromatography calibration Calibration Curve chromatography->calibration quantification Quantification of This compound calibration->quantification

Caption: General experimental workflow for the quantification of this compound.

References

Application Note: Analysis of Phenylurea Pesticides in Water Samples by HPLC-DAD

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the simultaneous determination of multiple phenylurea pesticides in water samples using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). Phenylurea herbicides are widely used in agriculture and their potential contamination of water sources is a significant environmental and health concern.[1] The described method, involving a solid-phase extraction (SPE) preconcentration step, provides excellent linearity, low detection limits, and good recoveries for a range of common phenylurea compounds.[1][2][3] This protocol is suitable for researchers, environmental scientists, and quality control professionals involved in pesticide residue analysis.

Introduction

Phenylurea pesticides are a class of herbicides used to control a broad spectrum of weeds in various agricultural applications.[1] Due to their mobility in soil and water solubility, these compounds are frequently detected as contaminants in surface and groundwater.[1] High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for phenylurea pesticides as they are thermally labile and thus not well-suited for direct analysis by Gas Chromatography (GC) without a derivatization step.[1][4] The use of a Diode Array Detector (DAD) provides high sensitivity and allows for the simultaneous monitoring of multiple wavelengths, enhancing selectivity and enabling compound identification based on spectral data. This application note provides a detailed protocol for the extraction and quantification of several phenylurea pesticides from water samples.

Experimental Protocol

Sample Preparation: Solid-Phase Extraction (SPE)

A preconcentration step is typically required to analyze the low concentrations of pesticides found in environmental water samples.[4] Solid-phase extraction using C18 cartridges is a common and effective method.[3][5]

Materials:

  • Water sample (1 L)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • C18 SPE cartridges (e.g., 500 mg, 3 mL)

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning: Wash the C18 SPE cartridge with 10 mL of methanol followed by 5 mL of HPLC-grade water.[5]

  • Sample Loading: Pass 1 L of the water sample through the conditioned cartridge at a flow rate of 2-3 mL/min.[5]

  • Cartridge Washing: After the entire sample has passed through, wash the cartridge with 3 mL of HPLC-grade water to remove any interfering substances.

  • Cartridge Drying: Dry the cartridge under vacuum for approximately 20 minutes.[5]

  • Elution: Elute the trapped analytes from the cartridge with 1.5 mL of acetonitrile.[1]

  • Sample Collection: Collect the eluate in a clean vial. This eluate is now ready for HPLC-DAD analysis.

HPLC-DAD Analysis

Instrumentation:

  • An HPLC system equipped with a binary pump, autosampler, column oven, and a diode array detector is recommended.[4]

Chromatographic Conditions:

The following table summarizes typical chromatographic conditions for the separation of phenylurea pesticides.

ParameterCondition
Column C18 reversed-phase column (e.g., Kinetex C18, 2.6 µm, 3.0 x 100 mm)[4]
Mobile Phase A: WaterB: Acetonitrile[4]
Gradient Elution A time-based gradient is often used for optimal separation. For example: - Start with 75% A and 25% B, hold for 2.5 min.- Linearly increase B to 45% over the next 2.5 min. - Hold at 45% B for 1 min.- Return to initial conditions over 1 min and equilibrate for 4 min.[4]
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[4]
Injection Volume 20 µL
DAD Wavelength 245 nm[2][4]

Quantitative Data

The developed HPLC-DAD method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). The results demonstrate the method's suitability for the sensitive determination of phenylurea pesticides.

PesticideRetention Time (min)Linearity Range (µg/L)LOD (µg/L)LOQ (µg/L)
Metoxuron1.41.0 - 100.0>0.9960.31.0
Monuron1.71.0 - 100.0>0.9960.31.0
Diuron3.91.0 - 100.0>0.9960.31.0
Linuron5.21.0 - 100.0>0.9960.31.0
Chlorbromuron5.41.0 - 100.0>0.9960.31.0
(Data synthesized from a representative study[4])

Experimental Workflow

The following diagram illustrates the complete workflow for the analysis of phenylurea pesticides in water samples.

HPLC_DAD_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-DAD Analysis cluster_results Results Sample Water Sample (1L) Condition Condition C18 SPE Cartridge Load Load Sample Condition->Load Methanol, Water Wash Wash Cartridge Load->Wash Water Dry Dry Cartridge Wash->Dry Elute Elute with Acetonitrile Dry->Elute Concentrated_Sample Concentrated Sample Elute->Concentrated_Sample Acetonitrile Inject Inject into HPLC Concentrated_Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Diode Array Detection (245 nm) Separate->Detect Data Data Acquisition & Processing Detect->Data Quantification Quantification of Pesticides Data->Quantification Report Reporting Quantification->Report

Caption: Workflow for Phenylurea Pesticide Analysis.

Conclusion

The HPLC-DAD method presented in this application note provides a reliable and sensitive approach for the routine analysis of phenylurea pesticides in water samples. The solid-phase extraction protocol allows for effective preconcentration of the analytes, enabling their detection at environmentally relevant concentrations. The chromatographic conditions ensure good separation of the target compounds, and the diode array detector offers excellent sensitivity and selectivity. This method can be readily implemented in environmental monitoring and food safety laboratories.

References

Application Notes and Protocols for Phenylurea-Based Complement Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the use of a specific "1-Methoxy-3-phenylurea" as a complement inhibitor is not available in the peer-reviewed scientific literature. The following application notes and protocols are based on the published activity of structurally related 1-phenyl-3-(1-phenylethyl)urea derivatives, which have been identified as potent inhibitors of the complement system. These compounds share a core phenylurea scaffold and are exemplified by the high-throughput screening hit, 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea.

Introduction

The complement system is a critical component of the innate immune response, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells.[1] Dysregulation of the complement cascade, however, is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. This has driven the development of complement-targeting therapeutics. Small molecule inhibitors offer advantages over biologics, including oral bioavailability and lower production costs.[1]

A series of 1-phenyl-3-(1-phenylethyl)urea derivatives have been identified as novel and potent inhibitors of the complement system.[1] These compounds have been shown to act at the terminal stage of the complement cascade, providing a promising avenue for therapeutic intervention.

Mechanism of Action

The primary mechanism of action for this class of phenylurea-based inhibitors is the inhibition of the formation of the Membrane Attack Complex (MAC). Specifically, these compounds have been demonstrated to inhibit the deposition of C9, the final component required for MAC assembly and subsequent cell lysis.[1] Importantly, these inhibitors do not affect the upstream events of the complement cascade, such as the deposition of C3 and C4, across the classical, lectin, and alternative pathways.[1] This targeted action on the terminal pathway minimizes interference with the crucial upstream functions of the complement system, such as opsonization.

Signaling Pathway

The following diagram illustrates the three main pathways of the complement system and highlights the point of inhibition by the phenylurea-based compounds.

Complement_Pathway Classical Classical Pathway C3_Convertase C3 Convertase Classical->C3_Convertase Lectin Lectin Pathway Lectin->C3_Convertase Alternative Alternative Pathway Alternative->C3_Convertase C3_Cleavage C3 Cleavage (C3a, C3b) C3_Convertase->C3_Cleavage C5_Convertase C5 Convertase C3_Cleavage->C5_Convertase C5_Cleavage C5 Cleavage (C5a, C5b) C5_Convertase->C5_Cleavage C9_Deposition C9 Deposition C5_Cleavage->C9_Deposition MAC Membrane Attack Complex (C5b-9) Inhibitor Phenylurea-Based Inhibitor Inhibitor->C9_Deposition Inhibits C9_Deposition->MAC

Caption: The complement cascade and the point of inhibition.

Quantitative Data

The inhibitory activity of several 1-phenyl-3-(1-phenylethyl)urea derivatives has been quantified using a fetal complement hemolytic assay. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds.

Compound IDModificationsIC50 (nM)
Hit 1 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea50,000
7c Introduction of a five-carbon chainSignificantly Improved
7d Introduction of a five-carbon chainSignificantly Improved
7k Introduction of a six-carbon chainSignificantly Improved
7l Optimized with a six-carbon chain13
7o Introduction of a six-carbon chainSignificantly Improved

Data summarized from a study on 1-phenyl-3-(1-phenylethyl)urea derivatives.[1]

Experimental Protocols

Hemolytic Assay for Complement Inhibition

This protocol is used to assess the overall inhibition of the classical complement pathway, which culminates in the lysis of antibody-sensitized erythrocytes.

Materials:

  • Sensitized sheep erythrocytes

  • Normal human serum (as a source of complement)

  • Gelatin Veronal Buffer (GVB++)

  • Phenylurea-based inhibitor (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer

Workflow Diagram:

Hemolytic_Assay_Workflow A Prepare serial dilutions of the Phenylurea-based Inhibitor in GVB++ B Add diluted inhibitor to 96-well plate A->B C Add normal human serum (complement source) to each well B->C D Incubate at 37°C C->D E Add sensitized sheep erythrocytes to each well D->E F Incubate at 37°C E->F G Centrifuge the plate F->G H Transfer supernatant to a new plate G->H I Measure absorbance of released hemoglobin (e.g., at 412 nm) H->I J Calculate % hemolysis and IC50 I->J

Caption: Workflow for the hemolytic complement inhibition assay.

Procedure:

  • Prepare serial dilutions of the phenylurea-based inhibitor in GVB++. Include appropriate solvent controls.

  • Add the diluted inhibitor or control to the wells of a 96-well plate.

  • Add diluted normal human serum to each well to initiate complement activation.

  • Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Add sensitized sheep erythrocytes to each well.

  • Incubate the plate for a further period (e.g., 60 minutes) at 37°C to allow for hemolysis.

  • Centrifuge the plate to pellet the intact erythrocytes.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 412 nm) using a spectrophotometer.

  • Calculate the percentage of hemolysis for each inhibitor concentration relative to positive (100% lysis) and negative (0% lysis) controls.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

C9 Deposition Assay (ELISA-based)

This assay specifically measures the inhibition of the terminal pathway by quantifying the deposition of C9 on a surface that activates the complement system.

Materials:

  • ELISA plates coated with a complement activator (e.g., zymosan for the alternative pathway, mannan for the lectin pathway, or an immune complex for the classical pathway)

  • Normal human serum

  • Phenylurea-based inhibitor

  • Blocking buffer (e.g., BSA in PBS)

  • Primary antibody against C9

  • HRP-conjugated secondary antibody

  • Substrate for HRP (e.g., TMB)

  • Stop solution

  • Plate reader

Workflow Diagram:

C9_Deposition_Assay A Coat ELISA plate with complement activator and block non-specific sites B Add normal human serum pre-incubated with serial dilutions of the Phenylurea-based Inhibitor A->B C Incubate to allow complement activation and C9 deposition B->C D Wash plate C->D E Add anti-C9 primary antibody D->E F Incubate and wash E->F G Add HRP-conjugated secondary antibody F->G H Incubate and wash G->H I Add HRP substrate and stop solution H->I J Measure absorbance I->J K Calculate % inhibition of C9 deposition J->K

Caption: Workflow for the C9 deposition ELISA.

Procedure:

  • Coat the wells of an ELISA plate with the desired complement activator and incubate overnight.

  • Wash the plate and block non-specific binding sites with a blocking buffer.

  • In a separate plate, pre-incubate normal human serum with serial dilutions of the phenylurea-based inhibitor.

  • Add the serum-inhibitor mixtures to the coated and blocked ELISA plate.

  • Incubate to allow for complement activation and C9 deposition.

  • Wash the plate to remove unbound components.

  • Add the primary antibody specific for C9 to each well and incubate.

  • Wash the plate and add the HRP-conjugated secondary antibody.

  • Incubate and then wash the plate thoroughly.

  • Add the HRP substrate and allow the color to develop.

  • Stop the reaction with a stop solution.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage inhibition of C9 deposition for each inhibitor concentration.

Conclusion

The family of 1-phenyl-3-(1-phenylethyl)urea derivatives represents a promising class of small molecule complement inhibitors. Their specific mechanism of targeting C9 deposition allows for the inhibition of the lytic function of the complement system while preserving its upstream activities. The provided protocols for hemolytic and C9 deposition assays serve as a foundation for researchers and drug development professionals to investigate the efficacy of these and other potential complement inhibitors.

References

Application of Phenylurea Derivatives in Plant Biology Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Phenylurea Derivatives in Plant Biology

Phenylurea derivatives are a class of synthetic compounds with significant applications in plant biology, primarily as potent cytokinins and herbicides. While adenine-type cytokinins are naturally occurring plant hormones that regulate cell division and development, certain phenylurea compounds mimic these effects, often with greater stability and activity.[1][2][3][4] This makes them valuable tools in research and agriculture for manipulating plant growth and development.

The cytokinin-like activity of phenylurea derivatives is characterized by their ability to:

  • Promote cell division (cytokinesis) in callus and cell suspension cultures.[1][3]

  • Induce shoot formation and organogenesis from explants.[1]

  • Delay leaf senescence by preventing chlorophyll and protein degradation.[2][4]

  • Stimulate the production of endogenous natural cytokinins.[1]

Conversely, other phenylurea compounds are utilized as herbicides due to their ability to inhibit photosynthesis.

This document provides an overview of the application of phenylurea derivatives with cytokinin-like activity in plant biology research, including experimental protocols and data presentation.

Data Presentation: Cytokinin-like Activity of Phenylurea Derivatives

The following table summarizes the effective concentrations of common phenylurea derivatives for inducing shoot regeneration in different plant species, as reported in various studies.

Phenylurea DerivativePlant SpeciesExplant TypeEffective Concentration (mg/L)Observed Effect
Thidiazuron (TDZ)Phaseolus lunatus (Lima Bean)Callus0.0022 - 0.22Promotion of callus growth and cytokinin autonomy
DiuronMedicago sativa (Alfalfa)Embryonal Axes0.589% shoot regeneration frequency with a mean of 5 shoots
DiuronColeus forskohliiNodal Segments0.590% shoot regeneration frequency with a mean of 6 shoots
MonuronMedicago sativa (Alfalfa)Embryonal Axes1.0Significant shoot regeneration
MonuronColeus forskohliiNodal Segments1.0Significant shoot regeneration

Data compiled from publicly available research articles.

Signaling Pathways

Cytokinin Signaling Pathway

Phenylurea cytokinins are thought to act through the same signaling pathway as natural adenine-type cytokinins. This pathway is a multi-step phosphorelay system that transmits the cytokinin signal from the cell membrane to the nucleus, ultimately leading to the activation of cytokinin-responsive genes.

Cytokinin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RECEPTOR Histidine Kinase Receptor (AHK) AHP Histidine Phosphotransfer Protein (AHP) RECEPTOR->AHP Phosphorylates ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Phosphorylates GENE Cytokinin Response Genes ARR_B->GENE Activates transcription ARR_A Type-A Response Regulator (ARR-A) ARR_A->ARR_B Inhibits GENE->ARR_A Induces expression Phenylurea Phenylurea Cytokinin Phenylurea->RECEPTOR Binds to receptor

Caption: Simplified cytokinin signaling pathway activated by phenylurea derivatives.

Experimental Protocols

Protocol 1: In Vitro Shoot Regeneration Assay

This protocol outlines a general procedure to assess the cytokinin-like activity of a phenylurea compound by inducing shoot regeneration from leaf explants.

1. Materials and Reagents:

  • Plant tissue culture medium (e.g., Murashige and Skoog (MS) medium)

  • Sucrose

  • Agar or other gelling agent

  • Phenylurea test compound (e.g., Thidiazuron, Diuron)

  • Auxin (e.g., Naphthaleneacetic acid - NAA)

  • Sterile petri dishes or culture vessels

  • Sterile filter paper

  • Forceps and scalpels

  • Plant material (e.g., young, healthy leaves of Nicotiana tabacum)

  • 70% (v/v) ethanol

  • 10% (v/v) commercial bleach solution with a drop of Tween-20

  • Sterile distilled water

2. Methodology:

  • Preparation of Culture Medium:

    • Prepare MS medium supplemented with 3% (w/v) sucrose and solidify with 0.8% (w/v) agar.

    • Adjust the pH of the medium to 5.8 before autoclaving.

    • After autoclaving and cooling to approximately 50-60°C, add filter-sterilized phenylurea compound and auxin to the desired final concentrations. For example, a combination of 0.1 mg/L TDZ and 0.1 mg/L NAA can be used as a starting point.

    • Pour the medium into sterile petri dishes.

  • Explant Preparation:

    • Excise young, fully expanded leaves from a healthy plant.

    • Surface sterilize the leaves by rinsing with tap water, followed by a 1-minute immersion in 70% ethanol, then 10-15 minutes in 10% bleach solution, and finally three rinses with sterile distilled water.

    • Aseptically cut the leaves into small sections (explants) of approximately 1 cm².

  • Culture Initiation and Incubation:

    • Place the leaf explants with the abaxial (lower) side in contact with the surface of the prepared medium.

    • Seal the petri dishes with paraffin film.

    • Incubate the cultures in a growth chamber at 25 ± 2°C under a 16-hour photoperiod.

  • Data Collection and Analysis:

    • Observe the cultures weekly for signs of callus formation and shoot regeneration.

    • After 4-6 weeks, record the percentage of explants forming shoots and the average number of shoots per explant.

    • Compare the results with a control medium lacking the phenylurea compound.

Experimental Workflow Diagram

Experimental_Workflow A Prepare Sterile Culture Medium D Place Explants on Medium A->D B Surface Sterilize Plant Material C Excise Explants B->C C->D E Incubate Cultures D->E F Collect and Analyze Data E->F

Caption: General workflow for an in vitro plant regeneration experiment.

Conclusion

Phenylurea derivatives represent a versatile class of compounds with significant utility in plant biology research. Their potent cytokinin-like activity makes them invaluable for studies on cell division, organogenesis, and senescence. The provided protocols and data serve as a foundational guide for researchers and scientists interested in exploring the applications of these compounds in their own work. Further investigation into the precise mechanisms of action of different phenylurea derivatives will continue to enhance their application in both fundamental and applied plant science.

References

Application Notes and Protocols: Efficacy Testing of 1-Methoxy-3-phenylurea

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to assess the therapeutic efficacy of the novel compound, 1-Methoxy-3-phenylurea. The following protocols are designed to investigate its potential as an anti-cancer agent, focusing on a hypothesized mechanism of action as a kinase inhibitor and immunomodulator, based on the known activities of related phenylurea-containing compounds.

Introduction

Phenylurea derivatives have emerged as a significant class of compounds in medicinal chemistry, with several approved drugs and numerous candidates in clinical development.[1] These compounds are known to target various biological pathways, including protein kinases and immune checkpoints.[2][3] this compound is a small molecule with a structure suggestive of potential biological activity. This document outlines a systematic approach to evaluate its efficacy, from initial in vitro screening to in vivo validation.

Hypothetical Mechanism of Action

Based on the structure of this compound and the established activities of similar molecules, we hypothesize that it may function as an inhibitor of a key signaling kinase involved in cancer cell proliferation and survival, such as a receptor tyrosine kinase (e.g., VEGFR-2). Additionally, we will explore its potential to modulate immune responses, a property observed in other aryl urea scaffolds.[3]

Hypothesized Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by this compound, leading to a reduction in tumor growth and proliferation.

G cluster_membrane Cell Membrane Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Signaling_Cascade Downstream Signaling (e.g., MAPK/ERK) RTK->Signaling_Cascade Activates Transcription Gene Transcription Signaling_Cascade->Transcription Regulates Cellular_Response Proliferation, Survival, Angiogenesis Transcription->Cellular_Response Promotes Compound This compound Compound->RTK Inhibits

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for the comprehensive evaluation of this compound's efficacy.

G In_Vitro In Vitro Efficacy Studies Cytotoxicity Cytotoxicity Screening (MTT Assay) In_Vitro->Cytotoxicity Target_Engagement Target Engagement (Kinase Inhibition Assay) Cytotoxicity->Target_Engagement Mechanism Mechanism of Action (Western Blot, Apoptosis Assay) Target_Engagement->Mechanism Immunomodulation Immunomodulation (Cytokine Release Assay) Mechanism->Immunomodulation In_Vivo In Vivo Efficacy Study (Xenograft Model) Immunomodulation->In_Vivo Toxicity Preliminary Toxicity Assessment In_Vivo->Toxicity Efficacy Anti-Tumor Efficacy Toxicity->Efficacy End Conclusion: Efficacy Profile Efficacy->End

Caption: Overall experimental workflow for efficacy testing.

In Vitro Efficacy Studies

Cell Viability Assay (MTT)

Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) in appropriate media and conditions.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Cell LineIC50 (µM) of this compound
MCF-7Enter Value
A549Enter Value
HT-29Enter Value
Kinase Inhibition Assay

Objective: To assess the direct inhibitory effect of this compound on the activity of a specific kinase (e.g., VEGFR-2).

Protocol:

  • Reagents: Obtain recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, and varying concentrations of this compound.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

  • Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Data Presentation:

KinaseIC50 (µM) of this compound
VEGFR-2Enter Value
Western Blot Analysis

Objective: To investigate the effect of this compound on the phosphorylation of downstream signaling proteins.

Protocol:

  • Cell Treatment: Treat a selected cancer cell line (e.g., the most sensitive from the MTT assay) with this compound at its IC50 concentration for various time points.

  • Lysis: Lyse the cells to extract total protein.

  • Quantification: Determine the protein concentration using a BCA assay.

  • Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk).

  • Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-VEGFR-2, VEGFR-2, p-ERK, ERK).

  • Secondary Antibody: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Data Presentation: A table summarizing the relative band intensities for phosphorylated proteins normalized to total protein levels.

Treatmentp-VEGFR-2 / VEGFR-2 Ratiop-ERK / ERK Ratio
Vehicle Control1.01.0
This compoundEnter ValueEnter Value

In Vivo Efficacy Study

Xenograft Mouse Model

Objective: To evaluate the anti-tumor activity of this compound in a preclinical animal model.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude mice).

  • Tumor Implantation: Subcutaneously implant a human cancer cell line (e.g., A549) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Dosing: Administer this compound (at a predetermined dose) and a vehicle control to the respective groups via a suitable route (e.g., oral gavage) daily for a specified period (e.g., 21 days).

  • Monitoring: Monitor the tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Data Presentation:

Treatment GroupAverage Tumor Volume (mm³) at Day 21Average Tumor Weight (g)
Vehicle ControlEnter ValueEnter Value
This compoundEnter ValueEnter Value

Conclusion

The described experimental design provides a robust framework for the initial efficacy testing of this compound. The results from these studies will elucidate its potential as an anti-cancer agent, clarify its mechanism of action, and guide further preclinical and clinical development.

References

Solid-Phase Extraction of Phenylurea Herbicides from Water Samples: An Application Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenylurea herbicides are a class of chemical compounds widely used in agriculture for pre- and post-emergent weed control. Due to their relatively high water solubility and persistence, they are frequently detected as contaminants in surface and groundwater sources. Regulatory bodies worldwide have established stringent maximum residue limits (MRLs) for these compounds in drinking water, necessitating sensitive and reliable analytical methods for their detection and quantification. This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of phenylurea herbicides from water samples, a critical sample preparation step for achieving the required analytical sensitivity and selectivity. The subsequent analysis is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection.

Data Presentation: Performance of SPE Sorbents

The choice of SPE sorbent is critical for the efficient extraction of phenylurea herbicides. The following tables summarize the recovery data for various phenylurea herbicides using different SPE cartridges. It is important to note that recovery efficiencies can be influenced by the specific water matrix, flow rates, and elution solvents used.

Table 1: Recovery of Phenylurea Herbicides using C18 SPE Cartridges

HerbicideWater MatrixSpiking LevelRecovery (%)Reference
DiuronDrinking Water0.05 µg/L95[1]
0.5 µg/L98[1]
LinuronDrinking Water0.05 µg/L92[1]
0.5 µg/L96[1]
MonuronTap Water5 ng/mL>95[2]
MetoxuronTap Water5 ng/mL>95[2]
IsoproturonGroundwater1 µg/L75-85[3]

Table 2: Recovery of Phenylurea Herbicides using Oasis HLB SPE Cartridges

HerbicideWater MatrixSpiking LevelRecovery (%)Reference
IsoproturonWaterNot Specified>70[4]
DiuronSurface Water0.2 µg/L70-120
TebuthiuronSurface Water0.2 µg/L70-120
MetoxuronRiver Water80 ng/LNot specified[5]

Table 3: Comparison of SPE Sorbents for Multi-Residue Pesticide Analysis (Including Phenylureas)

SorbentTarget AnalytesGeneral RecoveryKey FindingsReference
Bond Elut PPL30 pesticides>60% for most analytesCapable of retaining a majority of target analyte classes in a single method.[6]
Oasis HLB30 pesticides>60% for most analytesSimilar performance to Bond Elut PPL for retaining a broad range of pesticides.[6]
Chromabond C1867 pesticides>65%Good recoveries for a wide range of pesticides.[7]
Oasis HLB67 pesticides>68%Slightly better overall recoveries compared to C18 for the tested analytes.[7]
Polymeric Sorbents (e.g., Oasis HLB)65 pesticidesGenerally higher than C18Better potential than silica-based sorbents for extracting a wide range of pesticides from environmental water.[8]
Silica-based C1865 pesticidesGenerally lower than polymericLess effective for retaining a broad range of pesticides compared to polymeric sorbents.[8]

Experimental Protocols

This section provides detailed methodologies for the solid-phase extraction of phenylurea herbicides from water samples. Protocol 1 is a general-purpose method using C18 cartridges, while Protocol 2 describes a method using a polymeric sorbent (Oasis HLB), which can be advantageous for a broader range of analytes.

Protocol 1: SPE of Phenylurea Herbicides using C18 Cartridges

This protocol is adapted from established methods for the analysis of phenylurea herbicides like diuron and linuron.[1][2]

1. Materials and Reagents

  • SPE Device: C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Deionized water (18 MΩ·cm)

    • Formic acid (optional, for pH adjustment)

  • Equipment:

    • SPE vacuum manifold

    • Vacuum pump

    • Glassware (flasks, beakers, vials)

    • pH meter (optional)

    • Analytical balance

    • Nitrogen evaporator (optional)

2. Sample Preparation

  • Collect water samples in clean glass bottles.

  • If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.

  • If required by the analytical method, adjust the pH of the water sample to a specific value (e.g., pH 2-4) using formic acid.

3. SPE Cartridge Conditioning

  • Place the C18 SPE cartridges on the vacuum manifold.

  • Wash the cartridges sequentially with:

    • 5 mL of acetonitrile

    • 5 mL of methanol

    • 10 mL of deionized water

  • Ensure the sorbent bed does not go dry during the conditioning steps.

4. Sample Loading

  • Pass the pre-treated water sample (e.g., 100 mL to 1 L, depending on the desired concentration factor) through the conditioned C18 cartridge at a flow rate of 5-10 mL/min.

  • After the entire sample has passed through, dry the cartridge under vacuum for 10-20 minutes to remove residual water.

5. Elution

  • Place a collection tube inside the vacuum manifold under each cartridge.

  • Elute the retained analytes from the cartridge by passing 2 x 3 mL of acetonitrile through the sorbent. Allow the solvent to soak the sorbent for a few minutes before applying vacuum to draw it through.

  • Collect the eluate in the collection tube.

6. Eluate Post-Treatment

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase of the HPLC system.

  • Vortex the vial to ensure the residue is fully dissolved.

  • The sample is now ready for injection into the HPLC system.

Protocol 2: SPE of Phenylurea Herbicides using Oasis HLB Cartridges

This protocol is based on multi-residue methods that have demonstrated good performance for a wide range of pesticides, including phenylureas.[4][7]

1. Materials and Reagents

  • SPE Device: Oasis HLB SPE Cartridges (e.g., 200 mg, 6 mL)

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Deionized water (18 MΩ·cm)

    • Ethyl acetate (optional, as part of elution solvent)

  • Equipment:

    • SPE vacuum manifold

    • Vacuum pump

    • Glassware (flasks, beakers, vials)

    • Nitrogen evaporator

2. Sample Preparation

  • Collect and, if necessary, filter the water sample as described in Protocol 1.

3. SPE Cartridge Conditioning

  • Place the Oasis HLB cartridges on the vacuum manifold.

  • Wash the cartridges sequentially with:

    • 5 mL of methanol

    • 5 mL of deionized water

  • Do not allow the sorbent to go dry.

4. Sample Loading

  • Load the water sample (e.g., 250 mL to 500 mL) onto the conditioned cartridge at a flow rate of approximately 10 mL/min.

  • After loading, dry the cartridge under vacuum for 5-10 minutes.

5. Elution

  • Place collection tubes in the manifold.

  • Elute the analytes with 2 x 4 mL of a mixture of ethyl acetate and methanol (e.g., 50:50, v/v).

6. Eluate Post-Treatment

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the HPLC mobile phase.

  • The sample is now ready for analysis.

Mandatory Visualization

The following diagram illustrates the general workflow for the solid-phase extraction of phenylurea herbicides from water samples.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis SampleCollection 1. Sample Collection Filtration 2. Filtration (if needed) SampleCollection->Filtration pH_Adjustment 3. pH Adjustment (optional) Filtration->pH_Adjustment Conditioning 4. Cartridge Conditioning pH_Adjustment->Conditioning Loading 5. Sample Loading Conditioning->Loading Washing 6. Cartridge Washing/Drying Loading->Washing Elution 7. Analyte Elution Washing->Elution Evaporation 8. Eluate Evaporation Elution->Evaporation Reconstitution 9. Reconstitution Evaporation->Reconstitution HPLC_Analysis 10. HPLC-UV/MS Analysis Reconstitution->HPLC_Analysis

Caption: General workflow for solid-phase extraction of phenylurea herbicides.

Advanced and Alternative Methods

While traditional SPE with C18 or polymeric sorbents is widely used, other techniques are emerging:

  • Magnetic Solid-Phase Extraction (MSPE): This technique utilizes magnetic nanoparticles coated with a suitable sorbent. The nanoparticles are dispersed in the water sample to adsorb the analytes and then easily separated from the solution using an external magnetic field. This method can be faster and require less solvent than traditional SPE.

  • Dispersive Solid-Phase Extraction (dSPE): Often used as a cleanup step in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, dSPE involves adding the sorbent directly to the sample extract. After vortexing and centrifugation, the supernatant is collected for analysis. This method is very rapid and effective for high-throughput laboratories.[9]

  • Fabric Phase Sorptive Extraction (FPSE): This technique uses a flexible fabric substrate coated with a sorbent. The fabric can be directly immersed in the sample, offering a large surface area for extraction. A recent study demonstrated the use of a magnet-integrated FPSE device for the extraction of phenylurea herbicides.[10]

These advanced methods offer potential advantages in terms of speed, solvent consumption, and automation capabilities, and should be considered for specific application needs.

References

Application Notes and Protocols: In Vivo Efficacy of 1,3-Diphenylurea Appended Aryl Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A novel series of 1,3-diphenylurea appended aryl pyridine derivatives has been developed as potent dual inhibitors of c-MET and VEGFR-2, two key receptor tyrosine kinases implicated in cancer progression and angiogenesis.[1][2] These compounds have demonstrated significant cytotoxic effects in vitro against breast (MCF-7) and prostate (PC-3) cancer cell lines.[2] Notably, compound 2n from this series has shown promising anti-cancer activity in vivo, reducing tumor mass and volume in a solid Ehrlich carcinoma (SEC) mouse model.[1][3] This document provides detailed application notes and protocols for the in vivo evaluation of these compounds, based on the findings from the primary research.

Mechanism of Action: Dual Inhibition of c-MET and VEGFR-2

The primary mechanism of action for this class of compounds is the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-MET.[1] Both receptors are crucial for tumor growth, proliferation, and the formation of new blood vessels (angiogenesis) that supply the tumor. By simultaneously blocking these pathways, the 1,3-diphenylurea appended aryl pyridine derivatives can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.[2][3] Compound 2n , a representative molecule from this series, has been shown to trigger apoptosis by affecting the expression of key regulatory genes such as P53, Bax, caspases 3 and 9, and the anti-apoptotic gene Bcl-2.[1][2]

signaling_pathway cluster_membrane Cell Membrane cluster_pathways Downstream Signaling VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis cMET c-MET Proliferation Cell Proliferation & Survival cMET->Proliferation Compound_2n Compound 2n (Aryl Pyridine Derivative) Compound_2n->VEGFR2 Compound_2n->cMET Tumor_Growth Tumor Growth Proliferation->Tumor_Growth Promotes Angiogenesis->Tumor_Growth Promotes Apoptosis Apoptosis Apoptosis->Tumor_Growth Inhibits

Caption: Dual inhibition of VEGFR-2 and c-MET by Compound 2n.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of the 1,3-diphenylurea appended aryl pyridine derivatives.

Table 1: In Vitro Kinase Inhibition and Cytotoxicity[1][2]
Compoundc-MET IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)Cytotoxicity IC₅₀ vs. MCF-7 (µM)Cytotoxicity IC₅₀ vs. PC-3 (µM)
2d 6531021.53.42
2f 24351.871.85
2j 1502900.762.11
2k 1703201.122.05
2n 18240.881.95
Cabozantinib (Control) --1.062.01
Table 2: In Vivo Antitumor Efficacy of Compound 2n[1]
Treatment GroupFinal Average Body Weight (g)Final Tumor Mass (mg)Final Tumor Volume (mm³)Tumor Inhibition Ratio (%)
SEC Control 28.5312.0350.5-
Compound 2n 22.5176.8153.656.1
Cabozantinib (Standard) 22.4154.4143.7-
Table 3: Hematological Parameters in Mice Treated with Compound 2n[1]
ParameterNormal MiceSEC ControlCompound 2n Treated
WBC Count (x 10³ /µL) 4.97.36.4
RBC Count (x 10⁶ /µL) 6.021.90-

Experimental Protocols

The following protocols are based on the in vivo studies conducted with compound 2n .

Animal Model and Tumor Induction
  • Animal Model: Female Swiss albino mice are used for the study.

  • Tumor Induction: Solid Ehrlich Carcinoma (SEC) is induced by the subcutaneous injection of Ehrlich ascites carcinoma cells into the right thigh of each mouse.

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment under standard laboratory conditions.

Experimental Workflow for In Vivo Antitumor Assay

The following diagram outlines the workflow for the in vivo antitumor evaluation.

experimental_workflow cluster_setup Phase 1: Model Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis A Acclimatize Swiss Albino Mice B Induce Solid Ehrlich Carcinoma (SEC) via subcutaneous injection A->B C Allow tumors to grow to a palpable size B->C D Randomize mice into treatment groups (Control, Compound 2n, Standard) C->D E Administer treatment (e.g., daily intraperitoneal injections) D->E F Monitor body weight and tumor volume periodically E->F G Sacrifice mice at the end of the study period F->G H Excise tumors and measure final tumor mass and volume G->H I Collect blood for hematological analysis G->I J Calculate Tumor Inhibition Ratio H->J

Caption: Workflow for in vivo antitumor efficacy evaluation.
Dosing and Administration

  • Test Compound: Compound 2n is administered at a specified dose (e.g., mg/kg body weight).

  • Vehicle: The compound should be dissolved or suspended in a suitable vehicle (e.g., DMSO, saline).

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for such studies.

  • Frequency: Dosing is typically performed daily for a set period (e.g., 14-21 days).

  • Control Groups:

    • A negative control group receives only the vehicle.

    • A positive control group receives a standard-of-care drug, such as Cabozantinib.[1]

Monitoring and Endpoint Analysis
  • Tumor Volume: Tumor size should be measured periodically (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: Volume = 0.5 * Length * Width².

  • Body Weight: Monitor the body weight of the mice throughout the study as an indicator of toxicity.

  • Data Collection:

    • Excise the tumors and record their final weight and volume.

    • Collect blood samples for hematological analysis (e.g., WBC, RBC counts).

    • Calculate the Tumor Inhibition Ratio (%) using the formula: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] * 100.

Conclusion

The 1,3-diphenylurea appended aryl pyridine derivatives, particularly compound 2n , represent a promising class of anticancer agents.[1] Their dual inhibitory action on c-MET and VEGFR-2 provides a strong rationale for their development.[2] The protocols and data presented here offer a comprehensive guide for researchers aiming to conduct further in vivo evaluations of these or structurally related compounds. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for advancing novel cancer therapeutics.

References

Application Notes & Protocols: Synthesis of N,N'-Diaryl Ureas Using Triphosgene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of both symmetrical and unsymmetrical N,N'-diaryl ureas utilizing triphosgene as a phosgene equivalent. Triphosgene, a stable crystalline solid, serves as a safer and more manageable alternative to gaseous phosgene for introducing a carbonyl moiety between two aryl amine nucleophiles.[1][2] The protocols outlined herein describe the formation of an isocyanate intermediate from an aryl amine and triphosgene, which is then reacted with a second aryl amine to yield the desired diaryl urea.[1][3] This methodology is broadly applicable and tolerant of a wide range of functional groups, making it a valuable tool in medicinal chemistry and materials science.[4]

Introduction

N,N'-diaryl ureas are a significant class of organic compounds with diverse applications, notably in drug discovery as kinase inhibitors and in the development of novel materials.[1][5] The urea functional group is a key structural motif capable of forming strong hydrogen bonds with biological receptors.[1] The synthesis of these compounds often involves the use of phosgene or a phosgene equivalent to form a central carbonyl bridge between two amine-containing aryl rings. Triphosgene (bis(trichloromethyl) carbonate) has become a preferred reagent for this transformation due to its solid nature, which allows for easier handling and weighing compared to the highly toxic and gaseous phosgene.[2][6]

The general synthetic strategy involves the reaction of an aryl amine with triphosgene in the presence of a base to form an in situ isocyanate intermediate.[3] This intermediate can then react with another molecule of the same aryl amine to produce a symmetrical diaryl urea or with a different aryl amine to afford an unsymmetrical diaryl urea.[3][7]

Safety Precautions

WARNING: Triphosgene is a toxic substance and should be handled with extreme caution in a well-ventilated fume hood.[6][8][9] It is corrosive and can cause severe burns upon contact with skin and eyes. Inhalation can be fatal. Triphosgene can decompose at elevated temperatures or upon contact with moisture to release toxic phosgene gas.[6] Appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[6][9] All glassware should be thoroughly dried before use.

Reaction Mechanism and Workflow

The synthesis of N,N'-diaryl ureas using triphosgene proceeds in a stepwise manner. First, triphosgene reacts with a primary aryl amine in the presence of a tertiary amine base, such as triethylamine, to form an isocyanate intermediate. This intermediate is then trapped by a second primary aryl amine to form the final N,N'-diaryl urea product.

General Reaction Scheme

Reaction_Scheme Triphosgene Triphosgene p1 Triphosgene->p1 ArylAmine1 Ar-NH2 (1 eq.) ArylAmine1->p1 Base Base (e.g., Et3N) Base->p1 ArylAmine2 Ar'-NH2 (1 eq.) p2 ArylAmine2->p2 Isocyanate Ar-N=C=O (Isocyanate Intermediate) Isocyanate->p2 Urea Ar-NH-C(O)-NH-Ar' (N,N'-Diaryl Urea) p1->Isocyanate + Step 1 p2->Urea + Step 2 Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine1 Dissolve Aryl Amine 1 and Base in Anhydrous Solvent add_triphosgene Add Triphosgene Solution Dropwise at 0°C prep_amine1->add_triphosgene prep_triphosgene Prepare Triphosgene Solution in Anhydrous Solvent prep_triphosgene->add_triphosgene form_isocyanate Stir for 1-2h (Isocyanate Formation) add_triphosgene->form_isocyanate add_amine2 Add Aryl Amine 2 (for unsymmetrical ureas) form_isocyanate->add_amine2 stir_rt Stir at Room Temperature (2-12h) form_isocyanate->stir_rt For symmetrical ureas add_amine2->stir_rt quench Quench with Water stir_rt->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Recrystallization or Chromatography dry->purify

References

Application Notes and Protocols for N-Methylation of Urea Derivatives Using Methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation is a critical chemical transformation in the synthesis of fine chemicals, pharmaceuticals, and biologically active compounds.[1][2] Traditional methylation methods often rely on toxic and hazardous reagents like methyl halides or formaldehyde.[3] The use of methanol as a C1 source for N-methylation represents a greener and more sustainable alternative, as it is an abundant, renewable, and inexpensive feedstock.[3] This protocol details a heterogeneous catalytic method for the selective N-methylation of urea derivatives utilizing methanol as the methylating agent. The process operates via a transfer hydrogenation mechanism, where methanol serves as both a source of hydrogen and the methyl group.[1][3]

Principle of the Method

The N-methylation of urea derivatives with methanol is facilitated by a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of a base.[1][3] The reaction proceeds through a "borrowing hydrogen" or "transfer hydrogenation" mechanism.[2] In this process, the catalyst first facilitates the dehydrogenation of methanol to formaldehyde. The in situ generated formaldehyde then condenses with the amine derived from the urea derivative to form an imine. Subsequently, the imine is hydrogenated by the hydrogen that was "borrowed" from the methanol in the initial step, yielding the N-methylated product.[1][2] This method offers a high degree of atom economy, with water being the primary byproduct.[4]

Quantitative Data Summary

The following table summarizes the yields of N-methylated products from various urea derivatives using the described protocol. The data is based on gas chromatography (GC) analysis.[3]

EntrySubstrate (Urea Derivative)ProductYield (%)
11,3-Bis(4-methoxyphenyl)ureaN-methyl-4-methoxyaniline99
21,3-Bis(p-tolyl)ureaN-methyl-4-methylaniline92
31,3-Bis(3-methoxyphenyl)ureaN-methyl-3-methoxyaniline76
41,3-Bis(4-(tert-butyl)phenyl)ureaN-methyl-4-(tert-butyl)aniline69
51,3-Bis(2-methoxyphenyl)ureaN-methyl-2-methoxyaniline54

Experimental Protocol

This protocol is adapted from the work of Kamaraj et al.[1][3]

Materials:

  • Substituted urea derivative (e.g., 1,3-Bis(4-methoxyphenyl)urea)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Potassium tert-butoxide (t-BuOK)

  • Methanol (anhydrous)

  • Mesitylene (internal standard for GC analysis)

  • Schlenk tube or a similar reaction vessel

  • Magnetic stirrer and heating oil bath

  • Standard laboratory glassware for workup and purification

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the urea derivative (0.2 mmol), Pd/C (10 mg, 0.1 mol%), and potassium tert-butoxide (0.6 mmol).

  • Addition of Methanol: Under an inert atmosphere (e.g., argon or nitrogen), add 2 mL of anhydrous methanol to the Schlenk tube.

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 130°C. Stir the reaction mixture vigorously for 48 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by GC.

  • Workup: After the reaction is complete (as determined by GC analysis), cool the reaction mixture to room temperature.

  • Purification: The crude product can be purified by column chromatography on silica gel to isolate the desired N-methylated amine.

  • Analysis: The conversion and yield of the product are determined by GC analysis using mesitylene as an internal standard. The structure of the product should be confirmed by NMR spectroscopy.[3]

Optimization Notes:

  • The choice of base can influence the reaction yield. While potassium tert-butoxide was found to be optimal, other bases like KOH and NaOH can be used, although they may result in lower yields.[3]

  • The reaction temperature is crucial. A decrease in temperature to 100°C can significantly reduce the product yield.[3]

  • The reaction time is also a key parameter. Shorter reaction times may lead to incomplete conversion and the formation of intermediate products.[3]

Visualizations

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis start Start add_reagents Add Urea Derivative, Pd/C, and t-BuOK to Schlenk Tube start->add_reagents add_methanol Add Anhydrous Methanol add_reagents->add_methanol react Heat at 130°C for 48h with Stirring add_methanol->react workup Cool to Room Temperature & Workup react->workup purify Column Chromatography workup->purify analyze GC and NMR Analysis purify->analyze end End analyze->end

Caption: Experimental workflow for the N-methylation of urea derivatives.

Signaling Pathway: "Borrowing Hydrogen" Mechanism

G cluster_catalyst Catalytic Cycle cluster_methanol Methanol Activation cluster_urea Urea Derivative Transformation catalyst Pd/C Catalyst methanol Methanol (CH3OH) formaldehyde Formaldehyde (CH2O) hydrogen 2[H] (on catalyst surface) urea Urea Derivative amine Primary/Secondary Amine imine Imine Intermediate product N-Methylated Amine methanol->formaldehyde Dehydrogenation formaldehyde->hydrogen hydrogen->imine Hydrogenation urea->amine Hydrogenation amine->imine Condensation imine->product

Caption: "Borrowing Hydrogen" mechanism for N-methylation.

References

Troubleshooting & Optimization

Overcoming solubility issues with 1-Methoxy-3-phenylurea in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1-Methoxy-3-phenylurea in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a chemical compound belonging to the phenylurea class. Phenylurea derivatives are utilized in various research applications, including as herbicides and potential therapeutic agents.[1][2] Like many phenylurea compounds, this compound is characterized by low aqueous solubility, which can present significant challenges in experimental settings, particularly in biological assays that require the compound to be in solution to interact with its target.[1][3]

Q2: I am observing precipitation when I try to dissolve this compound in my aqueous buffer. What is the likely cause?

Precipitation is a common issue when the concentration of this compound exceeds its solubility limit in the aqueous buffer. This is due to the compound's hydrophobic nature. The use of an insufficient volume of solvent or inappropriate solvent choice for the initial stock solution can also lead to precipitation upon dilution into an aqueous medium.

Q3: What are the general approaches to improve the aqueous solubility of this compound?

Several methods can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:

  • Co-solvents: Using a water-miscible organic solvent to first dissolve the compound before dilution in an aqueous buffer.

  • pH Adjustment: Modifying the pH of the aqueous solution can increase the solubility of weakly acidic or basic compounds.[4][5][6]

  • Surfactants: The use of surfactants to form micelles that can encapsulate the hydrophobic compound and increase its apparent solubility.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7][8][9][10][11]

Troubleshooting Guides

Issue 1: Preparing a Stock Solution

Problem: Difficulty in dissolving this compound to create a concentrated stock solution.

Troubleshooting Steps:

  • Select an appropriate organic solvent: Phenylurea compounds are generally more soluble in organic solvents.[3] Start with dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions of poorly water-soluble compounds for biological assays. Other potential solvents include ethanol and acetone.[3]

  • Gentle heating and sonication: If the compound does not readily dissolve at room temperature, gentle warming (e.g., to 37°C) and sonication can aid in dissolution. Avoid excessive heat, which could degrade the compound.

  • Prepare a lower concentration stock: If solubility issues persist even in organic solvents, try preparing a less concentrated stock solution.

Issue 2: Precipitation Upon Dilution in Aqueous Buffer

Problem: The compound precipitates out of solution when the organic stock solution is diluted into an aqueous buffer for the final assay concentration.

Troubleshooting Steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in the aqueous medium.

  • Optimize the co-solvent concentration: While a high concentration of the organic co-solvent can maintain solubility, it may also affect the biological system being studied. It is crucial to determine the maximum tolerable co-solvent concentration for your specific assay.

  • Use a pre-warmed buffer: Adding the stock solution to a pre-warmed aqueous buffer can sometimes prevent immediate precipitation.

  • Consider alternative solubilization methods: If co-solvents alone are insufficient or interfere with the assay, explore the use of surfactants or cyclodextrins as described in the experimental protocols below.

Experimental Protocols

Protocol 1: Co-solvent Method for Aqueous Solution Preparation

This protocol provides a general method for preparing an aqueous solution of this compound using a co-solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)

Procedure:

  • Prepare a stock solution: Accurately weigh a desired amount of this compound and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Dilution in aqueous buffer: For your experiment, dilute the stock solution into the aqueous buffer to achieve the final desired concentration. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Final co-solvent concentration: Ensure the final concentration of DMSO in your assay is low (typically ≤1%) to avoid solvent-induced artifacts.

Protocol 2: Cyclodextrin-Mediated Solubilization

This protocol describes the use of cyclodextrins to enhance the aqueous solubility of phenylurea compounds.[7]

Materials:

  • This compound

  • β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

Procedure:

  • Prepare a cyclodextrin solution: Dissolve the cyclodextrin in the aqueous buffer at a concentration determined to be effective for similar compounds.

  • Add this compound: Add the powdered this compound directly to the cyclodextrin solution.

  • Complex formation: Stir or sonicate the mixture for an extended period (e.g., 24 hours) at a controlled temperature to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution to remove any undissolved compound. The concentration of the solubilized compound in the filtrate can be determined using a suitable analytical method like HPLC.

Data Presentation

Table 1: Solubility of Structurally Related Phenylurea Herbicides in Water

CompoundWater Solubility (mg/L) at 20-25°C
Isoproturon55
Chlorotoluron74
Linuron64

Data sourced from a study on phenylurea herbicides.[12]

Table 2: Common Organic Solvents for Phenylurea Compounds

SolventGeneral Solubility of Phenylureas
Dimethyl sulfoxide (DMSO)High
EthanolModerate to High
AcetoneModerate to High
WaterLow

Based on general chemical properties of phenylurea compounds.[1][3]

Visualizations

Experimental Workflow for Solubility Enhancement

The following diagram illustrates a general workflow for addressing solubility issues with this compound in an experimental setting.

experimental_workflow Troubleshooting Workflow for this compound Solubility start Start: Prepare Aqueous Solution dissolve_check Does it dissolve completely? start->dissolve_check success Proceed with Experiment dissolve_check->success Yes troubleshoot Initiate Troubleshooting dissolve_check->troubleshoot No use_cosolvent Use Co-solvent (e.g., DMSO) troubleshoot->use_cosolvent re_dissolve_check Precipitation upon dilution? use_cosolvent->re_dissolve_check re_dissolve_check->success No adjust_params Adjust Concentration / Co-solvent % re_dissolve_check->adjust_params Yes adjust_params->re_dissolve_check alt_methods Explore Alternative Methods adjust_params->alt_methods If still problematic cyclodextrin Cyclodextrin Complexation alt_methods->cyclodextrin surfactant Micellar Solubilization alt_methods->surfactant final_check Solubility Achieved? cyclodextrin->final_check surfactant->final_check final_check->success Yes final_check->troubleshoot No

A flowchart for troubleshooting solubility issues.
Potential Signaling Pathways Inhibited by Phenylurea Derivatives

While the specific biological target of this compound is not definitively established in the provided context, related phenylurea derivatives have been shown to inhibit key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and Hedgehog pathways.[13] This diagram illustrates a simplified overview of these pathways and potential points of inhibition by phenylurea compounds.

signaling_pathways Potential Inhibition of Cancer-Related Signaling Pathways by Phenylurea Derivatives cluster_pi3k PI3K/Akt/mTOR Pathway cluster_hedgehog Hedgehog Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation1 Cell Proliferation, Survival mTOR->Proliferation1 Phenylurea1 Phenylurea Derivative Phenylurea1->PI3K Phenylurea1->mTOR Hh Hedgehog Ligand (Hh) PTCH1 Patched-1 (PTCH1) Hh->PTCH1 inhibits SMO Smoothened (SMO) PTCH1->SMO inhibits GLI GLI Transcription Factors SMO->GLI activates Gene_Expression Target Gene Expression GLI->Gene_Expression Proliferation2 Cell Proliferation, Differentiation Gene_Expression->Proliferation2 Phenylurea2 Phenylurea Derivative Phenylurea2->SMO

Inhibition of PI3K/Akt/mTOR and Hedgehog pathways.

References

Optimizing reaction conditions for 1-Methoxy-3-phenylurea synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-Methoxy-3-phenylurea, a key intermediate in pharmaceutical and materials science research. The following information is intended for researchers, scientists, and drug development professionals to help optimize reaction conditions and resolve common experimental challenges.

Reaction Pathway

The primary synthetic route to this compound involves the nucleophilic addition of methoxyamine to phenyl isocyanate. When starting with methoxyamine hydrochloride, a base is required to liberate the free methoxyamine for the reaction to proceed.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phenyl_Isocyanate Phenyl Isocyanate Product This compound Phenyl_Isocyanate->Product Methoxyamine_HCl Methoxyamine Hydrochloride Free_Methoxyamine Methoxyamine (in situ) Methoxyamine_HCl->Free_Methoxyamine + Base Base Base (e.g., Triethylamine) Byproduct Base Hydrochloride Base->Byproduct Free_Methoxyamine->Product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from phenyl isocyanate and methoxyamine hydrochloride.

Materials:

  • Phenyl Isocyanate

  • Methoxyamine hydrochloride

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add methoxyamine hydrochloride (1.0 equivalent) and the chosen anhydrous solvent.

  • Stir the suspension and add the tertiary amine base (1.0-1.1 equivalents) dropwise at room temperature. Stir the mixture for 15-30 minutes to ensure the formation of free methoxyamine.

  • In a separate, dry dropping funnel, dissolve phenyl isocyanate (1.0 equivalent) in the same anhydrous solvent.

  • Add the solution of phenyl isocyanate dropwise to the stirred methoxyamine suspension over a period of 15-30 minutes. An exothermic reaction may be observed; maintain the desired reaction temperature using an ice bath if necessary.

  • After the addition is complete, allow the reaction to stir at the chosen temperature (e.g., room temperature) for a specified time (e.g., 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or other suitable analytical techniques.

  • Upon completion, the reaction mixture may be worked up by filtering off any precipitated salts (e.g., triethylamine hydrochloride).

  • The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Optimizing Reaction Conditions

The yield and purity of this compound can be significantly influenced by various reaction parameters. A systematic approach to optimizing these conditions is recommended. Below is an illustrative table that researchers can use to track their experimental results.

Table 1: Illustrative Data for Optimization of this compound Synthesis

EntrySolventBase (equiv.)Temperature (°C)Time (h)Yield (%)Purity (%)Observations
1THFTEA (1.0)2548595Clean reaction, minimal byproducts.
2DCMTEA (1.0)2548294Similar to THF, slightly slower reaction.
3DMFTEA (1.0)2529092Faster reaction, but more colored impurities.
4THFDIPEA (1.0)2568096Slower reaction with a bulkier base.
5THFTEA (1.0)087897Slower reaction, higher purity.
6THFTEA (1.1)2548895Slight excess of base improves yield.

Note: The data in this table is illustrative and intended to serve as a template for organizing experimental results during an optimization study.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Troubleshooting_Workflow cluster_start cluster_analysis cluster_problem cluster_issues cluster_solutions_yield cluster_solutions_impurities Start Experiment Completed Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis Problem Problem Identified? Analysis->Problem Low_Yield Low or No Product Yield Problem->Low_Yield Yes Impurities Presence of Impurities Problem->Impurities Yes End End Problem->End No Check_Reagents Verify Reagent Quality (Isocyanate, Methoxyamine, Base) Low_Yield->Check_Reagents Check_Conditions Review Reaction Conditions (Temperature, Time, Solvent) Low_Yield->Check_Conditions Inert_Atmosphere Ensure Anhydrous and Inert Conditions Low_Yield->Inert_Atmosphere Identify_Impurity Identify Impurity Structure Impurities->Identify_Impurity Diphenylurea N,N'-Diphenylurea Detected? (Moisture Contamination) Identify_Impurity->Diphenylurea Biuret Biuret Detected? (Excess Isocyanate/High Temp) Identify_Impurity->Biuret Starting_Material Unreacted Starting Material? (Incomplete Reaction) Identify_Impurity->Starting_Material Diphenylurea->Inert_Atmosphere Optimize_Purification Optimize Purification (Recrystallization, Chromatography) Diphenylurea->Optimize_Purification Biuret->Check_Conditions Biuret->Optimize_Purification Starting_Material->Check_Conditions Starting_Material->Optimize_Purification

Troubleshooting 1-Methoxy-3-phenylurea degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of 1-Methoxy-3-phenylurea during experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the concentration of this compound in my aqueous solution over time. What are the potential causes?

Several factors can contribute to the degradation of this compound in aqueous solutions. The primary causes are hydrolysis, photodegradation, and microbial contamination. The rate of degradation is influenced by the pH, temperature, light exposure, and presence of microorganisms in your experimental setup. Phenylurea herbicides are known to be susceptible to hydrolysis, with the rate being affected by both pH and temperature.[1]

Q2: What are the likely degradation products of this compound?

While specific degradation products for this compound are not extensively documented, based on the known degradation pathways of related N-methoxy-N-methyl-substituted phenylurea herbicides, the primary degradation products are likely formed through two main pathways.[1]

  • Pathway I: Stepwise N-dealkylation and N-demethoxylation followed by hydrolysis. This would involve the sequential loss of the methyl and methoxy groups from the urea nitrogen, followed by hydrolysis of the urea bond to form aniline or a substituted aniline.

  • Pathway II: Direct hydrolysis. This involves the cleavage of the urea bond to directly form aniline and other components.[1]

Common degradation products for similar phenylurea herbicides include their corresponding aniline derivatives.[1] For this compound, this would likely result in the formation of aniline.

Q3: My HPLC analysis shows unexpected peaks appearing over time. How can I identify if these are degradation products?

The appearance of new peaks in your HPLC chromatogram that coincide with a decrease in the peak area of this compound is a strong indication of degradation. To confirm the identity of these peaks, you can employ several strategies:

  • Forced Degradation Studies: Intentionally subject a sample of this compound to harsh conditions (e.g., high temperature, extreme pH, strong light, or oxidizing agents) to accelerate degradation.[2][3] Analyze the stressed sample by HPLC-MS to identify the mass of the degradation products and compare their retention times to the unknown peaks in your experimental samples.

  • LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry to determine the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peaks. This data can be used to propose structures for the degradation products.

  • Reference Standards: If reference standards for potential degradation products (e.g., aniline) are available, you can compare their retention times and spectral data with your unknown peaks.

Q4: How can I minimize the degradation of this compound during my experiments?

To minimize degradation, consider the following preventative measures:

  • pH Control: Maintain the pH of your solutions within a stable and neutral range (pH 4-10), as extreme pH values can catalyze hydrolysis.[1]

  • Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C) and avoid prolonged exposure to elevated temperatures.

  • Light Protection: Protect your solutions from light by using amber-colored vials or by covering the containers with aluminum foil. Photochemical degradation can occur upon exposure to sunlight or other UV light sources.

  • Sterile Conditions: If microbial degradation is suspected, work under sterile conditions, use sterile buffers and solvents, and consider adding a bacteriostatic agent if it does not interfere with your experiment.

  • Use Freshly Prepared Solutions: Prepare solutions of this compound fresh before use whenever possible to minimize the time for degradation to occur.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to the degradation of this compound.

Problem: Inconsistent or decreasing concentration of this compound in stock or working solutions.

Troubleshooting Workflow

start Start: Inconsistent Concentration Observed check_storage Review Storage Conditions (Temp, Light, pH) start->check_storage check_preparation Examine Solution Preparation (Solvent, Contaminants) start->check_preparation analyze_hplc Perform HPLC Analysis of Fresh vs. Old Solution check_storage->analyze_hplc check_preparation->analyze_hplc degradation_peaks New Peaks Observed? analyze_hplc->degradation_peaks no_new_peaks No New Peaks, Only Lower Concentration degradation_peaks->no_new_peaks No identify_peaks Identify Degradation Products (LC-MS, Forced Degradation) degradation_peaks->identify_peaks Yes precipitation Suspect Precipitation or Adsorption no_new_peaks->precipitation hydrolysis Suspect Hydrolysis identify_peaks->hydrolysis photodegradation Suspect Photodegradation identify_peaks->photodegradation microbial Suspect Microbial Degradation identify_peaks->microbial optimize_storage Optimize Storage: - Buffer pH - Lower Temperature - Protect from Light hydrolysis->optimize_storage photodegradation->optimize_storage sterile_technique Implement Sterile Technique microbial->sterile_technique check_solubility Verify Solubility and Container Compatibility precipitation->check_solubility end End: Stable Solution optimize_storage->end sterile_technique->end check_solubility->end

Caption: Troubleshooting workflow for inconsistent concentration.

Data on Stability of Related Phenylurea Herbicides

Phenylurea HerbicideConditionHalf-life / Degradation RateReference
DiuronPhotolysis in waterVaries with conditions (e.g., presence of photosensitizers)[4]
IsoproturonPhotolysis in waterVaries with conditions[4]
MetoxuronPhotolysis in waterQuantum yield of 0.020 ± 0.005 at 254 nm[5]
Phenylureas (general)HydrolysisRate is pH and temperature dependent[1]

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound and Potential Degradation Products

This method is adapted from a protocol for a structurally similar compound and may require optimization for your specific instrumentation and experimental conditions.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 60:40 v/v). For MS compatibility, replace any non-volatile acid with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a standard solution of this compound of known concentration in the mobile phase or a compatible solvent.

  • Inject the standard solution to determine the retention time and peak area.

  • Prepare your experimental samples by diluting them to an appropriate concentration with the mobile phase.

  • Inject the experimental samples and monitor the chromatogram for the peak corresponding to this compound and any new peaks that may indicate degradation products.

  • Quantify the amount of this compound in your samples by comparing the peak area to a calibration curve generated from standards of known concentrations.

Protocol 2: Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical method.[2][3]

Stress Conditions:

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60 °C for 24-48 hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60 °C for 24-48 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24-48 hours.

  • Thermal Degradation: Expose a solid sample of this compound to 105 °C for 24-48 hours.

  • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for 24-48 hours.

Procedure:

  • Prepare a stock solution of this compound.

  • For each stress condition, transfer an aliquot of the stock solution to a suitable vial and add the stressor.

  • Keep a control sample (unstressed) under normal storage conditions.

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration and analyze them by the developed HPLC or LC-MS method.

  • Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.

Signaling Pathways and Degradation Mechanisms

General Degradation Pathways of N-methoxy-N-methyl-substituted Phenylurea Herbicides

The degradation of N-methoxy-N-methyl-substituted phenylurea herbicides, a class to which this compound belongs, generally proceeds through two primary pathways as illustrated below.[1]

cluster_pathway1 Pathway I: Stepwise Dealkylation & Hydrolysis cluster_pathway2 Pathway II: Direct Hydrolysis start_node This compound (Parent Compound) dealkylation1 N-demethylation/ N-demethoxylation start_node->dealkylation1 Step 1 intermediate Intermediate Metabolite(s) dealkylation1->intermediate hydrolysis1 Hydrolysis intermediate->hydrolysis1 Step 2 aniline1 Aniline Derivative hydrolysis1->aniline1 start_node2 This compound (Parent Compound) hydrolysis2 Direct Hydrolysis start_node2->hydrolysis2 Single Step aniline2 Aniline Derivative hydrolysis2->aniline2

Caption: General degradation pathways for N-methoxy-N-methyl phenylureas.

References

Technical Support Center: Synthesis of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl Urea Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs?

A1: The most prevalent methods involve the reaction of 2-aminoisoindoline-1,3-dione (N-aminophthalimide) with either a substituted aryl isocyanate or a phenyl(substituted phenyl)carbamate.[1][2] An alternative, though often lower-yielding, route is the reaction of phthalic anhydride with a substituted phenyl semicarbazide in glacial acetic acid.[1][2]

Q2: What is a typical yield range for this synthesis?

A2: Yields can vary significantly depending on the chosen synthetic route and reaction conditions. Optimized procedures reacting N-aminophthalimide with aryl isocyanates or carbamates can achieve yields in the range of 81-92%.[2] In contrast, methods starting from phthalic anhydride and substituted phenyl semicarbazide have reported lower yields, from 35.9% to 86.2%, and sometimes as low as 41-61%.[1][2]

Q3: What are the critical intermediates in this synthesis?

A3: The key intermediate is 2-aminoisoindoline-1,3-dione (N-aminophthalimide). The purity and stability of this compound are crucial for achieving a high yield in the subsequent urea formation step.

Q4: How can I prepare high-purity 2-aminoisoindoline-1,3-dione?

A4: A reliable method is the reaction of phthalic anhydride with hydrazine hydrate in a mixed solvent system of ethanol and water at a low temperature (e.g., 0 °C to room temperature). This approach minimizes the formation of the 2,3-dihydro-1,4-phthalazinedione byproduct and can result in yields of 81-94%.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs, particularly when using the N-aminophthalimide and aryl isocyanate route.

Low Yield

Problem: The final yield of the desired 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea is significantly lower than expected.

Possible Causes & Solutions:

  • Moisture Contamination of Aryl Isocyanate: Aryl isocyanates are highly sensitive to moisture. Water reacts with the isocyanate to form an unstable carbamic acid, which then decomposes to an amine. This amine can then react with another molecule of the isocyanate to form a symmetric N,N'-diarylurea byproduct, consuming the starting material and reducing the yield of the desired product.

    • Solution:

      • Use freshly opened or properly stored aryl isocyanates.

      • Dry all solvents and glassware thoroughly before use.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Impure 2-Aminoisoindoline-1,3-dione: The presence of impurities in the N-aminophthalimide starting material can lead to side reactions and a lower yield.

    • Solution:

      • Ensure the N-aminophthalimide is pure by checking its melting point and spectroscopic data (NMR, IR).

      • Recrystallize the N-aminophthalimide if necessary before use.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can all impact the reaction yield.

    • Solution:

      • Temperature: The reaction is typically carried out at room temperature. Higher temperatures may lead to side reactions.

      • Reaction Time: Stirring the reaction mixture for 6-8 hours is generally sufficient.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

      • Solvent: Dichloromethane (DCM) is a commonly used solvent.[1] Ensure the solvent is anhydrous.

Product Purification Issues

Problem: Difficulty in isolating the pure desired product from the reaction mixture.

Possible Cause & Solution:

  • Presence of Symmetric N,N'-diarylurea Byproduct: This byproduct can be difficult to separate from the desired product due to similar polarities.

    • Solution:

      • Filtration: The desired 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea often precipitates out of the reaction mixture (e.g., in DCM). The symmetric urea may be more soluble in the reaction solvent. Filtration can therefore be an effective initial purification step.

      • Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying the final product.[1]

      • Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed for purification. A solvent system of ethyl acetate and hexane is often a good starting point.

Data Presentation

Table 1: Comparison of Synthetic Routes and Yields for 1-(1,3-dioxoisoindolin-2-yl)-3-aryl Urea Analogs

Synthetic RouteReactantsSolventReaction TimeYield RangeReference
Reaction with Phenylcarbamate2-Aminoisoindoline-1,3-dione, Phenyl(substituted phenyl)carbamateDichloromethane6-8 hours81-92%[1]
Reaction with Aryl Isocyanate2-Aminoisoindoline-1,3-dione, Substituted Aryl IsocyanateDichloromethaneNot SpecifiedGood
Reaction of Phenyl SemicarbazidePhthalic Anhydride, Substituted Phenyl SemicarbazideGlacial Acetic Acid5 hours41-61%[1][2]
Refluxing with p-substituted phenylcarbamateN-aminophthalimide, p-substituted phenylcarbamateEthanol1-2 hours35.9-86.2%[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Aminoisoindoline-1,3-dione (N-aminophthalimide)

This protocol is adapted from a reliable procedure for the synthesis of N-aminophthalimides.

  • To a solution of phthalic anhydride (1.0 equivalent) in a 1:1 mixture of ethanol and water, add hydrazine hydrate (~5.0 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Upon completion of the reaction (monitored by TLC), add water to precipitate the product.

  • Filter the precipitate, wash with cold water, and then with a mixture of n-hexane and ethyl acetate.

  • Recrystallize the crude product from an acetone/THF (1:4) solution to obtain pure 2-aminoisoindoline-1,3-dione.

Protocol 2: General Procedure for the Synthesis of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl Urea Analogs

This procedure is based on the reaction of N-aminophthalimide with a substituted aryl isocyanate.

  • Dissolve 2-aminoisoindoline-1,3-dione (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • To this solution, add the substituted aryl isocyanate (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • The final product often precipitates from the reaction mixture. Collect the precipitate by filtration.

  • Wash the solid with cold DCM and dry at room temperature.

  • Recrystallize the crude product from ethanol to obtain the pure 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analog.[1]

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_urea Urea Synthesis cluster_purification Purification PA Phthalic Anhydride NAP 2-Aminoisoindoline-1,3-dione (N-aminophthalimide) PA->NAP EtOH/H2O, 0°C to RT HH Hydrazine Hydrate HH->NAP Product 1-(1,3-dioxoisoindolin-2-yl) -3-aryl Urea NAP->Product Anhydrous DCM, RT AI Aryl Isocyanate AI->Product Filtration Filtration Product->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization PureProduct Pure Product Recrystallization->PureProduct

Caption: Experimental workflow for the synthesis of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs.

troubleshooting_yield Start Low Yield of Final Product Cause1 Moisture in Reaction? Start->Cause1 Cause2 Impure N-aminophthalimide? Cause1->Cause2 No SymmetricUrea Symmetric Urea Byproduct Formed Cause1->SymmetricUrea Yes Solution1 Use anhydrous solvents. Work under inert atmosphere. Solution2 Recrystallize N-aminophthalimide. Cause2->Solution2 Yes Cause3 Suboptimal Reaction Conditions? Cause2->Cause3 No Solution3 Optimize temperature (RT). Monitor reaction by TLC. Cause3->Solution3 Yes SymmetricUrea->Solution1 Purification Purification Challenge SymmetricUrea->Purification Recrystallize Recrystallize from Ethanol Purification->Recrystallize

References

Addressing thermal lability of phenylurea herbicides in GC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the thermal lability of phenylurea herbicides during Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why are my phenylurea herbicide peaks tailing or absent in my GC chromatogram?

A1: Phenylurea herbicides are often thermally labile, meaning they can degrade at the high temperatures used in conventional GC injectors. This degradation leads to the formation of less volatile and more polar compounds, such as isocyanates and anilines, which can result in poor peak shape, tailing, or the complete absence of the parent herbicide peak.[1][2][3][4] Additionally, using alcohol-based solvents can sometimes lead to the formation of N-(aryl)carbamic acid esters in the injector.[5]

Q2: What are the primary degradation products of phenylurea herbicides in a hot GC inlet?

A2: The most common thermal degradation products of phenylurea herbicides are the corresponding isocyanates and amines.[1][2][3][4] The urea bond is susceptible to cleavage at elevated temperatures, leading to these breakdown products.

Q3: Can I analyze phenylurea herbicides by GC without derivatization?

A3: Direct GC analysis of phenylurea herbicides is challenging but can be achieved under carefully controlled conditions. Success often relies on minimizing the thermal stress on the analytes. This can be accomplished by using lower injector temperatures and higher carrier gas flow rates to reduce the residence time of the herbicides in the hot injection port.[4] In some cases, reproducible degradation can be achieved, allowing for quantification based on the degradation products, though this is not ideal.[1][2]

Q4: What is derivatization and how can it help in the GC analysis of phenylurea herbicides?

A4: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for a particular analytical method. For phenylurea herbicides, derivatization is used to increase their thermal stability and volatility, which improves their chromatographic behavior and reduces degradation in the GC inlet.[6][7][8] Common derivatization techniques for phenylurea herbicides include methylation and acylation.[6][8]

Q5: What are the alternatives to conventional hot split/splitless injection for the analysis of thermally labile compounds like phenylurea herbicides?

A5: Alternative injection techniques that minimize thermal degradation are highly recommended. These include:

  • On-Column Injection (OCI): The sample is injected directly onto the column at a low temperature, avoiding the hot injector altogether.

  • Programmed Temperature Vaporization (PTV) Inlet: The sample is injected into a cool inlet, which is then rapidly heated to transfer the analytes to the column. This allows for more controlled vaporization and reduces the time the analytes spend at high temperatures.

Q6: Is HPLC a better alternative for the analysis of phenylurea herbicides?

A6: High-Performance Liquid Chromatography (HPLC) is often the preferred method for analyzing phenylurea herbicides because it avoids the issue of thermal degradation associated with GC.[6][7]

Troubleshooting Guide

Issue: Peak Tailing or Broadening

Possible Cause Troubleshooting Step
Analyte Degradation Lower the injector temperature. Use a faster carrier gas flow rate. Consider using an alternative injection technique like on-column or PTV injection. Derivatize the sample to increase thermal stability.
Active Sites in the System Use a deactivated inlet liner and column. Trim the front end of the column to remove any active sites that may have developed.
Poor Column Installation Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.
Incompatible Solvent Ensure the solvent is compatible with the stationary phase of the column.

Issue: Poor Reproducibility

Possible Cause Troubleshooting Step
Inconsistent Degradation Optimize injector parameters (temperature, flow rate) for reproducible degradation or, preferably, switch to a method that minimizes degradation (derivatization, OCI, PTV).
Injector Contamination Clean or replace the injector liner and septum.
Sample Matrix Effects Use matrix-matched standards for calibration.

Issue: No Peaks or Very Small Peaks

Possible Cause Troubleshooting Step
Complete Analyte Degradation Drastically reduce the injector temperature. Use on-column injection. Confirm the integrity of your analytical standard.
System Leak Check for leaks in the injector, column fittings, and gas lines.
Syringe/Autosampler Issue Ensure the syringe is functioning correctly and injecting the correct volume.

Quantitative Data Summary

The following table summarizes the performance of a direct GC-MS method for the analysis of several phenylurea herbicides.

HerbicideLimit of Detection (LOD) (ng/mL)Precision (R.S.D.)
Chlorbromuron0.5 - 5.0~7.0%
Fluometuron0.5 - 5.0~7.0%
Diuron0.5 - 5.0~7.0%
Linuron0.5 - 5.0~7.0%
Metobromuron0.5 - 5.0~7.0%
Monolinuron0.5 - 5.0~7.0%
Monuron0.5 - 5.0~7.0%

Data from a study utilizing direct GC-MS analysis with optimized conditions.[1][2]

Experimental Protocols

Direct GC-MS Analysis of Phenylurea Herbicides

This method is suitable for the direct analysis of some phenylurea herbicides but requires careful optimization to ensure reproducible results.

  • Sample Preparation: Herbicides are isolated from the matrix by extraction with an acidic aqueous solution, followed by solid-phase extraction (SPE) for preconcentration and cleanup. Elution from the SPE cartridge is typically performed with ethyl acetate.[1][2]

  • GC-MS Parameters:

    • Injector: Split/splitless injector operated at a temperature optimized to minimize degradation while still ensuring efficient vaporization. A temperature of 250°C has been used, but lower temperatures may be necessary for more labile compounds.[1]

    • Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature program that provides good separation of the target analytes and their degradation products. For example, starting at 80°C, holding for 1 minute, then ramping to 280°C at 10°C/min.

    • Detector: Mass spectrometer operated in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[1]

Derivatization of Phenylurea Herbicides (General Procedure)

Derivatization is a robust strategy to improve the thermal stability of phenylurea herbicides for GC analysis.

  • Methylation:

    • Reagents: Iodomethane and a strong base such as sodium hydride.[8]

    • Procedure: The extracted and dried sample residue is reconstituted in a suitable aprotic solvent. Sodium hydride is added to act as a proton-extracting agent, followed by the addition of iodomethane. The reaction mixture is incubated at an elevated temperature (e.g., 60°C) for a specific duration to ensure complete derivatization. The reaction is then quenched, and the derivatized analytes are extracted for GC analysis.

  • Acylation:

    • Reagent: Heptafluorobutyric anhydride (HFBA).

    • Procedure: The sample extract is dried, and HFBA is added along with a suitable solvent and catalyst if necessary. The mixture is heated to promote the acylation of the urea nitrogens. After the reaction is complete, the excess reagent is removed, and the sample is reconstituted for GC injection.

Visualizations

Phenylurea_Degradation Phenylurea Phenylurea Herbicide Hot_Injector High Temperature in GC Injector Phenylurea->Hot_Injector Enters Isocyanate Isocyanate Amine Amine Hot_Injector->Isocyanate Degrades to Hot_Injector->Amine Degrades to

Caption: Thermal degradation pathway of phenylurea herbicides in a hot GC injector.

Analytical_Workflow cluster_direct Direct Analysis cluster_derivatization Derivatization cluster_alternative Alternative Injection Direct_GC Direct GC-MS Analysis Optimized_Conditions Optimized Injector (Low Temp, High Flow) Direct_GC->Optimized_Conditions Requires Derivatization Derivatization (Methylation/Acylation) Deriv_GC GC-MS Analysis of Derivatized Herbicide Derivatization->Deriv_GC Alternative_Injection On-Column or PTV Injection Alt_GC GC-MS Analysis Alternative_Injection->Alt_GC Sample Sample Containing Phenylurea Herbicides Sample->Direct_GC Option 1 Sample->Derivatization Option 2 Sample->Alternative_Injection Option 3

Caption: Workflow for the GC analysis of phenylurea herbicides.

References

Reducing matrix effects in HPLC analysis of phenylurea compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the HPLC analysis of phenylurea compounds.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the HPLC analysis of phenylurea compounds?

A1: Matrix effects in HPLC are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix.[1] These effects can manifest as either signal suppression (decreased response) or enhancement (increased response), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[2][3] In the analysis of phenylurea compounds, complex matrices such as soil, food, or biological fluids contain numerous endogenous substances that can interfere with the ionization process in mass spectrometry (MS) or absorb at similar wavelengths in UV detection. For instance, in the analysis of phenylureas in river and seawater, high levels of dissolved organic matter and salts have been shown to cause significant signal suppression.[4]

Q2: What are the most common sample preparation techniques to reduce matrix effects for phenylurea analysis?

A2: The most effective strategies for minimizing matrix effects involve thorough sample cleanup prior to HPLC analysis. The two most common and effective techniques for phenylurea compounds are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[5][6]

  • Solid-Phase Extraction (SPE): This is a highly effective and widely used method for cleaning up and concentrating phenylurea herbicides from various matrices, particularly water samples.[7][8] C18 cartridges are frequently employed for this purpose.[7][9] The technique involves passing the sample through a solid sorbent that retains the analytes of interest while allowing interfering matrix components to be washed away. The retained phenylureas are then eluted with a small volume of an organic solvent.

  • Liquid-Liquid Extraction (LLE): LLE is another common technique used to isolate analytes from a sample matrix based on their differential solubility in two immiscible liquid phases. While it can be effective, SPE often provides cleaner extracts and higher, more consistent recoveries for a broader range of analytes with a single method.[6]

Q3: How can I optimize my HPLC method to minimize matrix effects?

A3: Chromatographic conditions can be optimized to separate the phenylurea analytes from interfering matrix components.[10] Key parameters to consider include:

  • Column Chemistry: Utilizing a column with a different selectivity, such as a phenyl-hexyl or biphenyl phase, can alter the elution profile of matrix components relative to your target analytes.

  • Mobile Phase Gradient: Modifying the gradient elution profile can improve the resolution between the analyte peaks and interfering peaks from the matrix.

  • Injection Volume: Reducing the injection volume can decrease the total amount of matrix components introduced into the system, thereby lessening their impact.[10]

  • Sample Dilution: Diluting the sample extract can be a simple and effective way to reduce the concentration of interfering matrix components.[10] This approach is particularly useful if the analytical method has sufficient sensitivity.

Q4: Can the use of an internal standard help compensate for matrix effects?

A4: Yes, the use of an appropriate internal standard (IS) is a powerful strategy to compensate for matrix effects. An ideal IS is a stable isotope-labeled version of the analyte, as it will have nearly identical chemical and physical properties and will be affected by the matrix in the same way as the analyte. By monitoring the ratio of the analyte signal to the IS signal, variability due to matrix-induced suppression or enhancement can be significantly reduced.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Matrix components co-eluting with the analyte.- Improve sample cleanup using SPE or LLE. - Optimize the chromatographic gradient to better separate the analyte from interferences. - Evaluate a different stationary phase.
Inconsistent Peak Areas/Poor Reproducibility Variable matrix effects between samples.- Implement a robust sample preparation method like SPE. - Utilize a stable isotope-labeled internal standard. - Dilute samples to minimize the concentration of matrix components.
Low Analyte Recovery Inefficient sample extraction or significant ion suppression.- Optimize the SPE or LLE protocol (e.g., sorbent type, elution solvent, pH). - Assess matrix effects by comparing the response of the analyte in a clean solvent versus a matrix extract. - If significant suppression is observed, improve sample cleanup or chromatographic separation.
High Background Noise in Chromatogram Insufficient removal of matrix components.- Enhance the washing steps in your SPE protocol. - Consider a multi-step cleanup approach (e.g., LLE followed by SPE). - Use a guard column to protect the analytical column from strongly retained matrix components.
Signal Drifting During a Sequence Buildup of matrix components on the column or in the ion source.- Implement a column wash step at the end of each run or periodically within the sequence. - Clean the MS ion source more frequently. - Ensure adequate sample cleanup to prevent the accumulation of non-volatile matrix components.

Experimental Protocols

Solid-Phase Extraction (SPE) for Phenylurea Herbicides in Water

This protocol is a general guideline for the extraction of phenylurea compounds from water samples using a C18 SPE cartridge.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.[9]

  • Sample Loading: Load 500 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 20 mL/min.[9]

  • Cartridge Washing: After loading the entire sample, wash the cartridge with a specific volume of a weak solvent (e.g., 5 mL of 10% methanol in water) to remove polar interferences.

  • Cartridge Drying: Dry the cartridge by drawing air through it under vacuum for at least 15 minutes to remove residual water.[9]

  • Elution: Elute the retained phenylurea compounds with a small volume of a strong organic solvent, such as 5 mL of acetonitrile or methanol.[9]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL). The sample is now ready for HPLC analysis.[9]

HPLC-UV Method Parameters for Phenylurea Analysis

The following are typical starting conditions for the analysis of phenylurea compounds by HPLC with UV detection.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[7]

  • Mobile Phase: Acetonitrile and water are commonly used. A typical starting gradient could be 60:40 (v/v) acetonitrile:water.[11]

  • Flow Rate: 1.0 mL/min[11]

  • Detection Wavelength: Phenylurea compounds have a strong absorbance around 210-247 nm. A wavelength of 245 nm is often used.[7][12]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Quantitative Data Summary

Table 1: Recovery of Phenylurea Herbicides from Water Samples using SPE

CompoundMatrixSpiking Level (µg/L)Recovery (%)Reference
DiuronColorado River Water1 or 5074 - 104[1]
LinuronColorado River Water1 or 5074 - 104[1]
MonuronColorado River Water1 or 5074 - 104[1]
Various PhenylureasSurface WaterNot specified39 - 76[13]
Various PhenylureasE-pure Water393 - 105[7]

Table 2: Comparison of Sample Preparation Techniques

TechniqueAdvantagesDisadvantagesTypical Recovery RangeReference
Solid-Phase Extraction (SPE) High selectivity, high recovery, cleaner extracts, potential for automation.Can be more time-consuming and costly than LLE.80-110%[6]
Liquid-Liquid Extraction (LLE) Simple, inexpensive.Can be labor-intensive, may form emulsions, lower recoveries for some compounds.60-90%[6]

Visualizations

TroubleshootingWorkflow start Problem Identified (e.g., Poor Reproducibility) evaluate_matrix_effect Quantify Matrix Effect (Post-Extraction Spike) start->evaluate_matrix_effect check_sample_prep Review Sample Preparation optimize_spe Optimize SPE/LLE Protocol (e.g., new sorbent, solvent) check_sample_prep->optimize_spe check_hplc_method Review HPLC Method optimize_chromatography Optimize Chromatography (e.g., gradient, column) check_hplc_method->optimize_chromatography dilute_sample Dilute Sample Extract check_hplc_method->dilute_sample implement_is Implement Internal Standard solution Problem Resolved implement_is->solution evaluate_matrix_effect->check_sample_prep Significant ME evaluate_matrix_effect->check_hplc_method Significant ME evaluate_matrix_effect->implement_is Significant ME evaluate_matrix_effect->solution No Significant ME optimize_spe->solution optimize_chromatography->solution dilute_sample->solution

Caption: Troubleshooting workflow for addressing matrix effects.

SPE_Protocol cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_post Post-Extraction condition 1. Condition Cartridge (Methanol) equilibrate 2. Equilibrate Cartridge (Reagent Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Cartridge (Remove Interferences) load->wash dry 5. Dry Cartridge wash->dry elute 6. Elute Analytes (Acetonitrile/Methanol) dry->elute concentrate 7. Concentrate Eluate elute->concentrate reconstitute 8. Reconstitute in Mobile Phase concentrate->reconstitute analyze analyze reconstitute->analyze Inject into HPLC MatrixEffects cluster_causes Causes of Matrix Effects cluster_solutions Solutions to Mitigate Matrix Effects ion_suppression Ion Suppression internal_std Internal Standard (Stable Isotope Labeled) ion_suppression->internal_std Compensates for ion_enhancement Ion Enhancement ion_enhancement->internal_std Compensates for coelution Co-elution of Matrix Components coelution->ion_suppression coelution->ion_enhancement sample_prep Improved Sample Preparation (SPE/LLE) coelution->sample_prep Reduces chromatography Chromatographic Optimization coelution->chromatography Separates dilution Sample Dilution coelution->dilution Reduces Concentration of

References

1-Methoxy-3-phenylurea stability testing and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing and storage of 1-Methoxy-3-phenylurea. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] Avoid exposure to excessive heat, light, and moisture.

Q2: What are the potential degradation pathways for this compound?

A2: Based on the known degradation of other phenylurea herbicides, this compound is likely to degrade through several pathways. These include N-demethoxylation, N-demethylation, and hydrolysis of the urea bond to form aniline-based metabolites.[2] Hydroxylation of the phenyl ring may also occur.[3] Both microbial and photochemical degradation can contribute to these processes.[2][4]

Q3: How can I monitor the stability of my this compound sample?

A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended for monitoring the stability of this compound.[5][6] This method should be capable of separating the intact compound from its potential degradation products.

Q4: What is a forced degradation study and why is it necessary?

A4: A forced degradation study, also known as stress testing, involves subjecting the compound to harsh conditions (e.g., high temperature, humidity, acid/base hydrolysis, oxidation, and light) to accelerate its degradation.[2][7] This helps to identify potential degradation products, understand degradation pathways, and develop a stability-indicating analytical method.[2][3]

Troubleshooting Guide

Problem 1: I am observing unexpected peaks in my HPLC chromatogram when analyzing my this compound sample.

  • Possible Cause 1: Degradation of the compound.

    • Solution: Review your storage conditions. Ensure the compound is protected from light, heat, and moisture. Consider performing a forced degradation study to identify the degradation products and confirm if the unexpected peaks correspond to these.

  • Possible Cause 2: Contamination of the sample or solvent.

    • Solution: Analyze a blank (solvent only) to check for contamination. Use fresh, high-purity solvents for sample preparation and HPLC mobile phase.

  • Possible Cause 3: Interaction with the analytical column.

    • Solution: Ensure the column is properly equilibrated and that the mobile phase is appropriate for the compound. Try a different column with a different stationary phase if the problem persists.

Problem 2: My this compound sample has changed color or appearance.

  • Possible Cause: Degradation.

    • Solution: A change in physical appearance is a strong indicator of degradation. The sample should not be used for experiments where purity is critical. It is advisable to acquire a fresh batch of the compound. You can analyze the discolored sample by HPLC to assess the extent of degradation.

Problem 3: I am not seeing any degradation in my forced degradation study.

  • Possible Cause: The stress conditions are not harsh enough.

    • Solution: According to ICH guidelines, stress testing should be conducted under conditions more severe than accelerated stability testing.[2] You may need to increase the temperature, the concentration of the acid/base/oxidizing agent, or the duration of exposure to light.[4][7] A target degradation of 5-20% is generally considered optimal for method validation.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a comprehensive forced degradation study. A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile or methanol).

1. Acid Hydrolysis:

  • Mix the stock solution with an equal volume of 0.1 M HCl.

  • Incubate at 60°C for 48 hours.

  • Neutralize with 0.1 M NaOH before analysis.

2. Base Hydrolysis:

  • Mix the stock solution with an equal volume of 0.1 M NaOH.

  • Incubate at 60°C for 24 hours.

  • Neutralize with 0.1 M HCl before analysis.

3. Oxidative Degradation:

  • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

  • Keep at room temperature for 48 hours.

4. Thermal Degradation (Solid State):

  • Place a small amount of solid this compound in an oven at 80°C for 7 days.

  • Dissolve the stressed solid in a suitable solvent for analysis.

5. Photostability Testing (Solid State):

  • Expose a thin layer of solid this compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[8][9]

  • A control sample should be kept in the dark under the same temperature and humidity conditions.

  • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.

  • Dissolve the exposed and control samples for analysis.

Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Data Presentation

The results of a stability study should be presented in a clear and organized manner. The following tables are illustrative examples of how to present the data.

Table 1: Summary of Forced Degradation Study Results (Illustrative Data)

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 M HCl48 hours60°C15.23
0.1 M NaOH24 hours60°C25.84
3% H₂O₂48 hoursRoom Temp8.52
Thermal (Solid)7 days80°C5.11
Photostability1.2M lux hRoom Temp12.32

Table 2: Long-Term Stability Data (Illustrative Data)

Storage ConditionTime PointAssay (%)Total Impurities (%)
25°C / 60% RH0 months99.80.2
3 months99.50.5
6 months99.20.8
12 months98.91.1
40°C / 75% RH0 months99.80.2
3 months98.51.5
6 months97.62.4

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photostability Photo->HPLC Identify Identify Degradation Products HPLC->Identify Pathway Elucidate Degradation Pathway Identify->Pathway API This compound (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathway Parent This compound Demethoxylated 1-Hydroxy-3-phenylurea Parent->Demethoxylated N-Demethoxylation Demethylated 1-Methoxy-urea Parent->Demethylated N-Demethylation Hydrolyzed Aniline Parent->Hydrolyzed Hydrolysis Hydroxylated 1-Methoxy-3-(hydroxyphenyl)urea Parent->Hydroxylated Hydroxylation

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Purification of 1-Methoxy-3-phenylurea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Methoxy-3-phenylurea. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound product?

A1: Common impurities can include unreacted starting materials such as phenyl isocyanate and O-methylhydroxylamine, and side products like symmetrically substituted ureas (e.g., 1,3-diphenylurea). Solvents used in the reaction are also common impurities that need to be removed.

Q2: What is the expected melting point of pure this compound?

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: The purity of this compound can be assessed using several techniques:

  • Thin Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample[3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify the desired product and any organic impurities present.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Oily Product After Synthesis

Problem: The crude product is an oil and does not solidify upon cooling.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Residual SolventConcentrate the reaction mixture further under reduced pressure to remove any remaining solvent.
Presence of ImpuritiesTry to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. If this fails, proceed with column chromatography.
Incorrect pHIf the reaction was performed under acidic or basic conditions, neutralize the mixture before extraction and purification.
Issue 2: Low Yield After Recrystallization

Problem: A significant amount of product is lost during the recrystallization process.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Product is too soluble in the chosen solventChoose a solvent or solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures. Test a range of solvents on a small scale first.
Too much solvent was usedUse the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization during hot filtrationPreheat the funnel and filter paper to prevent the product from crystallizing out of solution during filtration.
Cooling the solution too quicklyAllow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
Issue 3: Product is Still Impure After Recrystallization

Problem: TLC or other analytical methods show the presence of impurities after one round of recrystallization.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Impurity has similar solubility to the productPerform a second recrystallization. If the impurity persists, column chromatography is recommended.
Co-precipitation of impuritiesEnsure the solution is not supersaturated before cooling to allow for selective crystallization of the desired product.

Experimental Protocols

Recrystallization Protocol

Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

Solvent Selection:

Solvent System Rationale
Ethanol/WaterThis compound is likely soluble in hot ethanol and less soluble in cold water.
TolueneA non-polar solvent that can be effective for ureas.
Acetone/HexaneThe product is likely soluble in acetone, and the addition of hexane as an anti-solvent can induce crystallization.

Procedure:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filter the hot solution through a pre-heated funnel to remove insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Column Chromatography Protocol

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.

Typical Parameters:

Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)[4]
Mobile Phase (Eluent) A gradient of Hexane/Ethyl Acetate or Dichloromethane/Methanol

Procedure:

  • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 Hexane/Ethyl Acetate).

  • Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure.

  • Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, product-adsorbed silica onto the top of the column.

  • Elute the column with the mobile phase, gradually increasing the polarity (e.g., from 9:1 to 1:1 Hexane/Ethyl Acetate).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final_analysis Final Purity Check Crude_Product Crude this compound Initial_TLC TLC Analysis Crude_Product->Initial_TLC Recrystallization Recrystallization Initial_TLC->Recrystallization Solid Product Column_Chromatography Column Chromatography Initial_TLC->Column_Chromatography Oily or Very Impure Final_TLC TLC Recrystallization->Final_TLC Column_Chromatography->Final_TLC HPLC HPLC Final_TLC->HPLC NMR NMR HPLC->NMR Melting_Point Melting Point NMR->Melting_Point Pure_Product Pure Product Melting_Point->Pure_Product Purity Confirmed Troubleshooting_Recrystallization Start Start Recrystallization Dissolve Dissolve crude product in minimum hot solvent Start->Dissolve Hot_Filter Hot Filtration Dissolve->Hot_Filter Cool Cool to Crystallize Hot_Filter->Cool Collect Collect Crystals Cool->Collect Analyze Analyze Purity (TLC, MP) Collect->Analyze Low_Yield Low Yield Collect->Low_Yield Yield is Low Pure Pure Product Analyze->Pure Purity OK Impure Product still impure Analyze->Impure Purity Not OK Redo_Recrystallization Repeat Recrystallization Impure->Redo_Recrystallization Column_Chromatography Proceed to Column Chromatography Impure->Column_Chromatography Impurity Persists Check_Solvent Re-evaluate Solvent Choice Low_Yield->Check_Solvent Check_Amount Check Amount of Solvent Used Low_Yield->Check_Amount Redo_Recrystallization->Dissolve

References

Technical Support Center: Enhancing the Biological Activity of 1-Methoxy-3-phenylurea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methoxy-3-phenylurea derivatives. The information is designed to address specific issues that may be encountered during synthesis, purification, and biological evaluation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary biological activities associated with this compound derivatives?

A1: this compound derivatives have been investigated for a range of biological activities, most notably as anticancer agents and inhibitors of the complement system. As anticancer agents, they have been shown to target signaling pathways crucial for cancer cell proliferation and survival, such as the BRAF and VEGFR-2 pathways.[1][2] In the context of the complement system, certain derivatives have demonstrated potent inhibitory effects, suggesting their potential in treating inflammatory and autoimmune diseases.[3]

Q2: What are the key structural features of this compound derivatives that influence their biological activity?

A2: The biological activity of these derivatives is significantly influenced by the nature and position of substituents on the phenyl rings. For instance, in anticancer studies, the presence of specific halogen atoms or trifluoromethyl groups on one of the phenyl rings can enhance potency.[1][4] The substitution pattern on the urea linkage also plays a critical role. For complement inhibitors, the stereochemistry and the length of alkyl chains attached to the urea nitrogen can dramatically impact activity.[3]

Q3: Which analytical techniques are most suitable for characterizing this compound derivatives?

A3: A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of these derivatives. These typically include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the urea moiety.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting Guides

Synthesis and Purification

Problem 1: Low yield during the synthesis of this compound derivatives from an amine and an isocyanate.

  • Possible Cause 1: Impure starting materials.

    • Troubleshooting Tip: Ensure the amine and isocyanate starting materials are pure and dry. Moisture can react with the isocyanate to form a symmetric urea byproduct, reducing the yield of the desired product.

  • Possible Cause 2: Side reactions of the isocyanate.

    • Troubleshooting Tip: Phenyl isocyanates can undergo self-polymerization or react with the urethane product to form allophanates, especially at elevated temperatures. It is advisable to carry out the reaction at room temperature or below and to add the isocyanate slowly to the amine solution.

  • Possible Cause 3: Incomplete reaction.

    • Troubleshooting Tip: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a non-nucleophilic base (e.g., triethylamine) can be added to catalyze the reaction.

Problem 2: Difficulty in purifying the final product.

  • Possible Cause 1: Presence of symmetrical urea byproduct.

    • Troubleshooting Tip: Symmetrical ureas, formed from the reaction of the isocyanate with water, are often insoluble and can be difficult to remove. Purification can be achieved by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Possible Cause 2: Product is an oil or does not crystallize.

    • Troubleshooting Tip: If the product is an oil, try triturating it with a non-polar solvent like hexane to induce crystallization. If that fails, purification by column chromatography is the best alternative.

Biological Assays

Problem 3: High variability or inconsistent results in the MTT assay for anticancer activity.

  • Possible Cause 1: Interference of the compound with the MTT reagent.

    • Troubleshooting Tip: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. Run a control experiment with the compound and MTT reagent in cell-free media to check for any direct reduction.

  • Possible Cause 2: Poor solubility of the compound in the culture medium.

    • Troubleshooting Tip: Ensure the compound is fully dissolved in the culture medium. Precipitation of the compound can lead to inaccurate and variable results. It may be necessary to use a small amount of a co-solvent like DMSO, but the final concentration of the co-solvent should be kept low (typically <0.5%) and a vehicle control should be included in the experiment.

  • Possible Cause 3: Incorrect cell seeding density.

    • Troubleshooting Tip: The number of cells seeded per well is critical for the MTT assay. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and non-linear results. Optimize the cell seeding density for each cell line to ensure they are in the exponential growth phase during the assay.

Problem 4: Artifacts or unexpected results in the complement inhibition assay.

  • Possible Cause 1: Non-specific interference of the compound.

    • Troubleshooting Tip: Some compounds can interfere with the assay components in a non-specific manner, such as by causing hemolysis of the indicator red blood cells. Include a control where the compound is incubated with the red blood cells in the absence of serum to check for direct hemolytic activity.

  • Possible Cause 2: Instability of the compound in the assay buffer.

    • Troubleshooting Tip: Assess the stability of the compound in the assay buffer over the time course of the experiment. Degradation of the compound could lead to an underestimation of its inhibitory activity.

  • Possible Cause 3: Issues with the serum (complement source).

    • Troubleshooting Tip: The activity of the complement proteins in serum can be affected by storage conditions and freeze-thaw cycles. Use freshly collected or properly stored serum and avoid repeated freeze-thawing.

Quantitative Data

Table 1: Anticancer Activity of Selected 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u)A5492.39 ± 0.10[1]
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u)HCT-1163.90 ± 0.33[1]
Sorafenib (Positive Control)A5492.12 ± 0.18[1]
Sorafenib (Positive Control)HCT-1162.25 ± 0.71[1]

Table 2: Complement Inhibitory Activity of Selected 1-Phenyl-3-(1-phenylethyl)urea Derivatives

CompoundPathwayIC50 (µM)Reference
7lClassical~0.00368[3]
7lLectin~0.00446[3]
7lAlternative~0.00359[3]

Experimental Protocols

General Procedure for the Synthesis of 1-Aryl-3-phenylurea Derivatives

This protocol describes a general method for the synthesis of 1-aryl-3-phenylurea derivatives via the reaction of a substituted aniline with a phenyl isocyanate.

Materials:

  • Substituted aniline

  • Phenyl isocyanate

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (optional, as a catalyst)

  • Stirring plate and magnetic stir bar

  • Round bottom flask

  • Dropping funnel

Procedure:

  • Dissolve the substituted aniline (1 equivalent) in anhydrous DCM in a round bottom flask equipped with a magnetic stir bar.

  • If using a catalyst, add triethylamine (0.1 equivalents) to the solution.

  • In a separate dropping funnel, dissolve the phenyl isocyanate (1 equivalent) in anhydrous DCM.

  • Add the phenyl isocyanate solution dropwise to the stirred aniline solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC.

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

MTT Assay for Antiproliferative Activity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • After 24 hours, remove the medium from the wells and replace it with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • After the incubation with MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Starting Materials (Amine, Isocyanate) reaction Reaction in Anhydrous Solvent start->reaction workup Solvent Removal reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, MS, IR, HPLC) purification->characterization treatment Compound Treatment characterization->treatment cell_culture Cell Seeding (96-well plate) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 determination) mtt_assay->data_analysis

Caption: Experimental workflow for synthesis and biological evaluation.

braf_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor This compound Derivative (BRAF Inhibitor) Inhibitor->BRAF vegfr2_pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Endothelial Cell Proliferation, Migration (Angiogenesis) ERK->Angiogenesis Inhibitor This compound Derivative (VEGFR-2 Inhibitor) Inhibitor->VEGFR2 complement_pathway cluster_classical Classical Pathway cluster_lectin Lectin Pathway cluster_alternative Alternative Pathway AgAb Antigen-Antibody Complex C1 C1 AgAb->C1 C4C2 C4, C2 C1->C4C2 C3_conv_c C3 Convertase (C4b2a) C4C2->C3_conv_c C3 C3 C3_conv_c->C3 MBL Mannose-Binding Lectin (MBL) MASPs MASPs MBL->MASPs C4C2_l C4, C2 MASPs->C4C2_l C3_conv_l C3 Convertase (C4b2a) C4C2_l->C3_conv_l C3_conv_l->C3 C3h2o C3 Hydrolysis FactorB Factor B, Factor D C3h2o->FactorB C3_conv_a C3 Convertase (C3bBb) FactorB->C3_conv_a C3_conv_a->C3 C5_conv C5 Convertase C3->C5_conv MAC Membrane Attack Complex (MAC) (Cell Lysis) C5_conv->MAC Inhibitor This compound Derivative (Complement Inhibitor) Inhibitor->MAC Inhibits formation

References

Validation & Comparative

Phenylurea Herbicides: A Comparative Analysis of Herbicidal Activity with a Focus on 1-Methoxy-3-phenylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicidal activity of 1-Methoxy-3-phenylurea and other prominent phenylurea herbicides. The information presented is supported by experimental data and detailed protocols to assist in research and development.

Herbicidal Activity of Phenylurea Derivatives

Phenylurea herbicides are a class of compounds that primarily act by inhibiting photosynthesis in susceptible plants. Their mode of action involves blocking the electron transport chain in Photosystem II (PSII), a critical process for converting light energy into chemical energy. This disruption leads to a cascade of events, ultimately causing plant death.[1][2] The herbicidal efficacy of different phenylurea derivatives can vary depending on the specific chemical structure and the target weed species.

While direct comparative data for this compound is limited in readily available literature, its structural similarity to other N-methoxy-N-methyl substituted phenylureas, such as linuron, suggests a comparable mode of action.[3] The following table summarizes the herbicidal activity of several common phenylurea herbicides against various weed species, providing a baseline for comparison. The data is presented as GR50 values (the herbicide concentration required to cause a 50% reduction in plant growth) or EC50 values (the concentration causing a 50% effect).

HerbicideWeed SpeciesGrowth StageGR50 / EC50Reference
Diuron Echinochloa crus-galli (Barnyardgrass)Pre-emergence-[4]
Diuron Various microalgae-3.0–27.4 μg/L (EC50)[5]
Linuron Amaranthus retroflexus (Redroot Pigweed)Pre-emergence0.15 kg/ha [6]
Linuron Chenopodium album (Common Lambsquarters)Pre-emergence0.12 kg/ha [6]
Isoproturon Alopecurus myosuroides (Black-grass)Post-emergence1.0 - 2.5 kg/ha [7]
Isoproturon Phalaris minorPost-emergenceResistance observed[7]
Isoproturon Various microalgae-12.4–41.6 μg/L (EC50)[5]
Chlorotoluron Alopecurus myosuroides (Black-grass)Pre-emergence1.5 - 3.0 kg/ha [8]
Metobromuron Various annual broadleaf and grass weedsPre-emergence-[9]

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are crucial. Below are detailed methodologies for two key experiments used to evaluate the herbicidal activity of phenylurea compounds.

Whole-Plant Pot Study for Herbicidal Efficacy

This experiment assesses the overall herbicidal effect of a compound on whole plants grown in a controlled environment.

1. Plant Material and Growth Conditions:

  • Select a target weed species (e.g., Alopecurus myosuroides for grass control or Chenopodium album for broadleaf control).
  • Sow seeds in pots (e.g., 10 cm diameter) filled with a standardized soil mix.
  • Grow plants in a greenhouse or growth chamber with controlled temperature (e.g., 22°C day/18°C night), humidity, and photoperiod (e.g., 16-hour light/8-hour dark).

2. Herbicide Application:

  • Prepare a stock solution of the test herbicide (e.g., this compound, Diuron, etc.) in a suitable solvent (e.g., acetone with a surfactant).
  • For pre-emergence application, apply the herbicide solution to the soil surface immediately after sowing.
  • For post-emergence application, apply the herbicide solution to the foliage of the plants at a specific growth stage (e.g., 2-3 leaf stage) using a laboratory sprayer to ensure uniform coverage.
  • Include a control group treated only with the solvent and surfactant.

3. Data Collection and Analysis:

  • Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill).
  • At the end of the experiment, harvest the above-ground biomass, dry it in an oven (e.g., at 70°C for 48 hours), and weigh it.
  • Calculate the percent growth reduction compared to the control group.
  • Determine the GR50 value by performing a dose-response analysis with a range of herbicide concentrations.

Photosystem II (PSII) Inhibition Assay

This in vitro assay directly measures the inhibitory effect of a compound on the photosynthetic electron transport chain.

1. Thylakoid Membrane Isolation:

  • Isolate thylakoid membranes from young, healthy leaves of a suitable plant species (e.g., spinach) using a standard protocol involving homogenization and differential centrifugation.
  • Determine the chlorophyll concentration of the isolated thylakoids spectrophotometrically.

2. Oxygen Evolution Measurement:

  • Use a Clark-type oxygen electrode to measure the rate of light-dependent oxygen evolution.
  • The reaction mixture should contain isolated thylakoids, a suitable buffer (e.g., HEPES), and an artificial electron acceptor (e.g., 2,6-dichloroindophenol, DCPIP).
  • Add various concentrations of the test herbicide to the reaction mixture and incubate for a short period.
  • Initiate the reaction by illuminating the sample with a light source of known intensity.

3. Data Analysis:

  • Record the rate of oxygen evolution for each herbicide concentration.
  • Calculate the percent inhibition of oxygen evolution compared to a control without the herbicide.
  • Determine the IC50 value (the concentration of herbicide that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the herbicide concentration.

Visualizing the Process

To better understand the experimental process and the herbicide's mechanism of action, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_preparation Preparation cluster_application Application cluster_incubation Incubation & Observation cluster_analysis Data Analysis A Select Target Weed Species B Sow Seeds in Pots A->B D Pre-emergence Application B->D E Post-emergence Application B->E C Prepare Herbicide Solutions C->D C->E F Grow Plants in Controlled Environment D->F E->F G Visual Assessment of Injury F->G H Harvest and Measure Biomass G->H I Calculate Growth Reduction H->I J Determine GR50 Value I->J

Caption: Experimental workflow for a whole-plant pot study.

Photosystem_II_Inhibition cluster_photosystem Photosystem II P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB Site (D1 Protein) QA->QB e- PQ Plastoquinone Pool QB->PQ e- Light Light Energy (Photon) Light->P680 Herbicide Phenylurea Herbicide Herbicide->QB

References

A Comparative Guide to 1-Methoxy-3-phenylurea and N,N-dimethyl-substituted Phenylurea Herbicides for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of 1-Methoxy-3-phenylurea and N,N-dimethyl-substituted phenylurea herbicides, focusing on their performance, mechanism of action, and supporting experimental data. The content is tailored for researchers, scientists, and professionals in drug development, offering objective insights into these two classes of photosystem II inhibiting herbicides.

Mechanism of Action: Inhibition of Photosystem II

Both this compound and N,N-dimethyl-substituted phenylurea herbicides share a common primary mechanism of action: the inhibition of photosynthesis at Photosystem II (PSII).[1] These herbicides interrupt the photosynthetic electron transport chain by binding to the D1 protein of the PSII complex in the thylakoid membranes of chloroplasts. This binding blocks the transfer of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, QB. The blockage of electron flow leads to a cascade of events, including the production of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately resulting in cell death.

dot

G cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA Electron Transfer QB QB QA->QB Electron Transfer PQ Plastoquinone Pool QB->PQ Block Binding to D1 Protein Blocks QA to QB Transfer QB->Block Herbicides Phenylurea Herbicides (1-Methoxy & N,N-dimethyl) Herbicides->Block ROS Reactive Oxygen Species (ROS) Production Block->ROS Damage Lipid Peroxidation & Membrane Damage ROS->Damage Death Cell Death Damage->Death

Caption: Signaling pathway of phenylurea herbicide-mediated inhibition of Photosystem II.

Quantitative Performance Comparison

Direct comparative studies providing IC50 or EC50 values for this compound and N,N-dimethyl-substituted phenylureas under identical experimental conditions are limited in publicly available literature. However, data from studies on representative compounds from each class can provide valuable insights into their relative herbicidal efficacy.

One study on an experimental N-methoxy-N-methyl-substituted phenylurea, 1-(m-t-butylacetamidophenyl)-3-methyl-3-methoxy urea (R-24191), which is structurally similar to this compound, concluded that the concentrations required to inhibit various photosynthetic reactions were "very similar" to those of the widely used N,N-dimethyl-substituted herbicide, diuron.

The following tables summarize quantitative data on the herbicidal activity of representative compounds from each class, compiled from various studies. It is important to note that these values were not obtained from a single, direct comparative experiment and thus should be interpreted with caution.

Table 1: Inhibition of Photosynthetic Activity by a this compound Analog (R-24191)

Photosynthetic ReactionTest SystemConcentration (µM)% Inhibition
O₂ Evolution (CO₂ Fixation)Isolated Spinach Leaf Cells151
O₂ Evolution (CO₂ Fixation)Isolated Spinach Leaf Cells1095
Photoreduction of NADPIsolated Chloroplasts0.155
Photoreduction of NADPIsolated Chloroplasts192

Table 2: Herbicidal Activity of N-methoxy-N-methyl and N,N-dimethyl Phenylureas on Aquatic Plants

HerbicideSubstitution ClassTest OrganismEndpointEC50 (µg/L)
LinuronN-methoxy-N-methylElodea nuttalliiPSII Electron Flow8.3
LinuronN-methoxy-N-methylCeratophyllum demersumPSII Electron Flow8.7
LinuronN-methoxy-N-methylSpirogyra sp.PSII Electron Flow25.1
LinuronN-methoxy-N-methylScenedesmus acutusPSII Electron Flow17
DiuronN,N-dimethylLemna minorGrowth Inhibition25

Table 3: Phytotoxicity of Diuron (N,N-dimethyl) on Higher Plants

Plant SpeciesEndpointED50 (mg/kg soil)
CanolaShoot Biomass Inhibition0.03 (sand), 0.07 (loamy sand)
CanolaRoot Dry Weight Reduction0.01 (sand), 0.06 (loamy sand)
WheatShoot Biomass Inhibition0.11 (sand), 0.24 (loamy sand)
WheatRoot Growth Inhibition0.14 (sand), 0.19 (loamy sand)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to evaluate the performance of these herbicides.

Protocol 1: Algal Growth Inhibition Test (Based on OECD 201)

This test assesses the effect of a substance on the growth of a freshwater green alga.

1. Test Organism: Chlorella vulgaris or other suitable green algae species. 2. Culture Medium: A standard algal growth medium (e.g., BG-11). 3. Test Solutions:

  • Prepare a stock solution of the herbicide in a suitable solvent.
  • Create a series of test concentrations by diluting the stock solution in the culture medium. A geometric series of at least five concentrations is recommended.
  • Include a control (medium only) and a solvent control if the solvent concentration exceeds 0.1%. 4. Experimental Setup:
  • Inoculate sterile test flasks containing the different herbicide concentrations with a known density of exponentially growing algal cells (e.g., 10⁴ cells/mL).
  • Incubate the flasks under continuous, uniform illumination (e.g., 60-120 µE/m²/s) and constant temperature (21-24°C) for 72 hours.
  • Ensure constant shaking or stirring to keep the algae in suspension. 5. Data Collection:
  • Measure the algal biomass (cell concentration) at the start and at 24, 48, and 72 hours using a cell counter or by measuring surrogate parameters like chlorophyll fluorescence or optical density. 6. Data Analysis:
  • Calculate the average specific growth rate for each concentration.
  • Determine the EC50 value (the concentration that causes a 50% inhibition of growth) by plotting the percentage inhibition of the growth rate against the logarithm of the herbicide concentration and fitting a suitable regression model.

dot

G cluster_prep Preparation cluster_incubation Incubation (72h) cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Herbicide Stock Solutions B Prepare Serial Dilutions in Algal Culture Medium A->B C Inoculate with Exponentially Growing Algae B->C D Constant Light, Temperature, and Shaking C->D E Measure Algal Biomass (0, 24, 48, 72h) D->E F Calculate Growth Rates E->F G Determine EC50 F->G

Caption: Experimental workflow for an algal growth inhibition assay.

Protocol 2: Photosystem II Inhibition Assay using Chlorophyll Fluorescence

This method provides a rapid and non-invasive assessment of PSII activity.

1. Plant Material: Algal cultures, leaf discs from a sensitive plant species, or whole plants. 2. Instrumentation: A Pulse-Amplitude-Modulated (PAM) fluorometer. 3. Procedure:

  • Dark-adapt the plant material for at least 15-30 minutes.
  • Expose the material to different concentrations of the herbicide for a defined period.
  • Measure the minimal fluorescence (F₀) by applying a weak measuring light.
  • Apply a saturating pulse of light to measure the maximum fluorescence (Fm).
  • The maximum quantum yield of PSII photochemistry is calculated as Fv/Fm = (Fm - F₀) / Fm. 4. Data Analysis:
  • Plot the Fv/Fm values against the herbicide concentration.
  • The IC50 value (the concentration causing 50% inhibition of the maximum quantum yield) can be determined from the dose-response curve.

Protocol 3: Whole-Plant Phytotoxicity Assay

This assay evaluates the overall effect of the herbicide on plant growth and health.

1. Test Species: Select a sensitive plant species (e.g., Brassica napus, Avena sativa). 2. Growth Conditions: Grow plants from seed in pots containing a standardized soil or sand medium in a controlled environment (growth chamber or greenhouse). 3. Herbicide Application:

  • Apply the herbicides at various doses (e.g., as a soil drench for pre-emergence activity or as a foliar spray for post-emergence activity).
  • Include an untreated control group. 4. Assessment:
  • Visually assess phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0 = no injury, 100 = complete kill).
  • At the end of the experiment, harvest the above-ground biomass, dry it to a constant weight, and record the dry weight. 5. Data Analysis:
  • Calculate the percent reduction in biomass compared to the control.
  • Determine the ED50 value (the dose causing a 50% reduction in plant biomass) from the dose-response curve.

Structure-Activity Relationship

The herbicidal activity of phenylurea compounds is significantly influenced by the nature and position of substituents on the phenyl ring and the urea nitrogen atoms.

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G cluster_structure General Phenylurea Structure cluster_substituents Key Substituent Positions Structure Phenyl Ring - NH - C(=O) - N(R1, R2) Phenyl Phenyl Ring Substituents (e.g., Cl, CF3) Lipophilicity Lipophilicity (Affects uptake and transport) Phenyl->Lipophilicity ElectronicEffects Electronic Effects (Influences binding to D1 protein) Phenyl->ElectronicEffects UreaN Urea Nitrogen Substituents (R1, R2) UreaN->Lipophilicity StericFactors Steric Factors (Affects fit in binding pocket) UreaN->StericFactors

Caption: Logical relationship of phenylurea structure to herbicidal activity.

For N,N-dimethyl-substituted phenylureas, the presence of electron-withdrawing groups on the phenyl ring, such as chlorine atoms in diuron, generally enhances herbicidal activity. The two methyl groups on the terminal nitrogen are also important for activity.

In the case of this compound and its analogs like linuron, the substitution of one methyl group with a methoxy group on the terminal nitrogen maintains high herbicidal activity. This suggests that the presence of one methyl and one methoxy group on the urea nitrogen can confer a similar or, in some cases, slightly different spectrum of activity compared to the N,N-dimethyl substitution pattern. The overall lipophilicity and electronic properties of the molecule, determined by the combination of all substituents, are critical for its ability to reach and bind to the target site within the chloroplast.

References

Ecotoxicity Profile: 1-Methoxy-3-phenylurea and its Environmental Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals.

This guide provides a comparative analysis of the ecotoxicity of 1-Methoxy-3-phenylurea and its predicted environmental metabolites. Due to a lack of specific experimental ecotoxicity data for this compound, this comparison is based on the known metabolic pathways of structurally similar N-methoxy-N-methyl-substituted phenylurea herbicides and available ecotoxicity data for analogous compounds. The primary degradation of these herbicides typically involves N-demethylation and N-demethoxylation, ultimately leading to the formation of aniline and its derivatives, which have been shown to exhibit higher toxicity than the parent compounds.[1][2]

Predicted Metabolic Pathway of this compound

The metabolism of this compound is predicted to follow pathways similar to other N-methoxy-N-methyl-substituted phenylurea herbicides, involving key transformation steps.

parent This compound met1 N-Phenylurea parent->met1 N-demethoxylation & N-demethylation met3 Hydroxylated Metabolites parent->met3 Hydroxylation met2 Aniline met1->met2 Hydrolysis

Caption: Predicted metabolic degradation pathway of this compound.

Comparative Ecotoxicity Data

CompoundPredicted EcotoxicitySupporting Evidence / Rationale
This compound Data DeficientNo experimental ecotoxicity data found. The acute toxicity of many phenylurea herbicides is considered to be low.[3]
N-Phenylurea Data DeficientNo specific ecotoxicity data found. As an intermediate metabolite, its environmental concentration is expected to be transient.
Aniline HighAniline and its derivatives are known to be more toxic than the parent phenylurea herbicides.[1] Ecotoxicity data for aniline shows a wide range of LC50 values for fish (2,200-187,000 µg/L) and crustaceans (80-112,000 µg/L).[4]
Hydroxylated Metabolites Moderate to HighHydroxylation can either increase or decrease toxicity. For the related herbicide diuron, some hydroxylated metabolites showed similar toxicity to the parent compound, while others were more toxic.[5]

Experimental Protocols

Standardized ecotoxicity tests are crucial for evaluating the environmental impact of chemical substances. The following are key experimental protocols relevant to the assessment of phenylurea herbicides and their metabolites.

Microtox® Assay

The Microtox® test is a rapid and widely used method for assessing the acute toxicity of water-soluble and solid-phase samples. It utilizes the bioluminescent bacterium Aliivibrio fischeri (formerly Vibrio fischeri). A reduction in the light output of the bacteria upon exposure to a toxicant is measured to determine the EC50 (the concentration that causes a 50% reduction in light emission).[6][7]

Workflow for Microtox® Assay:

cluster_prep Preparation cluster_exposure Exposure & Measurement cluster_analysis Data Analysis reagent Reconstitute Aliivibrio fischeri incubate Incubate Bacteria with Sample reagent->incubate sample Prepare Sample Dilutions sample->incubate measure Measure Light Output (5, 15, 30 min) incubate->measure calculate Calculate EC50 measure->calculate

Caption: General experimental workflow for the Microtox® assay.

Key Parameters:

  • Test Organism: Aliivibrio fischeri.[7]

  • Endpoint: Inhibition of bioluminescence (EC50).[5]

  • Exposure Duration: Typically 5, 15, and 30 minutes.[7]

  • Test Conditions: Temperature is maintained at 15°C.[8]

  • Procedure: The Basic Test protocol is recommended for samples of unknown toxicity and involves preparing serial dilutions of the sample.[8]

Activated Sludge Respiration Inhibition Test (OECD 209)

This test evaluates the effect of a substance on the respiration rate of microorganisms from activated sludge, which is a key component of wastewater treatment plants.[4][9][10] A decrease in the oxygen consumption rate indicates an inhibitory effect.

Key Parameters:

  • Test System: Activated sludge from a well-operated wastewater treatment plant.[10]

  • Endpoint: Inhibition of oxygen consumption (EC50 or No Observed Effect Concentration - NOEC).[4][11]

  • Exposure Duration: Typically 3 hours.[4]

  • Test Conditions: The test is conducted at a neutral pH (7.5 ± 0.5) and a temperature of 20 ± 2°C.[4][9]

  • Reference Substance: 3,5-dichlorophenol is often used as a reference toxicant to ensure the sensitivity of the test system.[10]

Ready Biodegradability (OECD 301)

The OECD 301 series of tests are designed to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[12] These tests are crucial for understanding the persistence of a substance in the environment.

Key Parameters:

  • Inoculum: Microorganisms from a source such as activated sludge or surface water.

  • Endpoints: The percentage of degradation is determined by measuring parameters like dissolved organic carbon (DOC) removal, CO2 evolution, or oxygen consumption.[12]

  • Pass Levels: For a substance to be considered readily biodegradable, it must typically achieve ≥70% DOC removal or ≥60% of the theoretical oxygen demand (ThOD) or theoretical CO2 (ThCO2) production within a 10-day window during the 28-day test period.[13]

  • Test Methods: Several methods exist within the OECD 301 guidelines, including the Closed Bottle Test (301D) and the Manometric Respirometry Test (301F).[14][15]

Logical Relationship of Ecotoxicity and Biodegradability Testing:

substance Test Substance biodegradation Ready Biodegradability (OECD 301) substance->biodegradation toxicity Activated Sludge Respiration Inhibition (OECD 209) substance->toxicity aquatic_tox Aquatic Toxicity (e.g., Microtox) substance->aquatic_tox risk Environmental Risk Assessment biodegradation->risk toxicity->risk aquatic_tox->risk

Caption: Interrelationship of key ecotoxicity and biodegradability tests.

References

In Silico ADMET Profile of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl Urea Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in silico predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a series of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs. These compounds have shown potential as anticancer and antioxidant agents.[1] Their ADMET profiles are compared against established anticancer drugs and related immunomodulators to offer a broader perspective on their potential developability.

The successful progression of a drug candidate from discovery to clinical application hinges not only on its efficacy but also on its pharmacokinetic and safety profiles. In silico ADMET prediction serves as a crucial early-stage screening tool to identify compounds with favorable properties, thereby reducing the likelihood of late-stage attrition. This guide summarizes the predicted ADMET parameters for six novel urea analogs and provides a comparative benchmark against well-known drugs, including thalidomide and its derivatives, as well as several targeted cancer therapies.

Physicochemical Properties and Drug-Likeness

The physicochemical properties of a compound are fundamental determinants of its pharmacokinetic behavior. Key parameters such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors are assessed by Lipinski's rule of five, which provides a general guideline for oral bioavailability. The data presented in Table 1 summarizes these properties for the 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs and a panel of comparator drugs.

Table 1: Comparison of Physicochemical Properties and Drug-Likeness Parameters

CompoundMolecular FormulaMW ( g/mol )LogPH-Bond AcceptorsH-Bond DonorsLipinski Violations
7a: 1-(1,3-dioxoisoindolin-2-yl)-3-phenylurea C₁₅H₁₁N₃O₃281.271.85420
7b: 1-(4-chlorophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea C₁₅H₁₀ClN₃O₃315.712.55420
7c: 1-(4-bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea C₁₅H₁₀BrN₃O₃360.162.72420
7d: 1-(4-methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea C₁₆H₁₃N₃O₄311.291.82520
7e: 1-(4-nitrophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea C₁₅H₁₀N₄O₅326.261.89620
7f: 1-(2-methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea C₁₆H₁₃N₃O₄311.291.82520
Thalidomide C₁₃H₁₀N₂O₄258.230.99410
Lenalidomide C₁₃H₁₃N₃O₃259.260.35420
Pomalidomide C₁₃H₁₁N₃O₄273.250.54520
Erlotinib C₂₂H₂₃N₃O₄393.443.43710
Imatinib C₂₉H₃₁N₇O493.604.45620
Sorafenib C₂₁H₁₆ClF₃N₄O₃464.834.47530
Sunitinib C₂₂H₂₇FN₄O₂398.484.15520

Data generated using SwissADME web server.

All six of the 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs (7a-f) demonstrate adherence to Lipinski's rule of five, suggesting a higher likelihood of oral bioavailability. Their predicted LogP values fall within a range indicative of good membrane permeability without being excessively lipophilic, which can sometimes lead to poor solubility and metabolic instability.

Pharmacokinetic Predictions

The journey of a drug through the body is a complex process. The following tables provide in silico predictions for key pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion.

Absorption and Distribution

Effective oral drug action is contingent on sufficient absorption from the gastrointestinal tract and distribution to the target tissues. Table 2 outlines the predicted intestinal absorption, Caco-2 cell permeability (an in vitro model for intestinal permeability), and blood-brain barrier (BBB) penetration.

Table 2: Predicted Absorption and Distribution Parameters

CompoundHuman Intestinal Absorption (%)Caco-2 Permeability (log Papp)BBB PermeantP-gp Substrate
7a: 1-(1,3-dioxoisoindolin-2-yl)-3-phenylurea >90%0.96YesNo
7b: 1-(4-chlorophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea >90%1.16YesNo
7c: 1-(4-bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea >90%1.20YesNo
7d: 1-(4-methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea >90%0.95YesNo
7e: 1-(4-nitrophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea >90%0.94YesNo
7f: 1-(2-methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea >90%0.95YesNo
Thalidomide >90%0.45YesNo
Lenalidomide >90%-0.21NoNo
Pomalidomide >90%0.17YesNo
Erlotinib >90%1.10YesYes
Imatinib >90%0.82NoYes
Sorafenib >90%1.26YesYes
Sunitinib >90%1.15YesYes

Data generated using pkCSM and SwissADME web servers.

The urea analogs are predicted to have high human intestinal absorption. Notably, all six analogs are predicted to be capable of permeating the blood-brain barrier, which could be advantageous for treating central nervous system malignancies but may also pose a risk of off-target neurological effects. Unlike several of the comparator drugs, none of the novel analogs are predicted to be substrates of P-glycoprotein (P-gp), an efflux pump that can limit drug distribution to tissues.

Metabolism

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions. Table 3 shows the predicted inhibitory activity of the compounds against key CYP isoforms.

Table 3: Predicted Cytochrome P450 Inhibition Profile

CompoundCYP1A2 InhibitorCYP2C19 InhibitorCYP2C9 InhibitorCYP2D6 InhibitorCYP3A4 Inhibitor
7a: 1-(1,3-dioxoisoindolin-2-yl)-3-phenylurea NoNoYesNoNo
7b: 1-(4-chlorophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea NoNoYesNoNo
7c: 1-(4-bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea NoNoYesNoNo
7d: 1-(4-methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea NoNoNoNoNo
7e: 1-(4-nitrophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea NoNoNoNoNo
7f: 1-(2-methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea NoNoNoNoNo
Thalidomide NoNoNoNoNo
Lenalidomide NoNoNoNoNo
Pomalidomide NoNoNoNoNo
Erlotinib YesNoNoNoYes
Imatinib YesYesYesYesYes
Sorafenib NoYesYesYesYes
Sunitinib NoNoNoYesYes

Data generated using pkCSM and SwissADME web servers.

The majority of the novel urea analogs are predicted to have a low potential for CYP-mediated drug-drug interactions, with the exception of analogs 7a, 7b, and 7c, which are predicted to inhibit CYP2C9. This is a favorable characteristic compared to several of the established drugs, such as imatinib and sorafenib, which are predicted to inhibit multiple CYP isoforms.

Toxicity Predictions

Early assessment of potential toxicity is critical in drug development. Table 4 provides predictions for several key toxicity endpoints.

Table 4: Predicted Toxicity Profile

CompoundAMES MutagenicityhERG I InhibitionHepatotoxicitySkin SensitizationOral Rat Acute Toxicity (LD₅₀, mol/kg)
7a: 1-(1,3-dioxoisoindolin-2-yl)-3-phenylurea NoNoYesNo2.535
7b: 1-(4-chlorophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea NoNoYesNo2.488
7c: 1-(4-bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea NoNoYesNo2.454
7d: 1-(4-methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea NoNoYesNo2.569
7e: 1-(4-nitrophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea YesNoYesNo2.511
7f: 1-(2-methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea NoNoYesNo2.569
Thalidomide NoNoNoNo2.899
Lenalidomide NoNoNoNo2.921
Pomalidomide NoNoYesNo2.766
Erlotinib NoNoNoNo2.493
Imatinib NoNoYesNo2.753
Sorafenib NoYesYesNo2.513
Sunitinib NoNoYesNo2.618

Data generated using pkCSM web server.

A potential area of concern for the novel urea analogs is hepatotoxicity, as all are predicted to be hepatotoxic. This is a finding that aligns with the initial qualitative predictions from the source literature.[1] Additionally, the nitro-substituted analog (7e) is predicted to be mutagenic in the AMES test. None of the analogs are predicted to be hERG inhibitors, which is a positive indicator for cardiovascular safety. The predicted acute toxicity values are within a range comparable to the established drugs.

Experimental Protocols

In Silico ADMET Prediction Methodology

The in silico ADMET predictions presented in this guide were generated using the pkCSM and SwissADME web servers. These platforms utilize a combination of graph-based signatures, pharmacophore modeling, and machine learning algorithms to predict the pharmacokinetic and toxicological properties of small molecules from their chemical structures.

Protocol:

  • Input Preparation: The chemical structures of the 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs and the comparator drugs were converted to the Simplified Molecular Input Line Entry System (SMILES) format.

  • Submission to Web Servers: The SMILES string for each compound was submitted to the prediction modules of the pkCSM (--INVALID-LINK--) and SwissADME (--INVALID-LINK--) web servers.

  • Parameter Selection: A comprehensive suite of ADMET parameters was selected for prediction, covering physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity endpoints.

  • Data Collection: The predicted numerical and categorical data for each parameter were collected from the output of the web servers.

  • Data Curation and Tabulation: The collected data was organized into the comparison tables presented in this guide. For parameters predicted by both servers, a consensus or the more conservative estimate was used.

Visualizing the In Silico Workflow

The following diagram illustrates the typical workflow for in silico ADMET prediction in the early stages of drug discovery.

ADMET_Workflow cluster_input Input cluster_prediction Prediction Engine cluster_output Output & Analysis cluster_decision Decision Making Compound_Structure Compound Structures (SMILES) ADMET_Server In Silico ADMET Server (e.g., pkCSM, SwissADME) Compound_Structure->ADMET_Server Physicochemical Physicochemical Properties ADMET_Server->Physicochemical Pharmacokinetics Pharmacokinetics (ADME) ADMET_Server->Pharmacokinetics Toxicity Toxicity Profile ADMET_Server->Toxicity Data_Analysis Comparative Data Analysis Physicochemical->Data_Analysis Pharmacokinetics->Data_Analysis Toxicity->Data_Analysis Lead_Prioritization Lead Prioritization Data_Analysis->Lead_Prioritization

Caption: Workflow for in silico ADMET prediction.

References

Comparative analysis of 1-Methoxy-3-phenylurea synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic methodologies for obtaining 1-Methoxy-3-phenylurea, a molecule of interest in pharmaceutical and materials science research. The methods are evaluated based on their reaction conditions, yields, and the nature of the starting materials, offering researchers a comprehensive overview to select the most suitable approach for their specific needs.

Method 1: Reaction of Phenyl Isocyanate with Methoxyamine Hydrochloride

This approach represents a direct and efficient route to this compound. The synthesis involves the nucleophilic addition of methoxyamine to the highly electrophilic isocyanate group of phenyl isocyanate. Methoxyamine is typically used as its hydrochloride salt, which requires the presence of a base, such as triethylamine, to liberate the free amine for the reaction.

Experimental Protocol

To a stirred solution of methoxyamine hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, triethylamine (1.1 eq) is added at 0 °C under an inert atmosphere. Phenyl isocyanate (1.0 eq) is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound. This method is analogous to the synthesis of other phenylurea derivatives where an isocyanate is reacted with an amine hydrochloride.

Method 2: Phosgene-Mediated Synthesis from Aniline and Methoxyamine

This classical approach avoids the direct handling of phenyl isocyanate and instead generates a reactive intermediate from aniline and a phosgene equivalent, such as triphosgene. This intermediate, a phenylcarbamoyl chloride, is then reacted with methoxyamine to form the final product.

Experimental Protocol

In a well-ventilated fume hood, a solution of aniline (1.0 eq) and a base, such as pyridine or triethylamine (1.1 eq), in an anhydrous aprotic solvent like toluene or tetrahydrofuran is cooled to 0 °C. A solution of a phosgene equivalent, for instance, triphosgene (0.4 eq), in the same solvent is added dropwise. The reaction mixture is stirred at low temperature for 1-2 hours to form the phenylcarbamoyl chloride intermediate. Subsequently, a solution of methoxyamine (1.0 eq) and a base (1.1 eq) is added to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for an additional 4-6 hours. The workup procedure is similar to Method 1, involving aqueous washes, drying of the organic phase, and purification of the product.

Comparative Data

ParameterMethod 1: Phenyl IsocyanateMethod 2: Phosgene-Mediated
Starting Materials Phenyl isocyanate, Methoxyamine hydrochlorideAniline, Phosgene equivalent (e.g., Triphosgene), Methoxyamine
Key Reagents TriethylaminePyridine or Triethylamine
Reaction Steps One-potTwo-step, one-pot variation possible
Typical Yield HighModerate to High
Reaction Time 2-4 hours5-8 hours
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Safety Considerations Phenyl isocyanate is a lachrymator and toxic.Phosgene and its equivalents are highly toxic and require specialized handling.

Synthesis Pathways

Synthesis_Pathways cluster_0 Method 1: Phenyl Isocyanate Route cluster_1 Method 2: Phosgene-Mediated Route Phenyl Isocyanate Phenyl Isocyanate 1-Methoxy-3-phenylurea_1 This compound Phenyl Isocyanate->1-Methoxy-3-phenylurea_1 + Methoxyamine HCl / Et3N Methoxyamine HCl Methoxyamine HCl Methoxyamine HCl->1-Methoxy-3-phenylurea_1 Aniline Aniline Phenylcarbamoyl Chloride Phenylcarbamoyl Chloride Aniline->Phenylcarbamoyl Chloride + Phosgene Equivalent Phosgene Equivalent Phosgene Equivalent Phosgene Equivalent->Phenylcarbamoyl Chloride 1-Methoxy-3-phenylurea_2 This compound Phenylcarbamoyl Chloride->1-Methoxy-3-phenylurea_2 + Methoxyamine Methoxyamine Methoxyamine Methoxyamine->1-Methoxy-3-phenylurea_2

Caption: Comparative synthetic routes to this compound.

Conclusion

Comparing Antibody Cross-Reactivity for Phenylurea Herbicide Detection

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of antibody performance in immunoassays, providing researchers with comparative data and standardized protocols for the detection of phenylurea herbicides.

This guide offers a comparative analysis of antibody cross-reactivity for various phenylurea herbicides, a class of compounds widely used in agriculture. For researchers and professionals in drug development and environmental monitoring, understanding the specificity of these antibodies is crucial for accurate detection and quantification. This document provides a summary of quantitative data from multiple studies, detailed experimental protocols for immunoassays, and a visual representation of the experimental workflow.

Quantitative Cross-Reactivity Data

The cross-reactivity of antibodies against different phenylurea herbicides is a critical performance metric. The following tables summarize the 50% inhibition concentration (IC50) values and the percentage of cross-reactivity (% CR) from two distinct studies. A lower IC50 value indicates a higher sensitivity of the antibody for the specific herbicide.

One study established an indirect competitive enzyme-linked immunosorbent assay (icELISA) using a monoclonal antibody for the detection of 12 different phenylurea herbicides[1][2]. Another study utilized a polyclonal antibody raised against fluometuron and tested its cross-reactivity with six other structurally similar phenylurea herbicides[3][4].

Table 1: Cross-Reactivity of a Monoclonal Antibody Against Various Phenylurea Herbicides [1][2]

Phenylurea HerbicideIC50 (μg/L)Cross-Reactivity (%)
Monuron1.7100
Metoxuron2.568.0
Chlortoluron3.253.1
Isoproturon4.141.5
Diuron6.825.0
Linuron11.514.8
Metobromuron15.610.9
Chlorbromuron22.47.6
Buturon35.74.8
Neburon88.21.9
Fluometuron125.61.4
Siduron920.70.2

Cross-reactivity is calculated relative to Monuron.

Table 2: Cross-Reactivity of a Polyclonal Antibody (Anti-Fluometuron) Against Phenylurea Herbicides [3][4]

Phenylurea HerbicideIC50 (μg/L)Cross-Reactivity (%)
Fluometuron1.67100
Chlortoluron2.0183.1
Chloroxuron2.8758.2
Diuron4.1540.2
Metobromuron8.3320.0
Fenuron11.6114.4
Isoproturon42.713.9

Cross-reactivity is calculated relative to Fluometuron.

Experimental Protocols

The following is a detailed methodology for a typical indirect competitive Enzyme-Linked Immunosorbent Assay (icELISA) used in the cross-reactivity studies.

Materials and Reagents:

  • 96-well polystyrene microtiter plates

  • Hapten-Ovalbumin (OVA) conjugate (coating antigen)

  • Monoclonal or polyclonal antibody specific to a phenylurea herbicide

  • Phenylurea herbicide standards

  • Peroxidase-labeled secondary antibody (e.g., Goat anti-mouse IgG-HRP)

  • Phosphate-buffered saline (PBS)

  • PBST (PBS with Tween-20) for washing

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB/H2O2)

  • Stop solution (e.g., 2M H2SO4)

  • Microplate reader

Procedure:

  • Coating: Dilute the hapten-OVA conjugate in a coating buffer and add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C or for 3 hours at 37°C[5].

  • Washing: Wash the plate three times with PBST to remove any unbound coating antigen.

  • Blocking: Add 250 µL of blocking buffer to each well and incubate for 2 hours at 37°C to prevent non-specific binding.

  • Competitive Reaction: After washing the plate three times with PBST, add 50 µL of the phenylurea herbicide standard solution (or sample) and 50 µL of the diluted primary antibody to each well. Incubate for 30-60 minutes at 37°C. During this step, the free herbicide and the coated herbicide-OVA conjugate compete for binding to the primary antibody[5].

  • Secondary Antibody Incubation: Wash the plate three times with PBST. Add 100 µL of the HRP-labeled secondary antibody diluted in PBS to each well and incubate for 30 minutes at 37°C[5].

  • Substrate Addition: Wash the plate three times with PBST. Add 100 µL of the TMB/H2O2 substrate solution to each well and incubate for 15 minutes at room temperature for color development.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well to terminate the color development reaction.

  • Measurement: Measure the absorbance at a primary wavelength of 450 nm using a microplate reader. A reference wavelength of 650 nm can also be used[1]. The color intensity is inversely proportional to the concentration of the phenylurea herbicide in the sample.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the indirect competitive ELISA protocol.

ELISA_Workflow cluster_coating Coating & Blocking cluster_competition Competitive Reaction cluster_detection Detection A 1. Coat plate with Hapten-OVA conjugate B 2. Wash to remove unbound conjugate A->B C 3. Block with BSA to prevent non-specific binding B->C D 4. Add sample/standard (Free Phenylurea) and Primary Antibody C->D E 5. Incubate: Competition for antibody binding occurs F 6. Wash to remove unbound reagents E->F G 7. Add HRP-conjugated Secondary Antibody F->G H 8. Wash to remove unbound secondary antibody G->H I 9. Add TMB Substrate H->I J 10. Stop reaction with acid I->J K 11. Read absorbance at 450 nm J->K

Caption: Workflow of an indirect competitive ELISA.

This guide provides a foundational understanding of antibody cross-reactivity in the context of phenylurea herbicide detection. The presented data and protocols can assist researchers in selecting the appropriate antibodies and designing robust immunoassays for their specific research needs.

References

Performance of different SPE cartridges for phenylurea herbicide extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Solid-Phase Extraction (SPE) cartridges for the efficient extraction of phenylurea herbicides from environmental matrices.

The accurate determination of phenylurea herbicides in environmental samples is crucial for monitoring environmental quality and ensuring food safety. Solid-Phase Extraction (SPE) is a widely adopted technique for the selective extraction and preconcentration of these compounds from complex matrices prior to chromatographic analysis. The choice of SPE sorbent is a critical factor that significantly influences the recovery, reproducibility, and sensitivity of the analytical method. This guide provides a comprehensive comparison of the performance of different SPE cartridges, supported by experimental data, to aid researchers in selecting the most suitable cartridge for their analytical needs.

Performance Comparison of SPE Sorbents

The selection of an appropriate SPE sorbent depends on the physicochemical properties of the target analytes and the sample matrix. For phenylurea herbicides, which are moderately polar compounds, reversed-phase sorbents are commonly employed. The most prevalent choices include silica-based C18 and polymeric sorbents such as Oasis HLB.

Key Performance Parameters

The effectiveness of an SPE cartridge is evaluated based on several key parameters:

  • Recovery: The percentage of the analyte that is successfully extracted from the sample and eluted from the cartridge. High and reproducible recoveries are desirable.

  • Relative Standard Deviation (RSD): A measure of the precision and reproducibility of the extraction method. Lower RSD values indicate higher precision.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. Lower values indicate higher sensitivity.

The following tables summarize the performance of C18 and Oasis HLB cartridges for the extraction of various phenylurea herbicides from water samples, as reported in peer-reviewed studies.

Table 1: Performance Data for C18 SPE Cartridges in Phenylurea Herbicide Extraction

Phenylurea HerbicideRecovery (%)RSD (%)LOD (µg/L)LOQ (µg/L)Reference
Monuron93.3 - 110.04 - 60.82 - 1.291.0[1][2]
Diuron87.8 - 103.7< 12.30.82 - 1.291.0[3][4]
Linuron87.8 - 103.7< 12.30.82 - 1.291.0[3][4]
Metoxuron91.3 - 105.52 - 80.82 - 1.291.0[1][2]
Chlorbromuron85.2 - 110.0< 130.31.0[1]
Isoproturon59 (in spinach extract)---[5]

Table 2: Performance Data for Oasis HLB SPE Cartridges in Phenylurea Herbicide Extraction

Phenylurea HerbicideRecovery (%)RSD (%)LOD (µg/L)LOQ (µg/L)Reference
Multiple Phenylureas> 68< 9.72 - 20 (ng/L)-[3]
Multiple Pesticides70 - 120< 13.7--[6]

Table 3: Performance of Other Novel SPE Sorbents

SorbentPhenylurea HerbicidesRecovery (%)RSD (%)LOD (µg/L)LOQ (µg/L)Reference
Magnetic Porous CarbonMonuron----[7]
Nanosized Magnetic SorbentTebuthiuron, Monolinuron, Isoproturon, Monuron-< 70.040.1[8]
MI-FPSE (CW 20 M)Chlorbromuron, Diuron, Linuron, Metoxuron, Monuron85.2 - 110.0< 130.31.0[1]

Discussion of Sorbent Performance

C18 (Octadecyl-silica): As a non-polar sorbent, C18 has been a traditional choice for the extraction of a wide range of organic compounds, including phenylurea herbicides.[4] It generally provides good recoveries for many phenylureas from aqueous samples.[4] However, its performance can be affected by the presence of highly polar co-extractives in complex matrices, and one study reported a lower recovery for isoproturon in a spinach extract.[5]

Oasis HLB (Hydrophilic-Lipophilic Balanced): This polymeric sorbent is designed to have a balanced polarity, allowing for the retention of a broader range of compounds, from polar to non-polar. Studies have shown that Oasis HLB can provide high and consistent recoveries for a large number of pesticides, including phenylureas, often outperforming C18, especially for multi-residue analysis.[3][6] The water-wettable nature of the sorbent also offers advantages in terms of method robustness.

Novel Sorbents: Recent research has focused on the development of novel sorbents with improved selectivity and efficiency. Magnetic solid-phase extraction (MSPE) using materials like magnetic porous carbon and nanosized magnetic sorbents offers the advantage of easy separation of the sorbent from the sample matrix.[7][8] Magnet-integrated fabric phase sorptive extraction (MI-FPSE) with specific coatings has also demonstrated excellent recovery and sensitivity for phenylurea herbicides.[1]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and adapting analytical methods. Below are generalized protocols for SPE using C18 and Oasis HLB cartridges for the extraction of phenylurea herbicides from water samples.

General SPE Workflow

The following diagram illustrates the typical workflow for solid-phase extraction of phenylurea herbicides.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample (e.g., 500 mL) Preserve Preservation (e.g., Trizma, CuSO4) Sample->Preserve Condition 1. Cartridge Conditioning (e.g., Methanol) Preserve->Condition Proceed to SPE Equilibrate 2. Equilibration (e.g., Reagent Water) Condition->Equilibrate Load 3. Sample Loading Equilibrate->Load Wash 4. Cartridge Washing (e.g., Water/Methanol mixture) Load->Wash Dry 5. Sorbent Drying (e.g., under vacuum) Wash->Dry Elute 6. Elution (e.g., Methanol, Acetonitrile) Dry->Elute Concentrate Concentration of Eluate Elute->Concentrate Proceed to Analysis Reconstitute Reconstitution in Mobile Phase Concentrate->Reconstitute Analyze HPLC-UV/MS Analysis Reconstitute->Analyze

References

1-Methoxy-3-phenylurea: A Comparative Analysis of its Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An Emerging Candidate in Cancer Therapy

1-Methoxy-3-phenylurea is a synthetic compound belonging to the phenylurea class of molecules, which has garnered interest within the scientific community for its potential as an anticancer agent. This guide provides a comparative analysis of its efficacy, supported by available experimental data, and contextualizes its potential role alongside established anticancer therapies. Phenylurea derivatives are known to target various signaling pathways crucial for cancer cell proliferation and survival, making them a promising area of research for novel drug development.

Comparative Efficacy Against Cancer Cell Lines

To assess the anticancer potential of this compound and its derivatives, their cytotoxic effects have been evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard measure of its potency.

While specific IC50 values for this compound are not extensively documented in publicly available literature, data for closely related N-benzoyl-N'-phenylurea derivatives provide valuable insights into the potential efficacy of this class of compounds. For instance, N-4-methoxybenzoyl-N'-phenylurea has demonstrated significant anticancer activity.[1]

Below is a comparative summary of the IC50 values for a representative methoxy-phenylurea derivative and two standard chemotherapeutic agents, Sorafenib and Doxorubicin, across various cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions.

CompoundCell LineCancer TypeIC50 (µM)
N-4-methoxybenzoyl-N'-phenylureaHeLaCervical Cancer6.50[1]
SorafenibA549Lung Cancer5.8
MCF-7Breast Cancer7.3
PC-3Prostate Cancer4.5
DoxorubicinHCT116Colon Cancer0.054[2]
PC3Prostate Cancer2.64[2]
HepG2Liver Cancer0.147[2]

Experimental Protocols

MTT Assay for Cell Viability

The efficacy of this compound and its analogs is primarily determined through the MTT assay. The following protocol outlines the general steps involved:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a specified period, typically 24 to 72 hours, to allow the compound to exert its effect.

  • MTT Addition: A solution of MTT is added to each well and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Mechanism of Action: Targeting Key Signaling Pathways

Phenylurea derivatives, including this compound, are believed to exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. Two of the most prominent pathways implicated are the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways. These pathways regulate critical cellular processes such as proliferation, survival, and angiogenesis.

RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a central signaling cascade that transmits signals from cell surface receptors to the nucleus, ultimately controlling gene expression and cell cycle progression. Phenylurea compounds, notably Sorafenib, are known to inhibit Raf kinases (A-Raf, B-Raf, and c-Raf/Raf-1)[3]. By blocking Raf, these compounds can halt the downstream signaling cascade, leading to decreased cell proliferation and induction of apoptosis.

RAS_RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF (e.g., Raf-1) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Inhibitor This compound Inhibitor->RAF

Figure 1. Inhibition of the RAS/RAF/MEK/ERK signaling pathway.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is another critical intracellular signaling network that promotes cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature of many cancers. Phenylurea derivatives have been shown to interfere with this pathway, although the exact mechanisms can vary. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 phosphorylates AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Cell Growth, Proliferation, Survival Inhibitor This compound (Potential Target) Inhibitor->PI3K Inhibitor->AKT

Figure 2. Potential inhibition of the PI3K/AKT/mTOR pathway.

Conclusion

This compound and its derivatives represent a promising class of compounds with potential as anticancer agents. While more extensive research is needed to fully elucidate the efficacy and mechanism of action of this compound itself, the available data on related compounds suggest that it likely targets key signaling pathways involved in cancer cell proliferation and survival. Further preclinical and clinical studies are warranted to determine its therapeutic potential and to identify specific cancer types where it may be most effective, both as a standalone therapy and in combination with existing treatments. The ease of synthesis and the potential for chemical modification also make this class of compounds attractive for further drug development efforts.

References

Unveiling the Cytotoxic Potential: A Comparative Analysis of Dichlorophenyl 1,3-Diphenylurea Appended Aryl Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the anticancer properties of novel pyridine-urea compounds, this guide offers a comparative analysis of their cytotoxicity, supported by experimental data. Tailored for researchers, scientists, and drug development professionals, this document synthesizes findings on dichlorophenyl 1,3-diphenylurea appended aryl pyridine derivatives and their analogues, providing a foundation for further investigation and development.

The quest for novel anticancer agents has led to the exploration of a diverse range of synthetic compounds. Among these, derivatives of pyridine and urea have shown significant promise, with several approved anticancer drugs featuring these moieties.[1][2] This guide focuses on a specific class of these compounds: dichlorophenyl 1,3-diphenylurea appended aryl pyridine derivatives. These molecules have been investigated for their potential to inhibit key signaling pathways involved in cancer progression, such as those mediated by vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met.[3][4]

Comparative Cytotoxicity Data

The cytotoxic activity of these compounds is typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The data presented below summarizes the IC50 values of several dichlorophenyl 1,3-diphenylurea appended aryl pyridine derivatives and related compounds against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Dichlorophenyl Analogues
APPU2g (o-dichlorophenyl)MCF-70.38[3]
APPU2h (o-dichlorophenyl)MCF-7Not specified, superior to APPU2i[3]
APPU2i (dichlorophenyl)MCF-70.62[3]
Other Substituted Analogues
APPU2d (CH3)MCF-721.5[3][4]
APPU2f (NO2)MCF-71.15[3][4]
APPU2jMCF-72.05[3][4]
APPU2k (OCH3)MCF-71.95[3][4]
APPU2nMCF-70.76[3][4]
APPU2d (CH3)PC-33.42[3][4]
APPU2f (NO2)PC-32.15[3][4]
APPU2jPC-32.98[3][4]
APPU2k (OCH3)PC-33.11[3][4]
APPU2nPC-31.85[3][4]
Reference Compounds
CabozantinibMCF-71.06[3][4]
CabozantinibPC-32.01[3][4]
DoxorubicinMCF-71.93[2][5]
SorafenibMCF-74.50[2][5]

Note: The table presents a selection of data from the cited literature. For a comprehensive understanding, please refer to the original publications.

From the data, it is evident that the substitution on the phenyl ring significantly influences the cytotoxic activity. For instance, the ortho-dichlorophenyl analogues (APPU2g and APPU2h) demonstrated superior cytotoxic activity compared to the dichlorophenyl analogue without an ortho substituent (APPU2i).[3] Furthermore, electron-withdrawing groups like nitro (NO2) in APPU2f resulted in lower IC50 values, indicating higher potency, compared to electron-donating groups like methyl (CH3) in APPU2d.[3] Notably, several of the synthesized compounds exhibited potent cytotoxicity, with IC50 values in the sub-micromolar to low micromolar range, and some, like APPU2n, showed greater potency than the reference drug cabozantinib against the MCF-7 cell line.[3][4]

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, PC-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

The cytotoxic effects of these dichlorophenyl 1,3-diphenylurea appended aryl pyridine derivatives are often attributed to their ability to inhibit key protein kinases involved in cancer cell proliferation, survival, and angiogenesis. Two primary targets that have been identified are VEGFR-2 and c-MET .[3][4]

Inhibition of these receptor tyrosine kinases can disrupt downstream signaling cascades, ultimately leading to apoptosis (programmed cell death) and a reduction in tumor growth. For example, compound 2n was found to induce apoptosis in MCF-7 cells, arresting the cell cycle in the G2/M phase and affecting the expression of apoptosis-related genes such as P53, Bax, caspases 3 and 9, and the anti-apoptotic gene Bcl-2.[3]

Below are diagrams illustrating the experimental workflow and the targeted signaling pathways.

Cytotoxicity_Experimental_Workflow cluster_workflow Cytotoxicity Assay Workflow start Seed Cancer Cells in 96-well plates treat Treat cells with compounds at various concentrations start->treat Overnight adhesion incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize measure Measure absorbance solubilize->measure analyze Analyze data and determine IC50 values measure->analyze

Caption: General workflow of the MTT assay for determining cytotoxicity.

Signaling_Pathway_Inhibition cluster_pathway Targeted Signaling Pathways ligand Growth Factors (e.g., VEGF, HGF) receptor Receptor Tyrosine Kinases (VEGFR-2, c-MET) ligand->receptor Activation downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) receptor->downstream apoptosis Apoptosis receptor->apoptosis compound Dichlorophenyl 1,3-diphenylurea appended aryl pyridine derivatives compound->receptor Inhibition cellular_response Cellular Responses (Proliferation, Survival, Angiogenesis) downstream->cellular_response cellular_response->apoptosis

Caption: Inhibition of VEGFR-2 and c-MET signaling pathways by the compounds.

References

Safety Operating Guide

Proper Disposal of 1-Methoxy-3-phenylurea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides essential safety and logistical information for the proper disposal of 1-Methoxy-3-phenylurea, a compound that requires careful management due to its potential health hazards.

Hazard Profile and Safety Summary

This compound is classified with the following hazards:

  • Acute Oral Toxicity: Harmful or fatal if swallowed.[1][2]

  • Skin Sensitization: May cause an allergic skin reaction.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

Adherence to the safety protocols outlined in the product's Safety Data Sheet (SDS) is mandatory.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal preparation, the following personal protective equipment should be worn:

PPE CategorySpecific Recommendations
Hand Protection Wear suitable protective gloves (e.g., nitrile rubber).
Eye/Face Protection Use chemical safety goggles or a face shield.
Skin and Body Protection Wear a lab coat or other protective clothing to prevent skin contact.
Respiratory Protection In case of dust formation, use a NIOSH-approved respirator.

Step-by-Step Disposal Procedure

The recommended and compliant method for the disposal of this compound is through an approved hazardous waste management service. On-site chemical neutralization is not advised without specific, validated protocols and institutional approval.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste. The container must be in good condition and compatible with the chemical.
  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Packaging and Labeling:

  • The waste container must be securely closed.
  • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., skull and crossbones for acute toxicity, exclamation mark for skin/eye irritation).

3. Storage Pending Disposal:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
  • Ensure the storage area is away from incompatible materials.

4. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
  • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.
  • Wear the appropriate PPE as listed above.
  • Carefully sweep or vacuum the spilled solid material, avoiding dust generation.
  • Collect the spilled material in a designated hazardous waste container.
  • Clean the spill area with a suitable solvent (e.g., as recommended by your EHS department) and collect the cleaning materials as hazardous waste.
  • Ventilate the area.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

start Start: Disposal of This compound waste_generated Is there this compound waste? start->waste_generated spill Is there a spill? start->spill ppe Wear appropriate PPE: Gloves, Goggles, Lab Coat waste_generated->ppe Yes end End: Compliant Disposal waste_generated->end No segregate Segregate waste into a labeled, sealed container ppe->segregate contain_spill Contain and clean up spill following safety protocols ppe->contain_spill storage Store in designated hazardous waste area segregate->storage contact_ehs Contact EHS or licensed waste disposal contractor storage->contact_ehs contact_ehs->end spill->waste_generated No spill->ppe Yes contain_spill->segregate

Caption: Workflow for the safe and compliant disposal of this compound.

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the manufacturer's Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. All procedures must be conducted in accordance with local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.